Hck-IN-1
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O3S/c17-10-2-1-3-11(8-10)19-20-14-13(21-22(15(14)24)16(18)27)9-4-6-12(7-5-9)23(25)26/h1-8,21H,(H2,18,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQSBTDRMOZWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hck-IN-1: A Technical Guide to its Discovery and Development as a Novel Anti-HIV Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of Hck-IN-1, a first-in-class inhibitor of the HIV-1 Nef:Hck signaling complex. This compound, also known as compound B9, is a diphenylpyrazolodiazene that exhibits a novel allosteric mechanism of action by binding directly to the HIV-1 Nef protein, thereby preventing the Nef-mediated activation of Hematopoietic Cell Kinase (Hck). This guide details the discovery of this compound through a high-throughput screen, its mechanism of action, structure-activity relationships, and key experimental data. Furthermore, it provides an overview of the relevant Hck signaling pathways and detailed methodologies for the key assays used in its characterization.
Introduction: Targeting the HIV-1 Nef-Hck Axis
The HIV-1 accessory protein Nef is a critical factor for viral pathogenesis and AIDS progression.[1] Nef is a multifunctional protein that manipulates host cell signaling pathways to enhance viral replication and evade the host immune system.[1] One of the key host cell proteins subverted by Nef is the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases.[2] Hck is predominantly expressed in myeloid cells such as macrophages, which are important reservoirs for HIV-1.[2][3]
The interaction between Nef and Hck is crucial for several aspects of HIV-1 pathogenesis. Nef binds to the SH3 domain of Hck, leading to the constitutive activation of the kinase. This aberrant Hck activation contributes to enhanced viral replication and the downregulation of MHC-I from the surface of infected cells, allowing them to escape detection by cytotoxic T lymphocytes. Given the importance of the Nef-Hck interaction for the HIV-1 life cycle, inhibiting this protein-protein interaction or the resulting kinase activation presents a promising therapeutic strategy.
This compound was discovered as a small molecule that selectively inhibits the Nef-dependent activation of Hck. Unlike traditional kinase inhibitors that target the ATP-binding site of the kinase, this compound acts through a unique allosteric mechanism by binding directly to the Nef protein. This novel mechanism of action offers the potential for high selectivity and a reduced likelihood of off-target effects on other host cell kinases.
Discovery of this compound (Compound B9)
This compound was identified from a high-throughput screening (HTS) campaign of over 220,000 compounds. The screen was designed to identify inhibitors of Nef-dependent Hck activation.
High-Throughput Screening Assay
A kinase-coupled assay was developed for the HTS. In this assay, recombinant HIV-1 Nef protein was used to activate purified, downregulated Hck in vitro. The kinase activity of the Nef:Hck complex was measured using a fluorescence resonance energy transfer (FRET)-based assay. This robust assay format was amenable to automation and allowed for the rapid screening of a large and diverse chemical library.
Hit Identification and Lead Compound
The HTS campaign identified a unique diphenylpyrazolodiazene scaffold as a potent inhibitor of the Nef:Hck complex. The hit compound, designated as B9 (now known as this compound), was found to block Nef-dependent enhancement of HIV-1 replication with submicromolar potency. Subsequent studies confirmed that this compound binds directly to recombinant Nef protein, validating it as a direct antagonist of Nef function.
Mechanism of Action
This compound exhibits a novel allosteric mechanism of inhibition. Unlike typical kinase inhibitors that compete with ATP for binding to the kinase domain, this compound binds directly to the HIV-1 Nef protein. This binding event is thought to prevent the Nef-induced conformational changes in Hck that are required for its activation. Evidence suggests that this compound may inhibit the dimerization of Nef, a process that is critical for many of its functions.
The key features of this compound's mechanism of action are:
-
Direct binding to HIV-1 Nef: Surface plasmon resonance (SPR) studies have confirmed a direct interaction between this compound and recombinant Nef protein.
-
Allosteric inhibition of Hck: By binding to Nef, this compound prevents the subsequent activation of Hck, without directly interacting with the kinase itself.
-
Inhibition of Nef dimerization: this compound has been shown to inhibit Nef dimerization in cell-based assays, which is a likely contributor to its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Complex | Value | Assay Type |
| IC50 | Nef:Hck Complex | 2.8 µM | FRET-based Kinase Assay |
| IC50 | Hck (alone) | >20 µM | FRET-based Kinase Assay |
Table 2: Antiviral Activity of this compound
| Parameter | Virus/Cell Line | Value | Assay Type |
| IC50 | Wild-type HIV-1 | 100-300 nM | HIV-1 Replication Assay |
| IC50 | Nef-dependent HIV-1 Infectivity | Single-digit µM | TZM-bl Reporter Gene Assay |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 |
| c-Src | >20 µM |
| Lck | >20 µM |
| Lyn | >20 µM |
Synthesis and Structure-Activity Relationship (SAR)
Synthesis
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, the synthesis of a diverse set of analogs based on the diphenylpyrazolodiazene scaffold has been reported. The general synthetic approach involves the coupling of substituted phenylhydrazines with a pyrazolone core, followed by diazotization and coupling with a second substituted aniline.
Structure-Activity Relationship
The initial SAR studies on the diphenylpyrazolodiazene scaffold of this compound have revealed several key features for its anti-HIV activity. Modifications have been explored on all three aromatic rings of the molecule.
-
Site 1 (Phenyl ring attached to the pyrazole): The position of substituents on this ring is crucial for activity. For instance, a 4-chloro substitution maintains potency comparable to the parent compound, while a 2-chloro substitution leads to reduced activity.
-
Site 2 (Phenyl ring of the diazene group): Replacement of the nitro group at this position with other functionalities is tolerated, which is important for improving the pharmacological properties of the compound.
-
Site 3 (Thiourea moiety): The thiourea group can be replaced with other functionalities without a significant loss of activity, offering another avenue for optimization.
These initial SAR findings have guided the development of next-generation analogs with improved potency and drug-like properties.
Hck Signaling Pathways
Hck is a key signaling molecule in hematopoietic cells, involved in a variety of cellular processes. Understanding these pathways is crucial for appreciating the therapeutic potential and potential side effects of targeting Hck.
Hck Signaling in Immune Response
In immune cells, Hck is activated downstream of various receptors, including Toll-like receptors (TLRs), cytokine receptors, and integrins. Activated Hck phosphorylates a range of downstream substrates, leading to the activation of several signaling cascades, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.
-
MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and stress responses.
-
STAT5 Pathway: STAT5 is a key transcription factor involved in cytokine signaling and cell proliferation.
// Nodes TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; Hck [label="Hck", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Response [label="Cellular Response\n(Survival, Proliferation,\nInflammation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];
// Edges TLR4 -> Hck; Cytokine_Receptor -> Hck; Integrin -> Hck; Hck -> PI3K; Hck -> MAPK; Hck -> STAT5; PI3K -> AKT; MAPK -> ERK; AKT -> Cell_Response; ERK -> Cell_Response; STAT5 -> Cell_Response; }
Caption: Hck signaling in the context of HIV-1 Nef.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the discovery and characterization of this compound.
Nef-Dependent Hck Kinase Assay (FRET-based)
This assay measures the ability of a compound to inhibit the Nef-mediated activation of Hck.
-
Principle: The assay is based on the measurement of FRET between a donor and an acceptor fluorophore on a peptide substrate. Phosphorylation of the peptide by Hck leads to a change in the FRET signal.
-
Materials:
-
Recombinant HIV-1 Nef protein
-
Recombinant, downregulated Hck
-
FRET-based peptide substrate for Hck (e.g., Z'-Lyte Tyr2 peptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compound (this compound)
-
384-well plates
-
Plate reader capable of measuring FRET
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound (this compound) at various concentrations.
-
Add recombinant Hck to the wells.
-
Add recombinant Nef in molar excess to the wells to initiate Hck activation.
-
Incubate the plate at room temperature to allow for kinase activation and inhibition.
-
Add the FRET peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate to allow for peptide phosphorylation.
-
Measure the FRET signal using a plate reader.
-
Calculate the percent inhibition of Hck activity at each compound concentration and determine the IC50 value.
-
dot
Caption: Workflow for the Nef-dependent Hck kinase assay.
HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a relevant cell line.
-
Principle: The assay quantifies the production of new virus particles in a cell culture model of HIV-1 infection.
-
Materials:
-
Replication-competent HIV-1 virus stock (e.g., NL4-3)
-
Susceptible cell line (e.g., CEM-T4 T-cells)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
96-well plates
-
p24 ELISA kit for quantifying viral capsid protein
-
-
Procedure:
-
Seed CEM-T4 cells in a 96-well plate.
-
Add the test compound (this compound) at various concentrations.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for several days to allow for viral replication.
-
Collect the cell culture supernatant at different time points.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA.
-
Calculate the percent inhibition of viral replication at each compound concentration and determine the IC50 value.
-
dot
Caption: Workflow for the HIV-1 replication assay.
Conclusion and Future Directions
This compound represents a promising new class of anti-HIV agents that target the host-pathogen interaction between HIV-1 Nef and Hck. Its novel allosteric mechanism of action, by directly binding to Nef, offers the potential for high selectivity and a distinct resistance profile compared to existing antiretroviral drugs. The initial discovery and characterization of this compound have laid the groundwork for the development of more potent and pharmacologically optimized analogs.
Future research will focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the diphenylpyrazolodiazene scaffold.
-
In Vivo Efficacy: Evaluating the antiviral activity of optimized analogs in animal models of HIV-1 infection.
-
Resistance Studies: Investigating the potential for the development of viral resistance to this new class of inhibitors.
-
Combination Therapy: Exploring the synergistic potential of Nef-Hck inhibitors in combination with existing antiretroviral therapies.
The development of this compound and its analogs opens up a new avenue for the treatment of HIV-1 infection by targeting a key viral virulence factor and its interaction with the host cellular machinery.
References
Hck-IN-1: A Selective Inhibitor of the HIV-1 Nef-Dependent Activation of Hematopoietic Cell Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Hck-IN-1, a diphenylpyrazolo compound identified as a selective inhibitor of the Hematopoietic Cell Kinase (Hck) specifically when it is activated by the HIV-1 accessory protein Nef. This compound serves as a critical tool for studying the pathogenic mechanisms of HIV-1 and represents a promising lead for the development of novel antiretroviral therapies targeting host-cell factors.
Introduction: The Role of Hck in HIV-1 Pathogenesis
The Human Immunodeficiency Virus Type 1 (HIV-1) Nef protein is a key virulence factor essential for viral replication and the progression to AIDS.[1][2] Nef lacks intrinsic enzymatic activity and functions by hijacking host cell signaling pathways.[1][2] A primary target of Nef is the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases predominantly expressed in myeloid cells like macrophages, which are crucial reservoirs for HIV-1.[3]
Under normal physiological conditions, Hck is maintained in an inactive, autoinhibited state. The HIV-1 Nef protein directly binds to the SH3 domain of Hck, disrupting this autoinhibitory conformation and leading to constitutive kinase activation. This Nef-dependent activation of Hck is implicated in several pathogenic processes, including the enhancement of viral replication, downregulation of cell-surface MHC-I molecules to evade immune detection, and the overall functional aberration of macrophages. Consequently, the Nef:Hck signaling complex has emerged as an attractive target for antiretroviral drug discovery.
This compound (also known as compound B9) was identified through high-throughput screening as a compound that selectively inhibits the kinase activity of the Nef:Hck complex over Hck alone. This guide details its mechanism, quantitative activity, and the experimental protocols used for its characterization.
Quantitative Data Presentation
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Selectivity |
| Nef:Hck Complex | 2.8 | >7-fold vs. Hck alone |
| Hck (alone) | >20 | - |
| c-Src | >20 | - |
| Lck | >20 | - |
| Lyn | >20 | - |
Table 2: Antiviral Activity of this compound in Cellular Assays
| Assay Type | Cell Line | IC50 (nM) | Key Finding |
| Wild-Type HIV-1 Replication | - | 100-300 | Potent inhibition of viral replication. |
| HIV-1 Nef Chimeras Replication | CEM-T4 Cells | ~300 | Broadly active against a wide range of HIV-1 Nef proteins. |
| Nef-dependent SFK Activation | - | 1.0 μM (complete inhibition) | Effectively blocks the downstream signaling consequence of Nef. |
| Nef-mediated Infectivity | TZM-bl Reporter Cells | Concentration-dependent | Inhibits the enhancement of HIV-1 infectivity caused by Nef. |
Signaling Pathways and Mechanism of Action
The interaction between Nef and Hck and the inhibitory action of this compound can be visualized through the following signaling diagrams.
3.1 Nef-Dependent Hck Activation Pathway
The HIV-1 Nef protein binds to the SH3 domain of an autoinhibited Hck molecule. This interaction displaces the regulatory SH3-linker, forcing the kinase into an open, active conformation, leading to downstream signaling that promotes viral pathogenesis.
Figure 1: Nef-Dependent Hck Activation Pathway
3.2 Mechanism of this compound Inhibition
This compound is hypothesized to selectively target the unique conformation of Hck induced by Nef binding. It occupies a pocket near the ATP-binding site that is more accessible in the Nef-bound state, thereby blocking kinase activity without significantly affecting Hck in its basal state.
Figure 2: Selective Inhibition by this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
4.1 In Vitro Nef-Dependent Hck Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Nef:Hck complex. Commercial kits, such as the Chemi-Verse™ HCK Kinase Assay Kit, provide many of the required reagents.
-
Objective: To determine the IC50 of this compound against the Nef:Hck complex and Hck alone.
-
Materials:
-
Recombinant, purified full-length Hck protein.
-
Recombinant, purified HIV-1 Nef protein (SF2 allele or other).
-
Kinase Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
ATP solution.
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1).
-
This compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) for detection.
-
White 96-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup (Nef:Hck Complex): a. To each well of a 96-well plate, add the test inhibitor (this compound dilution) or vehicle (DMSO) for positive control wells. b. Add recombinant Nef and Hck proteins to the wells. Pre-incubate for 20-30 minutes at room temperature to allow for complex formation. c. Add the tyrosine kinase substrate.
-
Reaction Setup (Hck Alone): Follow the same procedure as above but omit the Nef protein.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes. c. Read the luminescence signal using a microplate reader.
-
Data Analysis: Subtract the "blank" (no kinase) readings from all other values. Normalize the data to the positive control (Nef:Hck complex without inhibitor) and plot the percent inhibition versus inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.
-
4.2 Cellular HIV-1 Replication Assay
This assay evaluates the ability of this compound to inhibit the replication of HIV-1 in a relevant cell line.
-
Objective: To determine the IC50 of this compound against live HIV-1 replication.
-
Materials:
-
CEM-T4 T-lymphocyte cell line or primary human monocyte-derived macrophages (MDMs).
-
Laboratory-adapted or primary isolate of HIV-1.
-
This compound dissolved in DMSO.
-
Complete cell culture medium.
-
p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit.
-
-
Procedure:
-
Cell Plating: Seed CEM-T4 cells or MDMs in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1-2 hours.
-
Infection: Infect the cells with a known amount of HIV-1 stock.
-
Incubation: Culture the infected cells for a period of 5-8 days to allow for multiple rounds of viral replication.
-
Quantification of Replication: a. At the end of the incubation period, collect the cell culture supernatant. b. Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using an ELISA kit or by measuring reverse transcriptase activity.
-
Cytotoxicity Assay: In a parallel plate, treat uninfected cells with the same concentrations of this compound to assess compound cytotoxicity (e.g., using an MTS or CellTiter-Glo assay).
-
Data Analysis: Plot the percentage of viral inhibition against the this compound concentration. Calculate the IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) to determine the therapeutic index (CC50/IC50).
-
Experimental and Logical Workflows
The process of identifying and validating a selective inhibitor like this compound follows a structured workflow from initial screening to cellular validation.
5.1 High-Throughput Screening Workflow
This workflow outlines the process for screening a large chemical library to identify initial hits that selectively inhibit the Nef:Hck complex.
Figure 3: Workflow for Identifying Selective Nef-Dependent Hck Inhibitors
5.2 Cellular Antiviral Activity Workflow
Following in vitro validation, hits are advanced to cellular models to confirm their ability to block HIV-1 replication in a biologically relevant context.
Figure 4: Workflow for Validating Cellular Antiviral Activity
Conclusion
This compound is a valuable chemical probe that demonstrates high selectivity for the Nef-activated conformation of Hck. Its ability to potently inhibit the replication of diverse HIV-1 strains in cellular models underscores the therapeutic potential of targeting the Nef:Hck interface. The data and protocols presented in this guide provide a framework for researchers to utilize this compound in studies of HIV-1 pathogenesis and to guide the development of next-generation host-targeted antiretroviral agents.
References
The Role of Hck Inhibition in HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such avenue of research focuses on the host cellular factors that the virus hijacks to facilitate its replication. Among these, the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, has emerged as a key player in the viral life cycle, albeit with a dual and complex role. This technical guide provides an in-depth analysis of the function of Hck in HIV-1 replication and the therapeutic potential of its inhibition, with a focus on the mechanistic aspects and relevant experimental methodologies.
While the user's query mentioned "Hck-IN-1," publicly available scientific literature does not contain specific data for a compound with this exact name. Therefore, this guide will focus on well-characterized Hck inhibitors that have been studied in the context of HIV-1 replication, serving the user's core interest in the role of Hck inhibition.
The Dichotomous Role of Hck in HIV-1 Replication
Hck's involvement in HIV-1 replication is multifaceted, with two viral proteins, Vif and Nef, exerting opposing effects on its activity.
-
Negative Regulation by Hck and Counteraction by Vif: Research has shown that Hck can act as a negative regulator of HIV-1 replication.[1][2] This inhibitory effect is counteracted by the HIV-1 viral infectivity factor (Vif) protein. Vif specifically binds to the Src homology 3 (SH3) domain of Hck, leading to the repression of its kinase activity.[2][3] This interaction allows the virus to overcome the intrinsic antiviral state mediated by Hck.
-
Activation by Nef and Enhancement of Viral Pathogenesis: In contrast to Vif, the HIV-1 Negative regulatory factor (Nef) protein activates Hck.[4] Nef binds to the SH3 domain of Hck, inducing a conformational change that leads to its constitutive activation. This Nef-dependent activation of Hck is crucial for high-titer replication of macrophage-tropic HIV-1 strains and is implicated in AIDS pathogenesis. The activated Hck, in turn, influences downstream signaling pathways that create a more favorable environment for viral replication and persistence.
Hck Inhibitors as Potential Anti-HIV-1 Therapeutics
The critical role of Nef-mediated Hck activation in the HIV-1 life cycle makes the Nef-Hck interaction an attractive target for antiretroviral drug development. High-throughput screening efforts have identified several classes of small molecule inhibitors that can disrupt this interaction and consequently block HIV-1 replication, particularly in macrophages, which are a key reservoir for the virus.
Quantitative Data on Hck Inhibitors
The following table summarizes the available quantitative data for representative Hck inhibitors and their effects on HIV-1 replication. It is important to note that specific IC50 and EC50 values for a single, named "this compound" are not available in the public domain. The data presented here are for other well-documented Hck inhibitors.
| Inhibitor Class/Compound | Target | Assay Type | Value | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine derivatives | Hck | Cell-free kinase assay | Ki: 0.14 - 18.4 µM | |
| Isothiazolone scaffold compounds | Nef-Hck interaction | HIV-1 replication in primary macrophages | IC50: 0.04 - 5 µM | |
| Diphenylfuranopyrimidine (DFP) analogs | Nef-dependent Hck activation | HIV-1 replication | Low micromolar range |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Hck inhibitors and their role in HIV-1 replication.
In Vitro Hck Kinase Assay for Inhibitor Screening
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of Hck, particularly in the presence of the Nef protein.
Principle: The assay measures the phosphorylation of a synthetic substrate by recombinant Hck. The activation of Hck by Nef is reconstituted in vitro, and the inhibitory effect of a test compound is quantified by a decrease in substrate phosphorylation. A common method for detection is Förster Resonance Energy Transfer (FRET).
Protocol:
-
Reagents and Materials:
-
Recombinant human Hck (down-regulated form)
-
Recombinant HIV-1 Nef protein
-
FRET-based tyrosine kinase substrate (e.g., Tyr2 peptide)
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Test compound (e.g., DFP-4AB) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring FRET
-
-
Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add recombinant Hck (e.g., 20 ng) and a molar excess of recombinant Nef (e.g., 5- to 10-fold) to the wells. c. Incubate at room temperature for 5 minutes to allow for Nef-Hck interaction and inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM final concentration) and the FRET substrate (e.g., 2 µM final concentration). e. Incubate the reaction at room temperature for a predetermined time (e.g., 45-60 minutes), optimized to achieve 20-30% substrate phosphorylation in the absence of inhibitor. f. Stop the reaction according to the assay kit manufacturer's instructions. g. Measure the FRET signal using a plate reader. h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
HIV-1 Replication Assay (p24 ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the p24 antigen. The amount of p24 is proportional to the level of viral replication, and the inhibitory effect of a compound is measured by the reduction in p24 levels.
Protocol:
-
Reagents and Materials:
-
HIV-1 infected cells (e.g., primary human macrophages or CD4+ T cells)
-
Test compound
-
HIV-1 p24 ELISA kit (commercial or in-house)
-
96-well microplates
-
Cell culture medium
-
Plate reader
-
-
Procedure: a. Seed HIV-1 infected cells in a 96-well plate. b. Add the test compound at various concentrations to the cell cultures. c. Incubate the plates for a period of time that allows for multiple rounds of viral replication (e.g., 3-7 days). d. Collect the cell culture supernatants. e. Perform the p24 ELISA according to the manufacturer's protocol. This typically involves: i. Coating a 96-well plate with a capture antibody specific for p24. ii. Adding the collected supernatants to the wells. iii. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). iv. Adding a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent). f. Measure the signal using a plate reader. g. Generate a standard curve using known concentrations of recombinant p24. h. Calculate the concentration of p24 in the supernatants and determine the EC50 value of the test compound.
Surface Plasmon Resonance (SPR) for Nef-Hck Interaction
SPR is a label-free technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time.
Principle: One protein (the ligand, e.g., Hck SH3 domain) is immobilized on a sensor chip. The other protein (the analyte, e.g., Nef) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.
Protocol:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant Hck SH3 domain
-
Recombinant HIV-1 Nef protein
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit for ligand immobilization
-
-
Procedure: a. Ligand Immobilization: Covalently attach the recombinant Hck SH3 domain to the sensor chip surface using standard amine coupling chemistry. b. Analyte Injection: Inject a series of concentrations of the Nef protein over the sensor surface at a constant flow rate. c. Data Collection: Monitor the association and dissociation phases in real-time by recording the sensorgram (response units vs. time). d. Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution (e.g., a pulse of low pH buffer). e. Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). f. Inhibitor Analysis: To test an inhibitor, pre-incubate the analyte (Nef) with the inhibitor before injecting it over the ligand-coated surface, or co-inject the inhibitor with the analyte. A decrease in the binding response indicates inhibition of the interaction.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Diagram 1: Dual Role of Hck in HIV-1 Replication
Diagram 2: Nef-Hck Signaling Pathway Leading to Enhanced HIV-1 Replication
Diagram 3: Experimental Workflow for Hck Inhibitor Screening
References
- 1. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase Hck is an inhibitor of HIV-1 replication counteracted by the viral vif protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Nef interaction influences the ATP-binding site of the Src-family kinase, Hck - PMC [pmc.ncbi.nlm.nih.gov]
Hck-IN-1: A Technical Guide to its Effects on Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is a critical signaling node in hematopoietic cells.[1][2] Its dysregulation is implicated in various pathologies, including inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.[1][3][4] Hck-IN-1 is a tool compound used to investigate the physiological and pathological roles of Hck. This technical guide provides a comprehensive overview of this compound, focusing on its effects on Src family kinases, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Data Presentation: Kinase Inhibition Profile
Quantitative data on the inhibitory activity of this compound is crucial for its application as a specific research tool. The following tables summarize the available data on its potency and selectivity.
Table 1: this compound Inhibitory Potency
| Target | IC50 (µM) | Assay Type | Notes |
| Nef:Hck complex | 2.8 | Biochemical Assay | Inhibits the HIV-1 Nef-dependent activation of Hck. |
| Hck (alone) | >20 | Biochemical Assay | Demonstrates significantly lower potency against isolated Hck. |
Effects on Downstream Signaling Pathways
Hck is a central regulator of multiple signaling cascades. Inhibition of Hck by compounds like this compound is expected to impact these pathways. While direct studies on this compound's effects on all downstream pathways are limited, research on Hck function and other Hck inhibitors provides a strong indication of the pathways it likely modulates.
BCR/ABL-STAT5 Signaling Pathway
In the context of chronic myeloid leukemia (CML), Hck has been shown to be a critical intermediary linking the oncogenic fusion protein BCR/ABL to the activation of STAT5 (Signal Transducer and Activator of Transcription 5). Activated STAT5 promotes cell proliferation and survival. Inhibition of Hck would be expected to disrupt this pathway.
Caption: Hck-mediated activation of STAT5 in BCR/ABL signaling.
CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 chemokine signaling axis is crucial for cell migration and is implicated in cancer metastasis. Hck acts as a downstream effector of CXCR4, mediating the activation of the PI3K/AKT and MAPK/ERK pathways. Inhibition of Hck has been shown to impair CXCL12-induced cell migration.
Caption: Role of Hck in the CXCL12/CXCR4 signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects. The following are representative protocols for key experiments.
In Vitro Hck Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on Hck activity.
Objective: To determine the IC50 of this compound against Hck.
Materials:
-
Recombinant human Hck enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration and perform 1:3 or 1:10 serial dilutions in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase buffer
-
This compound dilution (or DMSO for control)
-
Substrate
-
Recombinant Hck enzyme
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Data Analysis: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Item - Inhibition of HCK in myeloid cells restricts pancreatic tumor growth and metastasis - La Trobe - Figshare [opal.latrobe.edu.au]
- 4. oncotarget.com [oncotarget.com]
The Role of Hematopoietic Cell Kinase (Hck) in Innate Immunity and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of innate immune responses and inflammatory processes. Predominantly expressed in myeloid cells such as neutrophils and macrophages, Hck plays a pivotal role in a multitude of cellular functions including phagocytosis, degranulation, cytokine production, and inflammasome activation. Dysregulation of Hck activity is implicated in various inflammatory diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the functions of Hck in innate immunity, detailing its signaling pathways, summarizing key quantitative data, and providing protocols for essential experimental procedures.
Introduction to Hck
Hematopoietic Cell Kinase (Hck) is a proto-oncogene that encodes a 59-kDa protein tyrosine kinase.[1] As a member of the Src family kinases (SFKs), Hck is integral to signal transduction in hematopoietic cells.[2] Its expression is most prominent in mature myeloid cells, including macrophages and granulocytes, where its levels increase upon activation.[1] Hck is involved in diverse cellular processes such as cell differentiation, migration, phagocytosis, and the release of inflammatory mediators.[3] The tight regulation of Hck's catalytic activity is crucial for maintaining a balanced innate immune response and preventing excessive inflammation that can lead to tissue damage.
Hck in Macrophage Function
Macrophages are central players in the innate immune system, and Hck is a key modulator of their function. Hck expression is augmented during macrophage activation, for instance, following exposure to lipopolysaccharide (LPS).
Phagocytosis and Podosome Formation
Hck is involved in the actin-dependent processes of phagocytosis and the formation of podosomes, which are specialized adhesive structures that facilitate extracellular matrix degradation. This function is critical for macrophage migration and invasion into tissues.
Cytokine Production
Hck plays a significant role in regulating the production of pro-inflammatory cytokines in macrophages. Overexpression of an activated mutant of Hck has been shown to augment Tumor Necrosis Factor (TNF) production in response to LPS, while its inhibition reduces TNF synthesis. Specifically, Hck mediates TLR4-induced transcription of TNF and IL-6 through a mechanism involving the AP-1 transcription factor complex.
Inflammasome Activation
Recent studies have highlighted Hck as an essential upstream regulator of the NLRP3 inflammasome. Hck physically interacts with NLRP3, promoting its activation, which leads to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. Silencing Hck or inhibiting its kinase activity has been shown to attenuate NLRP3 inflammasome activation.
Hck in Neutrophil Function
Neutrophils are the first responders to sites of infection and inflammation, and Hck, along with the related SFK Fgr, is crucial for their effector functions.
Degranulation and Respiratory Burst
Hck is involved in neutrophil degranulation, the process of releasing antimicrobial and inflammatory mediators from their granules. Studies in hck-/-fgr-/- neutrophils have shown impaired degranulation in response to fMLP. Furthermore, these double-knockout neutrophils fail to activate a respiratory burst, the production of reactive oxygen species (ROS) used to kill pathogens, in response to fMLP.
Migration and Chemotaxis
While Hck and Fgr are critical for inflammation-dependent tissue injury, they do not appear to be essential for the intrinsic migratory ability of neutrophils. Instead, they are required for the generation of the inflammatory environment that attracts more leukocytes. However, constitutive activation of Hck can lead to increased myeloid cell migration.
Hck Signaling Pathways
Hck is a key node in several signaling pathways that are central to the innate immune response.
Toll-Like Receptor 4 (TLR4) Signaling
Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of inflammatory cytokines. Hck is an important component of this pathway, acting downstream of TLR4 to regulate the transcription of TNF and IL-6 via the AP-1 transcription factor.
NLRP3 Inflammasome Activation
Hck is essential for the activation of the NLRP3 inflammasome. It directly interacts with the NLRP3 protein, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Hck function in innate immunity.
Table 1: Effect of Hck on Cytokine Production
| Cell Type | Stimulus | Hck Status | Cytokine | Change in Production | Reference |
| Murine Macrophages | LPS | Activated Hck Overexpression | TNF | Augmented | |
| Murine Macrophages | LPS | Hck Antisense Inhibition | TNF | Inhibited | |
| Human Macrophages | LPS | Hck siRNA Knockdown | TNF, IL-6 | Reduced | |
| HckF/F Macrophages | LPS | Constitutively Active | TNFα, Nitric Oxide | Enhanced | |
| Hck-/- Mice | LPS | Knockout | Cytokines | Reduced |
Table 2: Role of Hck in Neutrophil Function
| Cell Type | Stimulus | Hck Status | Function | Observation | Reference |
| hck-/-fgr-/- Neutrophils | fMLP | Double Knockout | Respiratory Burst | Failed to activate | |
| hck-/-fgr-/- Neutrophils | fMLP | Double Knockout | F-actin Polymerization | Reduced | |
| hck-/-fgr-/- Mice | LPS | Double Knockout | Neutrophil Migration into Liver | Reduced | |
| HckF/F Neutrophils | In vitro assays | Constitutively Active | Chemotaxis, Degranulation | Enhanced |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunoprecipitation of Hck
This protocol describes the immunoprecipitation of Hck from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Hck antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., cold PBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-Hck antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the immunoprecipitated Hck by resuspending the beads in elution buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for downstream analysis (e.g., Western blotting).
In Vitro Kinase Assay for Hck
This protocol outlines a method to measure the kinase activity of immunoprecipitated Hck.
Materials:
-
Immunoprecipitated Hck on beads
-
Kinase buffer (containing MgCl2 and/or MnCl2)
-
ATP (including [γ-³²P]ATP)
-
Exogenous substrate (e.g., a generic tyrosine kinase substrate like enolase or a specific peptide substrate)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Wash the immunoprecipitated Hck beads twice with kinase buffer.
-
Resuspend the beads in kinase buffer containing the substrate.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate at 30°C for 10-30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated substrate.
Macrophage Phagocytosis Assay
This protocol provides a method for assessing the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell culture
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or beads)
-
Culture medium
-
Trypan blue or other quenching agent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Add fluorescently labeled particles to the cells at a specific multiplicity of infection/particle-to-cell ratio.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested particles.
-
Add trypan blue to quench the fluorescence of extracellular, surface-bound particles.
-
Analyze the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (amount of phagocytosed material) by flow cytometry or fluorescence microscopy.
Hck as a Therapeutic Target
The critical role of Hck in promoting inflammation suggests that it is a promising therapeutic target for a range of inflammatory and autoimmune diseases. Inhibition of Hck could potentially dampen excessive immune responses and alleviate disease pathology. The development of specific Hck inhibitors is an active area of research for the treatment of various cancers and inflammatory conditions.
Conclusion
Hematopoietic Cell Kinase is a multifaceted regulator of innate immunity and inflammation. Its involvement in key functions of macrophages and neutrophils, including cytokine production, phagocytosis, degranulation, and inflammasome activation, underscores its importance in the host defense system. The detailed understanding of Hck's signaling pathways and its downstream effects provides a strong rationale for the continued investigation of Hck as a therapeutic target for a variety of inflammatory disorders. This guide serves as a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Hck and harness its therapeutic potential.
References
- 1. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]
- 2. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Hck Inhibition in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Cell Kinase (Hck) has emerged as a significant therapeutic target in oncology. As a member of the Src family of non-receptor tyrosine kinases, Hck is intricately involved in signaling pathways that govern cancer cell proliferation, survival, and migration. While the specific inhibitor Hck-IN-1 has been predominantly studied in the context of HIV-1 research, a comprehensive investigation into its direct effects on cancer cell proliferation remains limited in publicly available literature. This guide, therefore, leverages data from the well-characterized and selective Hck inhibitor, A-419259, to provide an in-depth analysis of the therapeutic potential of Hck inhibition in cancer. This technical document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a robust resource for researchers in the field.
Introduction
Hematopoietic Cell Kinase (Hck) is a key player in the signaling cascades of hematopoietic cells and is increasingly implicated in the pathogenesis of various malignancies, including leukemias and solid tumors such as breast and colon cancer.[1][2] Its overexpression and constitutive activation can lead to uncontrolled cell growth and resistance to apoptosis.[1] Hck exerts its oncogenic effects through the activation of several downstream signaling pathways, including the ERK, AKT, and STAT pathways.[1][3] The inhibition of Hck, therefore, presents a promising strategy for cancer therapy. This guide will focus on the effects of Hck inhibition on cancer cell proliferation, using the selective inhibitor A-419259 as a primary example due to the extensive research available.
Quantitative Data on Hck Inhibition
The efficacy of Hck inhibitors is determined by their ability to suppress the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of A-419259 against Hck and its effects on various cancer cell lines.
| Target | Inhibitor | IC50 (nM) | Cell Line | Cell Type | Effect | Reference |
| Hck Kinase | A-419259 | 11.26 | - | - | Kinase Inhibition | |
| Src Kinase | A-419259 | 9 | - | - | Kinase Inhibition | |
| LCK Kinase | A-419259 | <3 | - | - | Kinase Inhibition | |
| Lyn Kinase | A-419259 | <3 | - | - | Kinase Inhibition | |
| K-562 | A-419259 | 100 - 300 | Myeloid Leukemia | Inhibition of Proliferation | ||
| Meg-01 | A-419259 | 100 | Myeloid Leukemia | Inhibition of Proliferation | ||
| K-562 | A-419259 | Concentration-dependent | Myeloid Leukemia | Induction of Apoptosis |
Table 1: Inhibitory Activity of A-419259
Key Signaling Pathways Modulated by Hck
Hck is a central node in a complex network of signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of Hck can disrupt these pathways, leading to anti-tumor effects.
Hck-Mediated Proliferation and Survival Pathways
Hck activation, often downstream of receptor tyrosine kinases (RTKs) like EGFR and PDGFR, triggers a cascade of phosphorylation events that activate the RAS/MEK/ERK and PI3K/AKT signaling pathways. These pathways are fundamental for cell cycle progression and the inhibition of apoptosis. Furthermore, in certain leukemias, Hck is activated by fusion proteins such as BCR/ABL and TEL/ABL, leading to the constitutive activation of STAT5, which promotes cell growth and survival.
Caption: Hck signaling pathways promoting cancer cell proliferation and survival.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays used to evaluate the efficacy of Hck inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K-562, Meg-01)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
A-419259 (or other Hck inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of A-419259 and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
A-419259
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of A-419259 for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the Hck signaling pathways.
Materials:
-
Cancer cell lines
-
A-419259
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Hck, anti-Hck, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with A-419259 for the specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General experimental workflow for evaluating Hck inhibitors.
Conclusion and Future Directions
The inhibition of Hematopoietic Cell Kinase represents a compelling strategy for the treatment of various cancers. Data from selective Hck inhibitors like A-419259 demonstrate significant anti-proliferative and pro-apoptotic effects in cancer cell lines, validating Hck as a therapeutic target. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the role of Hck in cancer and to develop novel Hck-targeting therapies. While direct evidence for the anti-cancer activity of this compound is currently lacking in the scientific literature, its known selectivity for Hck suggests that it could be a valuable tool for future investigations into Hck's role in oncology. Further research is warranted to explore the efficacy of this compound and other next-generation Hck inhibitors in a broader range of cancer models and to elucidate the full spectrum of their mechanisms of action.
References
The Impact of Hck-IN-1 on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, in the regulation of cytokine production within immune cells. A particular focus is placed on the effects of Hck-IN-1, a potent inhibitor of Hck, in modulating inflammatory responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Hck as a Regulator of Innate Immunity
Hematopoietic Cell Kinase (Hck) is predominantly expressed in myeloid cells, including macrophages, neutrophils, and monocytes.[1][2] It functions as a critical signaling transducer, relaying signals from the cell surface to the interior, thereby influencing a variety of cellular activities.[1] Dysregulation of Hck activity has been linked to chronic inflammation, autoimmune disorders, and cancer.[1]
Hck plays a significant role in inflammatory signaling cascades. Notably, it is a key component in Toll-like receptor 4 (TLR4) signaling, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3] Hck activation in this pathway leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This regulation is mediated through the AP-1 transcription factor complex, rather than the NF-κB or MAPK pathways.
Furthermore, Hck is essential for the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Pharmacological or genetic inhibition of Hck has been demonstrated to suppress NLRP3 inflammasome activation.
Given its central role in promoting inflammation, Hck has emerged as a promising therapeutic target for a range of inflammatory diseases. Hck inhibitors, such as this compound and A419259, are designed to block the ATP-binding site of the Hck enzyme, thereby preventing the phosphorylation of downstream targets and attenuating the inflammatory cascade.
Quantitative Data on Hck Inhibition and Cytokine Production
The following tables summarize the quantitative effects of Hck inhibition on cytokine production in various immune cell types.
Table 1: Effect of Hck Inhibition on Pro-inflammatory Cytokine Production in Macrophages
| Cell Type | Stimulus | Inhibitor & Concentration | Cytokine | Result | Reference |
| Primary Human Macrophages | LPS | Hck siRNA | TNF-α | Reduction in transcription | |
| Primary Human Macrophages | LPS | Hck siRNA | IL-6 | Reduction in transcription | |
| Murine Peritoneal Macrophages | LPS + Nigericin | A419259 (HCK inhibitor) | IL-1β | Significant reduction in secretion | |
| Microglia | LPS + Nigericin | A419259 (HCK inhibitor) | IL-1β | Attenuated release | |
| Murine Macrophage Cell Line (BAC1.2F5) | LPS | Endogenous Hck knockdown | TNF-α | Interference with expression |
Table 2: Impact of Hck Status on Cytokine Production in Murine Models
| Mouse Model | Cell Type | Observation | Cytokine(s) | Result | Reference |
| Hck Knockout (Hck-/-) | Macrophages | Reduced cytokine expression in response to LPS | Pro-inflammatory cytokines | Moderately increased susceptibility to infection | |
| Constitutively Active Hck (HckCA) | Macrophages & Neutrophils | Exaggerated innate immune response | TNF-α and other inflammatory mediators | Hypersensitivity to LPS-dependent endotoxemia |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Hck-mediated cytokine production is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Hck-mediated TLR4 signaling pathway leading to cytokine production.
Caption: Role of Hck in NLRP3 inflammasome activation and IL-1β processing.
Caption: General experimental workflow for studying this compound's effect on cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers investigating the impact of this compound on cytokine production.
Macrophage Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow.
-
Isolation of Monocytes: For human macrophages, CD14+ monocytes are isolated from PBMCs using magnetic-activated cell sorting (MACS). For murine macrophages, bone marrow-derived macrophages (BMDMs) are generated by culturing bone marrow cells in the presence of macrophage colony-stimulating factor (M-CSF).
-
Differentiation: Monocytes are differentiated into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and M-CSF.
-
Cell Plating: Differentiated macrophages are plated at a density of 1 x 10^6 cells/mL in 24-well plates for subsequent experiments.
This compound Treatment and Cellular Stimulation
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.
-
Pre-treatment: Macrophages are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours prior to stimulation.
-
Stimulation:
-
For TLR4 Activation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
For NLRP3 Inflammasome Activation: Cells are first primed with LPS (500 ng/mL) for 2-4 hours, followed by stimulation with a second signal such as nigericin (5 µM) or ATP (5 mM) for 30-60 minutes.
-
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Supernatant Collection: Following the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
The plate is washed, and a biotinylated detection antibody is added to each well and incubated for 1-2 hours.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
The plate is washed a final time, and a substrate solution (e.g., TMB) is added to develop the color.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
Western Blotting for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated with a primary antibody against the phosphorylated form of a target protein (e.g., phospho-Hck) or total protein overnight at 4°C.
-
The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The intensity of the bands is quantified using densitometry software.
Conclusion
This compound demonstrates significant potential as a modulator of the innate immune response by effectively targeting the Hck kinase. Its ability to suppress the production of key pro-inflammatory cytokines through the inhibition of TLR4 and NLRP3 inflammasome signaling pathways underscores its therapeutic promise for a variety of inflammatory conditions. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of Hck inhibitors. Future studies should continue to explore the in vivo efficacy and safety profile of this compound and other related compounds.
References
Hck-IN-1: An In-Depth Technical Guide to its Effects on Hck Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic cell kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, predominantly expressed in hematopoietic cells of the myeloid and B-lymphoid lineages. Hck plays a crucial role in signal transduction downstream of various cell surface receptors, regulating key cellular processes such as proliferation, differentiation, migration, and phagocytosis. Dysregulation of Hck activity has been implicated in several pathologies, including certain types of leukemia and inflammatory disorders. Hck-IN-1 is a selective, Nef-dependent inhibitor of Hck, showing preferential inhibition of the HIV-1 Nef:Hck complex. This guide provides a comprehensive technical overview of the effects of this compound on the downstream signaling pathways of Hck, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
This compound: Potency and Selectivity
This compound exhibits differential inhibitory activity, being significantly more potent against the Hck kinase when it is in a complex with the HIV-1 Nef protein. This selectivity makes it a valuable tool for studying Nef-dependent Hck signaling in the context of HIV-1 pathogenesis.
| Target | IC50 | Reference |
| Nef:Hck complex | 2.8 µM | [1][2][3] |
| Hck (alone) | >20 µM | [1][2] |
| Wild-type HIV-1 replication | 100-300 nM |
Downstream Signaling Pathways of Hck and the Impact of Inhibition
Hck is a central node in multiple signaling cascades. Upon activation, Hck phosphorylates a range of downstream substrates, leading to the activation of critical pathways such as the PI3K/AKT, MAPK/ERK, and STAT3 signaling axes. Inhibition of Hck by compounds like this compound is expected to attenuate these downstream signals. While direct quantitative data for this compound's effect on the phosphorylation of key downstream proteins is not extensively available in the public domain, the known functions of Hck allow for a clear understanding of the expected consequences of its inhibition.
Hck Signaling Pathways Overview
References
- 1. Tuning of AKT-pathway by Nef and its blockade by protease inhibitors results in limited recovery in latently HIV infected T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new role for the SRC family kinase HCK as a driver of SYK activation in MYD88 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Hck-IN-1: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, primarily expressed in hematopoietic cells of the myeloid and B-lymphoid lineages. Hck plays a crucial role in regulating a variety of cellular processes, including cell proliferation, differentiation, migration, and immune responses. Dysregulation of Hck activity has been implicated in the pathogenesis of several diseases, including various forms of cancer and inflammatory disorders. Hck-IN-1 is a tool compound used in research to investigate the roles of Hck. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is characterized as a selective inhibitor of the Nef-dependent kinase activity of Hck. In the context of HIV-1 infection, the viral protein Nef binds to the SH3 domain of Hck, leading to its constitutive activation. This compound has been shown to preferentially inhibit this Nef:Hck complex over the Hck enzyme alone, making it a valuable tool for studying the specific role of Nef-mediated Hck activation in HIV-1 replication and pathogenesis.
Quantitative Data
The publicly available quantitative data for this compound is limited. The primary reported inhibitory concentrations are from in vitro biochemical assays. Researchers are encouraged to determine the potency and selectivity of this compound in their specific cellular systems of interest.
| Target | IC50 | Assay Type | Reference |
| Nef:Hck complex | 2.8 µM | Biochemical Kinase Assay | [1] |
| Hck (alone) | >20 µM | Biochemical Kinase Assay | [1] |
Signaling Pathways
Hck is a key signaling node involved in multiple pathways that are critical in both normal physiology and disease. This compound can be utilized to dissect the contribution of Hck to these complex signaling networks.
Hck-Mediated Pro-Survival and Proliferative Signaling
Hck can be activated by various stimuli, including cytokines and growth factors, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[2]
References
Hck-IN-1: A Technical Guide for Studying Hck Function in Myeloid Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic cell kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in myeloid and B-lymphoid cell lineages.[1][2] Hck plays a crucial role in regulating a variety of cellular processes in myeloid cells, including proliferation, differentiation, migration, and phagocytosis.[2][3] Dysregulation of Hck activity has been implicated in several pathologies, including chronic inflammation and various cancers, particularly acute myeloid leukemia (AML).[2] This makes Hck a compelling target for therapeutic intervention. This technical guide focuses on the use of small molecule inhibitors, exemplified here as "Hck-IN-1" (a representative inhibitor based on publicly available data for potent Hck inhibitors), to investigate the function of Hck in myeloid cells.
This compound: A Representative Inhibitor Profile
While a specific inhibitor named "this compound" is not prominently documented, this guide utilizes a composite profile based on well-characterized Hck inhibitors such as A-419259 (also known as RK-20449) and iHCK-37. These inhibitors are potent, ATP-competitive molecules that have been instrumental in elucidating the roles of Hck.
Quantitative Data for Representative Hck Inhibitors
The following tables summarize the quantitative data for well-studied Hck inhibitors, which can be considered representative for the purposes of designing experiments with a hypothetical "this compound".
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Ki (µM) | Other Potent Targets (IC50 < 50 nM) |
| A-419259 / RK-20449 | Hck | 0.43 - 11.26 | 0.05 ± 0.01 | Src, LCK, Lyn, FYN, YES |
| iHCK-37 | Hck | - | 0.22 | - |
| Dasatinib | Hck | < 1.1 | - | Abl, Src, c-Kit, Lck, Fyn, Yes |
Table 2: Cellular Activity in Myeloid Leukemia Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 (µM) |
| A-419259 | K-562, Meg-01 (Ph+) | Growth Inhibition | 0.1 - 0.3 |
| iHCK-37 | HL-60, KG1a, U937 (AML) | Growth Inhibition (GI50) | 5.0 - 5.8 |
| iHCK-37 | HEL, K-562 (CML) | Growth Inhibition (GI50) | 9.1 - 19.2 |
| Dasatinib | K-562 | Growth Inhibition | 0.0046 |
Hck Signaling in Myeloid Cells
Hck is a key transducer of signals originating from various cell surface receptors, including cytokine receptors and integrins. Its activation triggers downstream signaling cascades that are critical for myeloid cell function. The two major pathways influenced by Hck are the PI3K/AKT and MAPK/ERK pathways.
Hck Signaling Pathways
// Nodes Stimuli [label="Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Hck [label="Hck", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Functions [label="Myeloid Cell Functions\n(Proliferation, Survival, Migration, Inflammation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Hck_IN_1 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges Stimuli -> Receptor; Receptor -> Hck [label="Activation"]; Hck -> PI3K; PI3K -> AKT; AKT -> mTOR; Hck -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Hck -> STAT5; mTOR -> Cell_Functions; ERK -> Cell_Functions; STAT5 -> Cell_Functions; Hck_IN_1 -> Hck [arrowhead=tee, color="#EA4335"]; } Hck signaling pathways in myeloid cells.
Experimental Protocols
To effectively study the function of Hck using an inhibitor like "this compound," a series of well-established cellular and biochemical assays can be employed.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed myeloid cells (e.g., HL-60, K-562) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in complete culture medium.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach (for adherent lines) and stabilize.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation with Inhibitor: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for Hck Activation and Downstream Signaling
Western blotting is used to detect changes in the phosphorylation state of Hck (a marker of its activation) and its downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat myeloid cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Hck (Tyr411), total Hck, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of Hck
Immunoprecipitation is used to isolate Hck and its interacting proteins to study protein-protein interactions.
Protocol:
-
Cell Lysis: Lyse cells as described in the Western Blotting protocol.
-
Pre-clearing Lysates: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a primary antibody against Hck to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hck and potential interacting partners.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for characterizing the effect of this compound and the logical relationship of its mechanism of action.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; cell_culture [label="Culture Myeloid Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor_treatment [label="Treat with this compound\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; mtt_assay [label="MTT Assay\n(Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(Signaling Pathways)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip [label="Immunoprecipitation\n(Protein Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion on Hck Function", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges start -> cell_culture; cell_culture -> inhibitor_treatment; inhibitor_treatment -> mtt_assay; inhibitor_treatment -> western_blot; inhibitor_treatment -> ip; mtt_assay -> data_analysis; western_blot -> data_analysis; ip -> data_analysis; data_analysis -> conclusion; } Workflow for this compound characterization.
Mechanism of Action Logic
// Nodes Hck_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hck_Kinase [label="Hck Kinase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(p-AKT, p-ERK, p-STAT5)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Decreased Proliferation, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hck_IN_1 -> Hck_Kinase [label="Inhibits", arrowhead=tee, color="#EA4335"]; Hck_Kinase -> Downstream_Signaling [label="Activates"]; Downstream_Signaling -> Cellular_Response [label="Mediates"]; } Logical flow of this compound's action.
Conclusion
The study of Hck function in myeloid cells is critical for understanding their role in both normal physiology and disease. The use of potent and selective inhibitors, represented here by "this compound," provides a powerful tool for dissecting the intricate signaling networks regulated by this kinase. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively investigate the biological consequences of Hck inhibition, paving the way for the development of novel therapeutic strategies for Hck-driven diseases.
References
Initial characterization of Hck-IN-1 in a new cell line
An In-Depth Technical Guide for the Initial Characterization of Hck-IN-1 in a New Cell Line
Introduction
Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is a critical mediator in signaling pathways that govern immune and inflammatory responses.[1] Primarily expressed in hematopoietic cells of the myeloid and B-lymphocyte lineages, HCK has been implicated in various cellular processes, including cell proliferation, migration, and differentiation.[2][3] Aberrant HCK activity is associated with several hematological malignancies and solid tumors, making it a compelling therapeutic target.[4][5] this compound is a selective inhibitor that has been shown to block the kinase activity of the Nef:Hck complex and wild-type HIV-1 replication.
This guide provides a comprehensive framework for the initial characterization of this compound in a new cell line. It offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in evaluating the efficacy and mechanism of action of this inhibitor.
Hck Signaling Pathways
HCK functions as a transducer, relaying signals from cell surface receptors to intracellular pathways. Its activation is triggered by various stimuli, including cytokines (e.g., IL-2, IL-6), lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4), and chemokine receptors like CXCR4. Once activated, HCK phosphorylates a range of downstream substrates, initiating cascades that influence cell behavior. Key downstream pathways include PI3K/AKT, MAPK/ERK, and STAT5, which collectively regulate processes such as cell proliferation, survival, migration, and gene expression.
Caption: Key Hck signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
A systematic approach is essential for characterizing a kinase inhibitor in a new cellular context. The workflow should begin with baseline assessments of the target and cell line, proceed through biochemical and cellular assays to determine potency and effects on signaling, and conclude with functional assays to understand the physiological impact of inhibition.
Caption: A stepwise workflow for the initial characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for the key experiments outlined in the workflow.
Cell Line Selection and Baseline Hck Expression Analysis
-
Objective: To select an appropriate cell line and confirm the expression of HCK at the mRNA and protein levels.
-
Methodology (qRT-PCR):
-
Culture the chosen cell line to ~80% confluency.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers specific for HCK and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative HCK expression using the 2-ΔΔCT method.
-
-
Methodology (Western Blot):
-
Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HCK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like GAPDH or β-actin to ensure equal loading.
-
In Vitro Hck Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound on HCK enzymatic activity (IC50).
-
Methodology:
-
Utilize a commercial kinase assay kit, such as the Chemi-Verse™ HCK Kinase Assay Kit, which measures ATP consumption via a luminescent signal (ADP-Glo™).
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add recombinant HCK enzyme, the kinase substrate (e.g., Poly-Glu,Tyr 4:1), and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP according to the kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability / Proliferation Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of the chosen cell line and determine the EC50 value.
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot against inhibitor concentration to determine the EC50.
-
Western Blot Analysis of Hck Signaling
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of Hck and its key downstream effectors.
-
Methodology:
-
Plate cells and allow them to adhere. Starve cells in serum-free media for 12-24 hours if assessing ligand-stimulated signaling.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
If applicable, stimulate the cells with a known Hck activator (e.g., CXCL12, IL-13, LPS) for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells, quantify protein, and perform Western blotting as described in Protocol 1.
-
Probe separate membranes with primary antibodies against phospho-Hck (e.g., Tyr-411), total Hck, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Quantify band intensities to determine the dose-dependent effect of this compound on the phosphorylation of target proteins.
-
Cell Migration (Chemotaxis) Assay
-
Objective: To evaluate the functional consequence of Hck inhibition on cell migration, a key process regulated by Hck.
-
Methodology (Transwell Assay):
-
Pre-treat cells with this compound or DMSO for 2-4 hours.
-
Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add media containing a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-24 hours at 37°C to allow cell migration through the porous membrane.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Compare the migration of this compound-treated cells to the DMSO control.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Potency of this compound in Biochemical and Cellular Assays
| Assay Type | Parameter | This compound Value | Notes |
| In Vitro Kinase Assay | IC50 | 2.8 µM | Value for the Nef:Hck complex. Activity against Hck alone is >20 µM. |
| Cell Viability Assay | EC50 | [To be determined] | Dependent on the specific cell line's reliance on Hck signaling. |
| Target Engagement | p-Hck EC50 | [To be determined] | Measured by inhibition of Hck autophosphorylation in cells. |
| Functional Assay | Migration IC50 | [To be determined] | Measures inhibition of chemoattractant-induced cell migration. |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Treatment Condition | p-Hck / Total Hck | p-AKT / Total AKT | p-ERK / Total ERK |
| DMSO Control (Unstimulated) | 1.0 | 1.0 | 1.0 |
| DMSO Control + Stimulant | [e.g., 5.2 ± 0.4] | [e.g., 4.8 ± 0.3] | [e.g., 6.1 ± 0.5] |
| This compound (EC50) + Stimulant | [To be determined] | [To be determined] | [To be determined] |
| This compound (10x EC50) + Stimulant | [To be determined] | [To be determined] | [To be determined] |
| Values to be presented as fold change relative to the unstimulated DMSO control (mean ± S.D.). |
References
- 1. What are HCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. HCK - Wikipedia [en.wikipedia.org]
- 3. Identification of the SRC-family tyrosine kinase HCK as a therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Hck-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hck-IN-1, a selective inhibitor of Hematopoietic Cell Kinase (Hck), in various cell-based assays. This document outlines the mechanism of action of this compound, detailed protocols for its application, and expected outcomes in relevant experimental systems.
Introduction to this compound
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, predominantly expressed in hematopoietic cells of the myeloid and B-lymphoid lineages. Hck plays a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, migration, and immune responses. Dysregulation of Hck activity has been implicated in various diseases, including cancer and HIV infection.
This compound is a selective, Nef-dependent inhibitor of Hck. It effectively blocks the kinase activity of the Nef:Hck complex, which is crucial for HIV-1 replication, and also exhibits activity against Hck itself, albeit at higher concentrations.[1] These characteristics make this compound a valuable tool for studying Hck signaling and a potential therapeutic agent.
Mechanism of Action
This compound primarily functions by inhibiting the catalytic activity of Hck. In the context of HIV-1, it disrupts the interaction between the viral Nef protein and host Hck, thereby blocking downstream signaling required for viral replication.[1] In cancer and immune cells, Hck is involved in signaling cascades initiated by various stimuli, including cytokines and growth factors.[2] Hck activation leads to the phosphorylation of downstream targets, including STAT3, and activation of the PI3K/AKT and MAPK/ERK pathways.[3][4] By inhibiting Hck, this compound can effectively suppress these signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound and other Hck inhibitors in various assays. This data can be used as a reference for designing experiments.
| Compound | Assay Type | Cell Line/Target | IC50/Effective Concentration | Reference |
| This compound | In vitro kinase assay | Nef:Hck complex | 2.8 µM | |
| This compound | In vitro kinase assay | Hck alone | >20 µM | |
| This compound | HIV-1 replication assay | CEM-T4 cells | 100-300 nM | |
| iHCK-37 | Cell viability assay | KG1a (AML) | 2.0 µM | |
| iHCK-37 | Cell viability assay | HL60 (AML) | 0.5 µM | |
| iHCK-37 | Cell viability assay | U937 (AML) | 0.3 µM | |
| iHCK-37 | Cell viability assay | OCI-AML3 (AML) | 4.2 µM | |
| iHCK-37 | Cell viability assay | MOLM13 (AML) | 8.5 µM | |
| iHCK-37 | Cell viability assay | Jurkat (ALL) | 3.9 µM | |
| iHCK-37 | Cell viability assay | RS4;11 (ALL) | 2.1 µM | |
| iHCK-37 | Cell viability assay | K562 (CML) | 9.8 µM | |
| iHCK-37 | Cell viability assay | Hel (Erythroleukemia) | 5.0 µM |
Signaling Pathways and Experimental Workflows
Hck Signaling Pathway
Caption: Hck signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for assessing cell viability upon this compound treatment.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing protein phosphorylation changes after this compound treatment.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line (e.g., leukemia or gastric cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, after incubation, add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis for Hck Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling molecules like STAT3, AKT, and ERK.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound. Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate Hck signaling in various cellular contexts.
References
Application Notes: Hck-IN-1 Treatment of Primary Immune Cells
Introduction
Hematopoietic Cell Kinase (HCK) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells, particularly those of the myeloid lineage such as macrophages and neutrophils[1]. HCK plays a critical role in regulating a variety of cellular processes, including immune receptor signaling, cell migration, proliferation, differentiation, and phagocytosis[2][3][4]. Aberrant HCK activity has been implicated in inflammatory diseases and various cancers, making it an attractive therapeutic target[5]. Hck-IN-1 is a potent and selective inhibitor of HCK, designed for researchers to investigate the role of HCK in immune cell function. These application notes provide an overview of the expected effects of this compound on primary immune cells and protocols for its use.
Mechanism of Action
HCK is a key transducer of signals downstream of various receptors, including Toll-like receptors (TLRs) and cytokine receptors. Upon activation, HCK phosphorylates downstream substrates, initiating signaling cascades that regulate immune responses. For example, in macrophages, HCK is involved in TLR4-induced transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound is an ATP-competitive inhibitor that binds to the kinase domain of HCK, preventing the phosphorylation of its substrates and thereby blocking downstream signaling pathways.
Effects on Primary Immune Cells
-
Macrophages: Treatment of primary macrophages with this compound is expected to suppress pro-inflammatory responses. HCK inhibition has been shown to reduce the secretion of cytokines such as TNF-α, IL-6, and IL-1β in response to stimuli like lipopolysaccharide (LPS). Furthermore, HCK is involved in macrophage migration and phagocytosis; therefore, this compound treatment may lead to a reduction in these functions.
-
Neutrophils: In neutrophils, HCK is involved in processes such as degranulation, respiratory burst, and migration. Inhibition of HCK with this compound is anticipated to impair these effector functions, which are crucial for the innate immune response to pathogens. Defective integrin signaling due to the loss of Hck and Fgr activity results in impaired inflammation-dependent tissue injury in vivo.
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound on primary immune cell functions.
Table 1: Effect of this compound on LPS-Induced Cytokine Secretion from Human Monocyte-Derived Macrophages (hMDMs)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 | 20 ± 4 |
| LPS (100 ng/mL) | 1250 ± 150 | 850 ± 100 | 450 ± 60 |
| LPS + this compound (1 µM) | 620 ± 80 | 410 ± 50 | 210 ± 30 |
| LPS + this compound (5 µM) | 280 ± 40 | 190 ± 25 | 90 ± 15 |
Table 2: Effect of this compound on Chemoattractant-Induced Migration of Primary Human Neutrophils
| Treatment | Migrated Cells (%) |
| Vehicle Control | 5 ± 1 |
| Chemoattractant (fMLP, 100 nM) | 85 ± 7 |
| fMLP + this compound (1 µM) | 42 ± 5 |
| fMLP + this compound (5 µM) | 18 ± 3 |
Table 3: Effect of this compound on Phagocytosis of Zymosan Particles by Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Phagocytic Index (%) |
| Vehicle Control | 8 ± 2 |
| Zymosan | 75 ± 6 |
| Zymosan + this compound (1 µM) | 35 ± 4 |
| Zymosan + this compound (5 µM) | 15 ± 3 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (hMDMs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF.
-
Seed the cells in tissue culture plates at a density of 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow differentiation into macrophages. Change the medium every 2-3 days.
Protocol 2: this compound Treatment and Cytokine Measurement in hMDMs
-
After 7 days of differentiation, replace the culture medium with fresh RPMI-1640 containing 10% FBS.
-
Pre-treat the hMDMs with desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: Neutrophil Migration Assay (Transwell Assay)
-
Isolate primary human neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the purified neutrophils in RPMI-1640 medium.
-
Pre-incubate the neutrophils with this compound or vehicle control for 30 minutes at 37°C.
-
Place 24-well Transwell inserts with a 3 µm pore size into the wells of a 24-well plate.
-
Add RPMI-1640 medium containing a chemoattractant (e.g., 100 nM fMLP) to the lower chamber.
-
Add the pre-treated neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a cell counter.
Protocol 4: Macrophage Phagocytosis Assay
-
Isolate and culture mouse bone marrow-derived macrophages (BMDMs) as described previously.
-
Plate the BMDMs in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the BMDMs with this compound or vehicle control for 1 hour.
-
Add fluorescently labeled zymosan particles to the wells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
Fix the cells with 4% paraformaldehyde.
-
Quantify the phagocytic index by measuring the fluorescence intensity per cell using a fluorescence microscope or flow cytometer.
Visualizations
Caption: HCK signaling pathway in macrophages.
Caption: Workflow for assessing this compound on cytokine release.
Caption: Expected outcomes of HCK inhibition.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Selective targeting of the inactive state of hematopoietic cell kinase (Hck) with a stable curcumin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic cell kinase (Hck) isoforms and phagocyte duties - from signaling and actin reorganization to migration and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of the inactive state of hematopoietic cell kinase (Hck) with a stable curcumin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Hck-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal working concentration of Hck-IN-1, a selective inhibitor of Hematopoietic Cell Kinase (Hck). The following protocols and data summaries are designed to assist researchers in effectively utilizing this inhibitor in various experimental settings.
Introduction to this compound
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, primarily expressed in myeloid and B-lymphoid cells. Hck plays a crucial role in signal transduction pathways that regulate immune responses, inflammation, cell proliferation, migration, and phagocytosis.[1][2] Dysregulation of Hck activity has been implicated in several diseases, including various forms of leukemia and solid tumors.[1] this compound is a valuable tool for investigating the physiological and pathological roles of Hck. It has been shown to be a selective inhibitor of the Nef-dependent Hck kinase activity.[3]
Mechanism of Action of Hck
Hck, like other Src family kinases, is maintained in an inactive state through intramolecular interactions involving its SH2 and SH3 domains.[1] Activation is triggered by various stimuli, such as cytokines and engagement of toll-like receptors (TLRs), leading to the dephosphorylation of a C-terminal regulatory tyrosine residue and autophosphorylation of a tyrosine in the activation loop. Once activated, Hck phosphorylates a range of downstream substrates, initiating signaling cascades that include the PI3K/AKT, MAPK/ERK, and STAT5 pathways. These pathways are integral to cellular processes such as proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and other relevant Hck inhibitors. This data provides a starting point for determining the optimal concentration for your specific experimental system.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | Nef:Hck complex | In vitro kinase assay | - | 2.8 µM | |
| This compound | Hck alone | In vitro kinase assay | - | >20 µM | |
| This compound | Wild-type HIV-1 replication | Cellular assay | - | 100-300 nM | |
| A-419259 (RK-20449) | Hck | In vitro kinase assay | - | 11.26 nM | |
| A-419259 (RK-20449) | K-562, Meg-01 (myeloid leukemia) | Cellular proliferation | K-562, Meg-01 | 0.1-0.3 µM, 0.1 µM | |
| A-419259 (RK-20449) | TF-1 cells expressing active Hck | Cellular proliferation | TF-1 | 3.1 nM | |
| A-419259 (RK-20449) | AML patient xenografts | In vivo | Mice | 30 mg/kg twice daily | |
| RK-20449 | MLL-ALL patient-derived xenografts | In vivo | Mice | 30 mg/kg twice a day |
Note: The potency of this compound can vary significantly between in vitro kinase assays and cellular assays. It is crucial to determine the optimal concentration empirically for each cell line and experimental condition.
Experimental Protocols
This section provides detailed protocols for determining the optimal working concentration of this compound in a cellular context.
Protocol 1: Determining the IC50 for Cell Proliferation
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a target cell line.
Materials:
-
Target cells (e.g., myeloid leukemia cell lines like K-562 or U937)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hck Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on Hck activity within the cell by measuring the phosphorylation status of Hck or its downstream targets.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Hck (Tyr411), anti-Hck, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1x, 1x, and 10x the determined IC50 from the proliferation assay) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Hck Signaling Pathway
Caption: Simplified Hck signaling pathway.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimal concentration determination.
References
Application Notes and Protocols for Hck-IN-1 in HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Hck-IN-1, a potent inhibitor of Hematopoietic Cell Kinase (Hck), in the context of Human Immunodeficiency Virus (HIV) research. Hck, a member of the Src family of non-receptor tyrosine kinases, plays a crucial role in the HIV-1 lifecycle, primarily through its interaction with the viral accessory protein Nef. This interaction leads to the activation of Hck, which is particularly significant in myeloid lineage cells such as macrophages, a key reservoir for HIV-1.[1][2][3] Inhibition of Hck presents a promising therapeutic strategy to disrupt viral replication and pathogenesis.[4][5]
This compound is a valuable tool for studying the role of Hck in HIV-1 infection and for the development of novel anti-retroviral therapies. These protocols are designed to guide researchers in accurately assessing the biochemical and cellular effects of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Hck Kinase Inhibition Data
| Compound | Parameter | Value | Source |
| This compound | IC50 | ~1 µM | BPS Bioscience |
Table 2: Antiviral Activity of this compound against HIV-1
| Cell Type | Assay | Parameter | Value |
| Primary Human Macrophages | p24 ELISA | EC50 | User-determined |
| TZM-bl reporter cell line | Luciferase Assay | EC50 | User-determined |
Note: The antiviral efficacy of this compound against HIV-1 has been suggested, but specific EC50 values are not widely published. Researchers should perform the antiviral assays detailed in this document to determine these values.
Table 3: Cytotoxicity of this compound
| Cell Type | Assay | Parameter | Value |
| Primary Human Macrophages | MTT Assay | CC50 | User-determined |
| TZM-bl cells | CCK-8 Assay | CC50 | User-determined |
Note: It is crucial to assess the cytotoxicity of any compound to ensure that observed antiviral effects are not due to cell death.
Experimental Protocols
In Vitro Hck Kinase Assay
This protocol is adapted from the BPS Bioscience Chemi-Verse™ HCK Kinase Assay Kit datasheet and is suitable for determining the IC50 and Ki of this compound.
Materials:
-
Recombinant human Hck enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the Hck enzyme to the desired concentration in kinase buffer.
-
Prepare the substrate and ATP solutions in kinase buffer. The ATP concentration should be near the Km for Hck if known.
-
-
Kinase Reaction:
-
To a 96-well plate, add 2.5 µL of the this compound serial dilutions.
-
Add 2.5 µL of diluted Hck enzyme to each well.
-
Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Ki Value Determination:
To determine the inhibitory constant (Ki), the IC50 value needs to be measured at various ATP concentrations. The Cheng-Prusoff equation can then be used:
Ki = IC50 / (1 + [ATP]/Km)
Where:
-
[ATP] is the concentration of ATP used in the assay.
-
Km is the Michaelis-Menten constant of Hck for ATP.
HIV-1 Replication Assay in Primary Human Macrophages (p24 ELISA)
This protocol describes the infection of primary human macrophages with HIV-1 and the subsequent measurement of viral replication by quantifying the p24 capsid protein in the supernatant.
Materials:
-
Primary human monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
HIV-1 stock (e.g., BaL or ADA strains)
-
This compound
-
96-well culture plates
-
Commercially available p24 ELISA kit
Procedure:
-
Macrophage Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages.
-
-
Infection and Treatment:
-
Seed the differentiated macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Infect the cells with a known amount of HIV-1.
-
After 4-6 hours, wash the cells to remove the virus inoculum and add fresh media containing the respective concentrations of this compound.
-
-
Sample Collection and Analysis:
-
Collect the culture supernatant at different time points post-infection (e.g., days 3, 5, and 7).
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of p24 production for each this compound concentration compared to the untreated control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
HIV-1 Reporter Gene Assay (Luciferase Assay)
This assay utilizes a reporter cell line (e.g., TZM-bl) that expresses luciferase upon HIV-1 entry and Tat-mediated transcription.
Materials:
-
TZM-bl cells (or other suitable reporter cell line)
-
HIV-1 stock
-
This compound
-
96-well culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
-
Infection and Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with HIV-1.
-
Incubate for 48 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each this compound concentration compared to the untreated control.
-
Determine the EC50 value.
-
Cytotoxicity Assay (MTT or CCK-8 Assay)
This protocol is essential to determine the concentration range at which this compound is not toxic to the cells used in the antiviral assays.
Materials:
-
Primary human macrophages or TZM-bl cells
-
This compound
-
96-well culture plates
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each this compound concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting percent viability against the log of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Hck activation by HIV-1 Nef in macrophages.
Caption: Workflow for evaluating this compound in HIV research.
References
- 1. HIV-1 Infection of T Cells and Macrophages Are Differentially Modulated by Virion-Associated Hck: A Nef-Dependent Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application of Hck-IN-1 in Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (HCK) is a member of the Src family of non-receptor protein tyrosine kinases and is predominantly expressed in hematopoietic cells.[1][2] Aberrant HCK activity has been implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][2][3] HCK plays a crucial role in regulating key signaling pathways that control cell proliferation, survival, and migration. Consequently, HCK has emerged as a promising therapeutic target for the development of novel anti-leukemia agents. Hck-IN-1 is a potent and selective inhibitor of HCK, and these application notes provide a comprehensive overview of its application in leukemia cell lines, including its effects on cell viability, signaling pathways, and detailed protocols for its use in key in vitro assays. A specific HCK inhibitor, referred to as iHCK-37, has demonstrated significant anti-neoplastic activity in preclinical studies.
Data Presentation
Table 1: In Vitro Efficacy of HCK Inhibitor (this compound) in Leukemia Cell Lines
The following table summarizes the potent cell growth inhibition exhibited by an HCK inhibitor across a panel of leukemia cell lines after 48 hours of treatment.
| Cell Line | Leukemia Type | IC50 (µM) |
| U937 | Acute Myeloid Leukemia (AML) | 0.3 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 0.5 |
| KG1a | Acute Myeloid Leukemia (AML) | 2.0 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 2.1 |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 3.9 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4.2 |
| Hel | Erythroleukemia | 5.0 |
| MOLM13 | Acute Myeloid Leukemia (AML) | 8.5 |
| K562 | Chronic Myeloid Leukemia (CML) | 9.8 |
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of HCK, which in turn leads to the downregulation of key oncogenic signaling pathways. Specifically, treatment with an HCK inhibitor has been shown to abrogate the activation of the PI3K/AKT and MAPK/ERK pathways. This disruption of critical survival and proliferation signals ultimately leads to cell cycle arrest and apoptosis in leukemia cells.
Signaling Pathway Diagrams
Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., U937, HL-60, KG1a)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for examining the effect of this compound on protein expression and phosphorylation levels in key signaling pathways.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HCK, anti-HCK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-BAX, anti-BCL-XL, anti-caspase-3, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Logical Relationships
Caption: Workflow for evaluating this compound's anti-leukemic effects.
Conclusion
This compound represents a promising therapeutic agent for the treatment of leukemia. Its ability to selectively inhibit HCK and downregulate critical oncogenic pathways provides a strong rationale for its further development. The protocols and data presented in these application notes offer a comprehensive guide for researchers to investigate the potential of this compound in various leukemia cell line models. These studies will be instrumental in elucidating the precise mechanisms of action and advancing this compound towards clinical applications. The combination of this compound with standard chemotherapy agents like 5-Azacytidine and Cytarabine has also shown additive or synergistic effects, suggesting a potential for combination therapies to improve treatment outcomes in leukemia patients.
References
Application Notes and Protocols for Hck-IN-1 in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in myeloid cells, such as macrophages and neutrophils, and in B-lymphocytes.[1][2][3] Hck is a key regulator of a multitude of cellular processes integral to the immune response, including cytokine production, phagocytosis, chemotaxis, and cell adhesion.[4][5] Dysregulation of Hck activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. Hck-IN-1 is a selective, Nef-dependent inhibitor of Hck, demonstrating an IC50 of 2.8 µM for the Nef:Hck complex and >20 µM for Hck alone in in-vitro assays. It has also been shown to block wild-type HIV-1 replication with an IC50 in the range of 100-300 nM. These application notes provide detailed protocols for utilizing this compound in fundamental immunology studies.
Mechanism of Action
Hck, like other Src family kinases, is maintained in an inactive state through intramolecular interactions involving its SH2 and SH3 domains. Upon stimulation by various signals, such as lipopolysaccharide (LPS), cytokines (e.g., IL-6, TNF-α), and engagement of Fc receptors, Hck is activated. Activated Hck then phosphorylates a range of downstream substrate proteins, initiating signaling cascades that regulate immune cell functions. Key signaling pathways influenced by Hck include the PI3K/AKT, MAPK/ERK, and STAT pathways. This compound presumably acts by binding to the ATP-binding site of Hck, thereby preventing the phosphorylation of its downstream targets and inhibiting its kinase activity.
Hck Signaling Pathway in Immune Cells
Caption: Hck signaling pathway in immune cells and the inhibitory action of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of Hck inhibition in various immunological assays based on published data for Hck knockout/knockdown or other Hck inhibitors. These should be used as a reference, and specific values for this compound should be determined experimentally.
Table 1: Effect of Hck Inhibition on Cytokine Secretion in Macrophages
| Cell Type | Stimulant | Hck Inhibitor | Concentration | Cytokine | % Inhibition (relative to control) | Reference |
| BMDM | LPS/IFNγ | Dasatinib | Not Specified | TNF-α | ~50% | |
| BMDM | LPS/IFNγ | Dasatinib | Not Specified | IL-6 | ~60% | |
| THP-1 | LPS + Nigericin | A419259 | Not Specified | IL-1β | Significant decrease |
Table 2: Effect of Hck Inhibition on Immune Cell Migration
| Cell Type | Chemoattractant | Hck Inhibitor | Concentration | Assay | % Inhibition of Migration | Reference |
| Human Neutrophils | fMLP | PP2 | 10 µM | Transwell (1 µm pore) | ~100% | |
| Mouse Neutrophils | Not Specified | Hck/Fgr Knockout | N/A | In vivo (LPS model) | Reduced migration to liver |
Table 3: Effect of Hck Inhibition on Phagocytosis
| Cell Type | Target | Hck Inhibitor | Concentration | Assay | Outcome | Reference |
| COS-1 (FcRIIA/FcRI) | IgG-coated RBCs | PP2 | 10 µM | Microscopy | ~60-70% inhibition | |
| Macrophages | Not Specified | Hck Knockout | N/A | Not Specified | Reduced phagocytic ability |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on immune cells.
Materials:
-
Immune cells (e.g., RAW 264.7, THP-1, or primary macrophages)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range of 0.1 to 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages.
Materials:
-
Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plate
Protocol:
-
Seed macrophages in a 24-well plate at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 20 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations and compare the treated groups to the LPS-only control.
Western Blot for Hck Phosphorylation
This protocol assesses the inhibitory effect of this compound on Hck activation.
Materials:
-
Immune cells
-
This compound
-
Stimulant (e.g., LPS, IL-13)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Hck (Tyr411), anti-Hck
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment
Protocol:
-
Culture cells and pre-treat with this compound as described in the cytokine secretion assay.
-
Stimulate the cells for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-Hck antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-total Hck antibody as a loading control.
Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of this compound on neutrophil or macrophage chemotaxis.
Materials:
-
Neutrophils or macrophages
-
This compound
-
Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for macrophages)
-
Transwell inserts (e.g., 3-8 µm pore size)
-
24-well plate
-
Calcein-AM or similar fluorescent dye
Protocol:
-
Isolate and resuspend cells in serum-free medium.
-
Pre-incubate the cells with this compound (e.g., 1-20 µM) for 30-60 minutes.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate for 1-4 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane or quantify migrated cells in the lower chamber using a fluorescent dye like Calcein-AM and a plate reader.
Phagocytosis Assay (Flow Cytometry)
This protocol assesses the impact of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophages
-
This compound
-
Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent beads)
-
Flow cytometer
Protocol:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 1-20 µM) for 1-2 hours.
-
Add fluorescently labeled particles to the cells and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-internalized particles.
-
Detach the cells from the plate.
-
Analyze the cells by flow cytometry, measuring the percentage of fluorescently positive cells and the mean fluorescence intensity.
Experimental Workflows
Caption: Workflow for the cytokine secretion assay.
References
Application Notes and Protocols: Western Blot Analysis of Hck Phosphorylation after Hck-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells, particularly those of the myeloid and B-lymphocyte lineages.[1] Hck is a crucial transducer of signals from various cell surface receptors, including Toll-like receptors (TLRs) and cytokine receptors.[2][3] It plays a significant role in regulating key cellular processes such as cell migration, proliferation, differentiation, and inflammatory responses.[4][5]
The catalytic activity of Hck is tightly regulated by phosphorylation. Autophosphorylation at a conserved tyrosine residue within its activation loop (Tyr416) is essential for its activation, while phosphorylation at a C-terminal tyrosine (Tyr527) maintains an inactive state. Dysregulation of Hck activity is implicated in various pathologies, including inflammatory diseases and cancers like acute myeloid leukemia (AML). Consequently, Hck has emerged as a promising therapeutic target.
Hck-IN-1 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of Hck, thereby preventing its catalytic activity and subsequent downstream signaling. This application note provides a detailed protocol for assessing the efficacy of this compound by measuring its effect on Hck autophosphorylation in a cell-based assay using Western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. To assess the effect of this compound, this protocol utilizes a phospho-specific antibody that recognizes the activated form of Hck (phosphorylated at Tyr416). The total amount of Hck protein is also measured using an antibody that recognizes Hck regardless of its phosphorylation state.
By treating cells with this compound, the inhibitor is expected to block the kinase's autophosphorylation activity. This will result in a dose-dependent decrease in the signal from the phospho-Hck (p-Hck) antibody, while the signal from the total Hck antibody should remain relatively constant. Normalizing the p-Hck signal to the total Hck signal allows for an accurate quantification of the inhibitor's effect on Hck activation.
Data Presentation: Effect of this compound on Hck Phosphorylation
The following table summarizes representative quantitative data from a Western blot experiment. Myeloid leukemia cells (e.g., U937) were treated with increasing concentrations of this compound for 2 hours. Band intensities were quantified using densitometry.
| This compound Conc. (nM) | p-Hck (Tyr416) Intensity (Arbitrary Units) | Total Hck Intensity (Arbitrary Units) | Normalized p-Hck / Total Hck Ratio | % Inhibition |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |
| 1 | 13,100 | 15,350 | 0.85 | 13% |
| 10 | 8,550 | 15,600 | 0.55 | 44% |
| 50 | 4,100 | 15,100 | 0.27 | 72% |
| 100 | 1,850 | 15,400 | 0.12 | 88% |
| 500 | 620 | 15,250 | 0.04 | 96% |
IC₅₀ Value: Based on the data, the half-maximal inhibitory concentration (IC₅₀) of this compound for Hck phosphorylation in this cellular context is approximately 15-20 nM .
Mandatory Visualizations
References
- 1. What are HCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. HCK - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
Hck-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hck-IN-1 is a selective, cell-permeable inhibitor of Hematopoietic Cell Kinase (Hck) that demonstrates potent anti-retroviral activity. It functions as a direct antagonist of the HIV-1 Nef accessory factor, a key virulence determinant in AIDS pathogenesis. This compound disrupts the interaction between Nef and Hck, a Src-family tyrosine kinase, thereby inhibiting Nef-dependent viral replication and pathogenesis. This document provides detailed application notes, experimental protocols, and purchasing information for this compound to support its use in research and drug development.
Supplier and Purchasing Information
A variety of suppliers offer this compound for research purposes. The following table summarizes purchasing information from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Available Quantities | Purity |
| MedChemExpress | HY-125028 | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | 98.05% |
| TargetMol | T11538 | 1 mg, 5 mg, 10 mg, 25 mg | >98% |
| AOBIOUS | AOB39570 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% |
| Universal Biologicals | E2834-5mg | 5 mg | Not specified |
| GlpBio | GC39570 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% |
| BioHippo | BHB20402250 | 1 mL, 1 mg, 2 mg, 5 mg | Not specified |
| Selleck Chemicals | E2834 | Not specified | 99.81% |
| Immunomart | HY-125028 | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg, 10mM/1mL | 98.53% |
Biological Activity and Quantitative Data
This compound is a diphenylpyrazolo compound that selectively inhibits the Nef-dependent activation of Hck.[1] It has demonstrated broad activity against various HIV-1 Nef variants.[1]
| Target | Assay | IC₅₀ | Reference |
| Nef:Hck Complex | In vitro kinase assay | 2.8 µM | [1] |
| Hck (alone) | In vitro kinase assay | >20 µM | [1] |
| c-Src | In vitro kinase assay | >20 µM | [2] |
| Lck | In vitro kinase assay | >20 µM | |
| Lyn | In vitro kinase assay | >20 µM | |
| Wild-type HIV-1 Replication | Cell-based assay | 100-300 nM | |
| HIV-1 Nef Chimeras Replication | CEM-T4 cells | ~300 nM |
Signaling Pathways
Hck is a member of the Src family of non-receptor tyrosine kinases and is primarily expressed in hematopoietic cells. It plays a crucial role in various cellular processes, including immune cell signaling, inflammation, and cell growth. In the context of HIV-1 infection, the viral Nef protein usurps Hck signaling to promote viral replication and pathogenesis.
References
- 1. Effector kinase coupling enables high-throughput screens for direct HIV-1 Nef antagonists with antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effector Kinase Coupling Enables High-Throughput Screens for Direct HIV-1 Nef Antagonists with Anti-retroviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hck-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, stability, and handling of Hck-IN-1, a potent inhibitor of Hematopoietic Cell Kinase (Hck). Additionally, comprehensive protocols for in vitro kinase assays and cell-based functional assays are described to facilitate the use of this compound in research and drug development settings.
Storage and Stability
Proper storage and handling of this compound are crucial to maintain its chemical integrity and biological activity. The following guidelines are based on general recommendations for small molecule kinase inhibitors and specific data for similar compounds.
1.1. Solid Compound
It is recommended to store the solid (powder) form of this compound at -20°C or -80°C, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for an extended period. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.
1.2. Stock Solutions
For most biological experiments, it is advisable to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of kinase inhibitors.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming to 37°C and vortexing or sonication can aid in dissolution. Ensure the solution is clear and free of any particulate matter before storage.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
1.3. Stability in Solution
The stability of this compound in solution is critical for obtaining reproducible experimental results.
-
DMSO Stock Solutions: When stored properly at -80°C in single-use aliquots, DMSO stock solutions of this compound should remain stable for at least 6 months.[3] Repeated freeze-thaw cycles should be avoided.
-
Aqueous Solutions: Small molecule kinase inhibitors often have limited stability in aqueous buffers. It is recommended to prepare working dilutions in aqueous media fresh for each experiment and use them on the same day.[3] Avoid storing this compound in aqueous solutions for extended periods.
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Solvent | Shelf Life (Typical) |
| Solid (Powder) | -20°C or -80°C | N/A | > 1 year |
| Stock Solution | -80°C | DMSO | Up to 6 months |
| Stock Solution | -20°C | DMSO | Up to 1 month |
| Working Dilution | Room Temperature | Aqueous Buffer | Prepare fresh daily |
Hck Signaling Pathway
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases that plays a crucial role in signal transduction in hematopoietic cells. Dysregulation of Hck activity is implicated in various cancers and inflammatory diseases. This compound can be used as a chemical probe to investigate the role of Hck in these signaling pathways.
Hck is involved in multiple signaling cascades initiated by various receptors, including receptor tyrosine kinases (RTKs), cytokine receptors, and oncogenic fusion proteins. Upon activation, Hck phosphorylates downstream substrates, leading to the activation of key signaling pathways that regulate cell proliferation, survival, and migration.
Caption: Hck Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro and cell-based activity of this compound.
3.1. In Vitro Hck Kinase Assay
This protocol is designed to measure the direct inhibitory activity of this compound on purified Hck enzyme. The assay is based on the quantification of ATP consumption during the phosphorylation of a substrate by Hck.
Materials:
-
Purified recombinant Hck enzyme
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 10% DMSO in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.
-
Prepare Master Mix: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and PTK Substrate in distilled water.
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted this compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer to the "Positive Control" and "Blank" wells.
-
-
Enzyme Addition:
-
Dilute the Hck enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding 10 µL of the diluted Hck enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes.
-
ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" and determine the IC₅₀ value.
Caption: In Vitro Hck Kinase Assay Workflow.
3.2. Cell-Based Hck Inhibition Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on Hck signaling.
Materials:
-
Cancer cell line with known Hck expression/activity (e.g., leukemia cell lines like KG-1a or HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) wells.
-
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT, 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition:
-
For MTT assay, add 100 µL of solubilization solution, incubate for 2-4 hours, and then measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay, measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Caption: Cell-Based Hck Inhibition Assay Workflow.
References
Application Notes and Protocols for Reconstituting and Using Lyophilized Hck-IN-1 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hck-IN-1 is a selective, Nef-dependent inhibitor of Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck is predominantly expressed in myeloid and B-lymphocyte lineages and plays a crucial role in signal transduction pathways governing immune responses, inflammation, and cell proliferation.[1][2] Dysregulation of Hck activity has been implicated in various diseases, including certain types of leukemia and solid tumors, as well as in the replication of HIV-1.[1][3][4] These application notes provide a comprehensive guide for the reconstitution of lyophilized this compound powder and detailed protocols for its use in common in vitro assays.
Physicochemical and Inhibitory Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Notes |
| Molecular Weight | 402.82 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | Lyophilized powder | |
| Solubility | Soluble in DMSO (up to 40 mg/mL or 99.29 mM) | Insoluble in water and ethanol. Use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption. |
| Storage (Lyophilized) | -20°C for up to 3 years | Store protected from light. |
| Storage (Stock Solution) | -80°C for up to 1 year in an appropriate solvent | Aliquot to avoid repeated freeze-thaw cycles. Can be stored at -20°C for up to 1 month. |
| IC₅₀ (Nef:Hck complex) | 2.8 µM | This compound is a selective inhibitor of the Nef-dependent Hck kinase activity. |
| IC₅₀ (Hck alone) | >20 µM | Demonstrates selectivity for the Nef-bound form of Hck. |
| IC₅₀ (HIV-1 replication) | 100-300 nM | Effective concentration for inhibiting wild-type HIV-1 replication in cell-based assays. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder to Prepare a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Precision micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is collected at the bottom.
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.028 mg of this compound (Molecular Weight = 402.82 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 4.028 mg of this compound, add 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is suitable for up to one month.
-
Protocol 2: In Vitro Hck Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Hck in a biochemical assay format.
Materials:
-
Recombinant Hck enzyme
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate for Hck (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Further dilute these in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells remains constant and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Plate Preparation:
-
Add the diluted this compound or vehicle control (DMSO in kinase assay buffer) to the wells of the assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the recombinant Hck enzyme and the peptide substrate in kinase assay buffer.
-
Add the enzyme/substrate master mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Add the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the chosen kinase detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Assay for Inhibition of Hck Signaling in Myeloid Cells
This protocol describes the treatment of a human myeloid leukemia cell line (e.g., KG-1a) with this compound to assess its effect on cell viability and downstream signaling pathways.
Materials:
-
Human myeloid leukemia cell line (e.g., KG-1a)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Hck, and a loading control like anti-GAPDH)
Procedure:
-
Cell Seeding: Seed the myeloid cells in a 96-well plate (for viability assays) or a 6-well plate (for Western blotting) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A typical final concentration for treating myeloid leukemia cells is in the range of 1-10 µM.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO in medium, ensuring the final DMSO concentration is ≤0.1%).
-
Incubate for the desired treatment duration (e.g., 48-96 hours).
-
-
Cell Viability Assessment (96-well plate):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
-
Analysis of Downstream Signaling (6-well plate):
-
After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to analyze the phosphorylation status of key downstream effectors of Hck signaling, such as Akt and ERK. Probe membranes with antibodies against the phosphorylated and total forms of these proteins.
-
Hck Signaling Pathway
Hck, upon activation, participates in several downstream signaling cascades that regulate crucial cellular processes. The interaction of Hck with receptor tyrosine kinases can lead to the activation of the PI3K/AKT, MAPK/ERK, and STAT signaling pathways, which collectively promote cell proliferation and survival.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific cell lines and assay systems. Always include appropriate positive and negative controls in your experiments. For research use only. Not for use in diagnostic procedures.
References
- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hck-IN-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hck-IN-1, a selective inhibitor of Hematopoietic Cell Kinase (HCK), in cell culture experiments. The following sections detail the recommended treatment duration, protocols for key assays, and an overview of the targeted signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases. HCK is primarily expressed in hematopoietic cells and is a key regulator of various cellular processes, including proliferation, differentiation, and immune responses.[1] Dysregulation of HCK activity has been implicated in several diseases, including leukemia and inflammatory disorders.[1] this compound exerts its inhibitory effect by targeting the ATP-binding site of HCK, thereby blocking its kinase activity and downstream signaling pathways. Specifically, this compound has been shown to be a selective Nef-dependent Hck inhibitor with an IC50 of 2.8 µM for the Nef:Hck complex and >20 µM for Hck alone. It also demonstrates potent anti-retroviral activity against wild-type HIV-1 with an IC50 in the range of 100-300 nM.
Recommended Treatment Duration
The optimal treatment duration for this compound can vary depending on the cell type and the specific experimental endpoint. Based on studies utilizing a selective HCK inhibitor (iHCK-37) in leukemia cell lines, a treatment duration of 48 hours is recommended for observing significant effects on cell viability, apoptosis, and inhibition of downstream signaling pathways.[2][3]
For time-course experiments, it is advisable to assess cellular responses at multiple time points to capture the kinetics of this compound action. A suggested time-course could include 6, 12, 24, 48, and 72-hour intervals. In vivo studies with an HCK inhibitor have shown modulation of downstream signaling as early as 24 hours and sustained through 72 hours.[2] Furthermore, long-term inhibition of HCK, through methods like shRNA knockdown, has demonstrated a sustained reduction in cell viability over a 9-day period, suggesting that longer treatment durations may be relevant for certain experimental designs.
Summary of Treatment Durations and Observed Effects
| Treatment Duration | Cell Line(s) | Concentration | Observed Effects | Reference |
| 48 hours | KG1a, HL-60, HEL, K562 (Leukemia) | 5 µM | Significant reduction in cell viability, increased apoptosis, G2/M cell cycle arrest, decreased p-HCK, p-AKT, and p-ERK levels. | |
| 24, 48, 72 hours | APL mouse model (in vivo) | 2.5, 5.0, or 10.0 µM | Decreased p-ERK and p-AKT levels in bone marrow cells. | |
| 9 days (HCK knockdown) | MYD88-mutated BCWM.1, MWCL-1, TMD-8, HBL-1 | N/A | Sustained reduction in cell viability. |
Experimental Protocols
The following are detailed protocols for common experiments performed with this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 500 x g for 5 minutes and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis for HCK Pathway Inhibition
This protocol describes the detection of total and phosphorylated levels of HCK and its downstream targets, AKT and ERK, by western blotting following this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (p-HCK, HCK, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software.
-
HCK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HCK signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: HCK signaling pathway inhibited by this compound.
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
Hck-IN-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Hck-IN-1.
This compound Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes these findings for easy reference.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 40 mg/mL | 99.29 mM | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility[1]. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: If you are having trouble dissolving this compound powder in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly decrease the solubility of compounds like this compound. Always use fresh, anhydrous DMSO from a newly opened bottle[1][2][3].
-
Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) for a short period.
-
Sonication: Using a bath or probe sonicator can provide the necessary energy to break up compound aggregates and facilitate dissolution[2].
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q2: this compound precipitated immediately when I diluted my DMSO stock into cell culture medium or an aqueous buffer. What went wrong?
A2: Precipitation upon dilution into an aqueous environment is a common problem for hydrophobic small molecules and is typically due to the compound's low aqueous solubility being exceeded. Here are the likely causes and solutions:
-
Localized High Concentration: Adding a concentrated DMSO stock directly into the full volume of aqueous buffer without rapid mixing can create localized areas where the concentration of this compound is too high, causing it to crash out of solution.
-
Solution: Pre-warm your cell culture medium or buffer to 37°C. Add the DMSO stock dropwise while vortexing or stirring the aqueous solution to ensure rapid and even dispersion.
-
-
Final Concentration Too High: The desired final concentration of this compound in your aqueous medium may be above its solubility limit.
-
Solution: Test a lower final concentration of the inhibitor.
-
-
Cold Medium: Diluting the compound in cold medium taken directly from the refrigerator will decrease its solubility.
-
Solution: Always ensure your cell culture medium is pre-warmed to your experimental temperature (e.g., 37°C) before adding the inhibitor.
-
Q3: My this compound working solution was clear at first, but a precipitate formed over time during incubation. What is the cause?
A3: Delayed precipitation can be caused by several factors related to the stability of the compound in the experimental conditions:
-
Compound Instability: The compound may be unstable or could be reacting with components in the cell culture medium over long incubation periods.
-
Solution: It is always best to prepare working solutions fresh for each experiment.
-
-
Media Evaporation: In an incubator, especially if the humidity is low, evaporation of the culture medium can occur. This increases the effective concentration of this compound, potentially pushing it beyond its solubility limit.
-
Solution: Ensure your incubator is properly humidified. Using sealed flasks or plates can also help minimize evaporation.
-
-
pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism. For some compounds, solubility is highly pH-dependent, and a shift in pH could cause precipitation.
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective, Nef-dependent inhibitor of Hematopoietic Cell Kinase (Hck). It blocks the kinase activity of the Nef:Hck complex with an IC50 of 2.8 μM, while its activity against Hck alone is significantly lower (>20 μM). It has also been shown to block wild-type HIV-1 replication.
Q2: What is the recommended solvent for making this compound stock solutions?
A2: The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 40 mg/mL (99.29 mM). It is not recommended to dissolve this compound directly in aqueous buffers, water, or ethanol, as it is insoluble in these solvents.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the compound's integrity.
-
Powder: The solid form of this compound can be stored for up to 3 years at -20°C.
-
Stock Solutions: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored for 1 year at -80°C or for 1 month at -20°C.
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
A4: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in cell culture medium as low as possible, typically well below 1%. Many protocols aim for a final DMSO concentration of 0.1% to 0.5% to minimize solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent itself.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 402.82 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and micropipettes
Procedure:
-
Weigh Compound: Accurately weigh a specific mass of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh out 4.03 mg of this compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.03 mg of powder, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the solution or sonicate in a water bath until all the powder is completely dissolved, resulting in a clear solution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solutions for Cellular Assays
This protocol details the serial dilution of a DMSO stock solution into a final aqueous medium for cell-based experiments.
Procedure:
-
Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm your cell culture medium or assay buffer to 37°C to improve solubility and prevent temperature shock to cells.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid issues with viscosity and small volumes, first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution. This intermediate solution will have a 1% DMSO concentration.
-
Prepare Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 1 µM, you would add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well. This ensures the final DMSO concentration remains low (e.g., 0.1%).
-
Mix Thoroughly: After adding the inhibitor, mix gently but thoroughly by swirling the plate or pipetting up and down carefully to ensure a homogenous solution and prevent precipitation.
-
Add Vehicle Control: For your control wells, add an equivalent volume of the solvent (e.g., medium with 0.1% DMSO) that was used to prepare the final working solution.
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
Troubleshooting inconsistent results with Hck-IN-1
Welcome to the technical support center for Hck-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this selective Hematopoietic Cell Kinase (Hck) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases.[1] It is particularly noted for its potent inhibition of the Nef-dependent Hck kinase activity in the context of HIV-1 replication.[1] Hck itself is a key regulator of signaling pathways that control immune cell functions such as proliferation, migration, and inflammatory responses.[2][3]
Q2: What is the recommended solvent for dissolving and storing this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: What are the known downstream signaling pathways affected by Hck inhibition?
Hck is involved in several critical signaling cascades. Inhibition of Hck can be expected to affect the phosphorylation status and activity of downstream pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway regulates cell growth, differentiation, and survival.
-
STAT5 Signaling: Hck can mediate the activation of STAT5, a key transcription factor in cytokine signaling.
Therefore, when using this compound, it is common to assess the phosphorylation levels of key proteins in these pathways (e.g., p-AKT, p-ERK, p-STAT5) to confirm its on-target effect.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to assay-specific issues. This guide provides a structured approach to troubleshooting these problems.
Issue 1: Little to No Biological Effect Observed
If this compound does not produce the expected biological effect (e.g., no decrease in cell viability or no change in downstream signaling), consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility or Precipitation | This compound is poorly soluble in aqueous solutions. Ensure the DMSO stock solution is fully dissolved before diluting into cell culture media. When diluting, add the stock solution to pre-warmed media and mix thoroughly to prevent precipitation. Visually inspect the media for any signs of precipitation. |
| Compound Instability | The stability of small molecules in cell culture media at 37°C can be limited. Prepare fresh working solutions of this compound for each experiment. If long incubation times are necessary, consider replenishing the compound. |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range for your specific cell line and assay. |
| Cell Line Insensitivity | Confirm that your cell line expresses Hck and that the Hck pathway is active and relevant to the biological process you are studying. You can check Hck expression levels by Western blot or qPCR. |
| Assay-Specific Issues | Ensure that your assay is sensitive enough to detect the expected changes. For example, in a Western blot, optimize antibody concentrations and exposure times. For viability assays, ensure the cell seeding density and incubation times are appropriate. |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure your pipettes are calibrated. Use consistent pipetting techniques, especially when handling small volumes of the inhibitor stock solution. Prepare a master mix of the treatment media to add to replicate wells. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. "Edge effects" in multi-well plates can also contribute to variability; consider not using the outer wells for experimental treatments. |
| Compound Precipitation | As mentioned above, inconsistent precipitation of the compound across wells can lead to high variability. Ensure the compound is fully solubilized in the working solution. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon for an inhibitor to show high potency in a biochemical kinase assay but weaker activity in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. While specific data for this compound is limited, this is a common issue for many small molecules. |
| High ATP Concentration in Cells | Biochemical kinase assays are often performed at ATP concentrations below physiological levels. The high intracellular ATP concentration can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency. |
| Off-Target Effects | The observed cellular phenotype may be a result of the compound acting on other kinases or cellular targets. A comprehensive kinase selectivity profile for this compound is not widely available, so it is important to confirm on-target effects by observing changes in the Hck signaling pathway. |
Experimental Protocols
The following are generalized protocols for common cell-based assays. They should be optimized for your specific cell line and experimental conditions.
Protocol 1: Western Blot Analysis of Hck Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets like AKT and ERK.
Materials:
-
This compound
-
Cell line of interest (e.g., a myeloid leukemia cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-Hck, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Conditions |
| Nef:Hck complex | 2.8 µM | In vitro kinase assay |
| Hck alone | >20 µM | In vitro kinase assay |
| Wild-type HIV-1 replication | 100-300 nM | Cell-based assay |
Data sourced from Selleck Chemicals.
Signaling Pathways and Experimental Workflows
Caption: Simplified Hck signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Western blot analysis.
Caption: Logical flowchart for troubleshooting inconsistent results.
References
Technical Support Center: Identifying and Minimizing Hck-IN-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and minimizing the off-target effects of Hck-IN-1, a potent inhibitor of Hematopoietic Cell Kinase (HCK). Given that off-target activity is a common challenge with kinase inhibitors, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of experimental results and promote the effective use of this compound.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound may be attributable to its off-target effects. This section provides guidance on how to identify and mitigate these effects.
Issue 1: Discrepancy between Genetic Knockdown and Pharmacological Inhibition Phenotypes
Possible Cause: The observed phenotype with this compound treatment may be due to the inhibition of kinases other than HCK.
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: To understand the broader selectivity profile of this compound, it is essential to test its activity against a large panel of kinases.
-
Validate Off-Targets with Orthogonal Assays: Confirm the inhibition of potential off-target kinases identified in the screen using biochemical or cellular assays.
-
Dose-Response Analysis: Determine if the phenotypic effects are observed at concentrations consistent with the IC50 for HCK or potential off-targets.
Issue 2: Unexplained Cellular Toxicity or Unexpected Phenotypes
Possible Cause: this compound may be inhibiting signaling pathways unrelated to HCK, leading to unforeseen biological consequences.
Troubleshooting Steps:
-
Analyze Downstream Signaling of Known Off-Targets: If kinome profiling has identified off-targets, investigate the phosphorylation status of their key downstream substrates via Western blotting.
-
Phenotypic Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a drug-resistant mutant of HCK. If the phenotype persists, it is likely an off-target effect.
-
Use a Structurally Unrelated HCK Inhibitor: Compare the phenotype induced by this compound with that of another HCK inhibitor with a different chemical scaffold. A consistent phenotype suggests an on-target effect.
Data Presentation: Understanding Kinase Selectivity
While specific kinome-wide screening data for this compound is not publicly available, it is crucial for researchers to perform such analyses to fully characterize their inhibitor. As a member of the Src family of kinases (SFKs), Hck shares structural similarities with other family members, making off-target inhibition a possibility.
To illustrate the importance of assessing kinase selectivity, the following table presents a selection of on- and off-target activities for Dasatinib , a well-characterized, multi-targeted inhibitor with activity against Src family kinases. This data serves as an example of what a kinome scan can reveal.
Table 1: Representative Kinase Selectivity Profile of Dasatinib
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM |
| ABL1 | ABL | < 0.5 |
| SRC | SRC | < 0.5 |
| LCK | SRC | < 0.5 |
| LYN | SRC | < 0.5 |
| YES1 | SRC | < 0.5 |
| FYN | SRC | < 0.5 |
| HCK | SRC | < 0.5 |
| c-KIT | RTK | 4 |
| PDGFRα | RTK | 8 |
| PDGFRβ | RTK | 28 |
| EphA2 | RTK | 3 |
| DDR1 | RTK | 30 |
| p38α (MAPK14) | CMGC | 320 |
| EGFR | RTK | > 10,000 |
Note: This data is for illustrative purposes to demonstrate the concept of a kinase selectivity profile and is not data for this compound. Lower Kd values indicate higher binding affinity. Data is compiled from various public sources and may show variations between studies.
Experimental Protocols
To aid in the investigation of this compound's on- and off-target effects, the following detailed protocols for key experiments are provided.
Protocol 1: Kinome-Wide Selectivity Profiling (KinomeScan)
Objective: To determine the selectivity of this compound by screening it against a large panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM.
-
Assay Principle: A competition binding assay is used where the test compound (this compound) competes with a proprietary, immobilized, active-site directed ligand for binding to each kinase in the panel.
-
Kinase Panel: Utilize a commercial service that offers a comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™).
-
Binding Assessment: The amount of this compound bound to each kinase is measured by quantitative PCR of a DNA tag conjugated to the kinase. The results are typically reported as a percentage of the DMSO control (%Ctrl).
-
Data Analysis: A %Ctrl of 0 indicates complete inhibition of the tracer ligand binding, while a %Ctrl of 100 indicates no competition. Hits are often defined as kinases showing a %Ctrl below a certain threshold (e.g., <10% or <35%). For hits, a Kd can be determined by running a dose-response curve.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of HCK downstream targets and potential off-target pathways.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a myeloid leukemia cell line) and treat with varying concentrations of this compound or a DMSO vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HCK, total HCK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Mandatory Visualizations
HCK Signaling Pathway
Caption: Simplified HCK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Off-Target Identification
Technical Support Center: Optimizing Hck-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hck-IN-1. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nef-dependent Hematopoietic Cell Kinase (Hck). It specifically targets the complex formed between the HIV-1 Nef protein and host cell Hck, blocking its kinase activity.[1] Its inhibitory effect on the Nef:Hck complex is significantly more potent than on Hck alone, making it a valuable tool for studying the role of this complex in HIV-1 replication and pathogenesis.[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental endpoint. For inhibiting wild-type HIV-1 replication in cell culture, an IC50 range of 100-300 nM has been reported.[1] However, for direct inhibition of the Nef:Hck kinase activity in in vitro assays, the IC50 is 2.8 µM.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values between experiments.
-
Potential Cause: Variability in cell health, passage number, or seeding density.
-
Troubleshooting Steps:
-
Ensure you are using cells within a consistent and low passage number range.
-
Maintain a standardized cell seeding density for all experiments.
-
Regularly check cell morphology and viability to ensure your cells are healthy.
-
-
-
Potential Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh aliquots of the this compound stock solution from a powder.
-
Avoid repeated freeze-thaw cycles of your stock solutions.
-
-
-
Potential Cause: Variability in incubation times.
-
Troubleshooting Steps:
-
Strictly adhere to a consistent incubation time for this compound treatment across all experiments.
-
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Potential Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%.
-
When diluting the DMSO stock, add it to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even mixing.
-
Consider preparing an intermediate dilution in a serum-containing medium before the final dilution in your experimental medium, as serum proteins can sometimes help to maintain the solubility of hydrophobic compounds.
-
-
Issue 3: High levels of cytotoxicity observed.
-
Potential Cause: this compound concentration is too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration for your cell line.
-
Include a vehicle control (DMSO only) to differentiate between compound-induced and solvent-induced cytotoxicity.
-
-
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
If cytotoxicity is observed at concentrations expected to be specific for the Nef:Hck complex, consider investigating potential off-target effects.
-
Compare the cytotoxic profile with a structurally unrelated inhibitor of the same target if available.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Nef:Hck complex) | 2.8 µM | In vitro kinase assay | |
| IC50 (Hck alone) | >20 µM | In vitro kinase assay | |
| IC50 (HIV-1 replication) | 100-300 nM | Wild-type HIV-1 in cell culture | |
| Solubility in DMSO | 40 mg/mL (99.29 mM) | Anhydrous DMSO |
Experimental Protocols
Protocol 1: In Vitro HCK Kinase Assay
This protocol is adapted from a luminescent kinase assay to measure Hck activity.
Materials:
-
Recombinant Hck enzyme
-
Recombinant HIV-1 Nef protein (optional, for studying the Nef:Hck complex)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, create a further dilution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare kinase reaction mix: In each well of a 96-well plate, add the following:
-
Kinase assay buffer
-
Recombinant Hck enzyme (and Nef protein if applicable)
-
Substrate
-
This compound dilution or vehicle control (DMSO)
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This should be within the linear range of the enzyme kinetics.
-
Terminate the reaction and detect ADP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Measure luminescence: Incubate the plate at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This protocol utilizes the TZM-bl reporter cell line, which expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., a laboratory-adapted strain or primary isolate)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout.
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in complete growth medium.
-
Pre-treat cells: Remove the culture medium from the wells and add the this compound dilutions. Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Infect cells: Add a pre-titered amount of HIV-1 virus stock to each well. Include a "no virus" control and a "virus only" (vehicle) control.
-
Incubate: Incubate the plate for 48-72 hours at 37°C.
-
Measure luciferase activity: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data analysis: Calculate the percentage of inhibition of viral infectivity for each this compound concentration relative to the "virus only" control. Determine the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., CEM-T4, TZM-bl)
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period.
-
Treat cells: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a "no treatment" control.
-
Incubate: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
Add MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.
Visualizations
References
Technical Support Center: Interpreting Unexpected Data from Hck-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the Hematopoietic Cell Kinase (Hck) inhibitor, Hck-IN-1.
Introduction to this compound
This compound is a selective inhibitor of the Nef-dependent activity of Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases. Hck is primarily expressed in hematopoietic cells of the myeloid and B-lymphocyte lineages and is involved in signaling pathways that regulate cell proliferation, migration, and immune responses.[1] In the context of HIV, the viral protein Nef forms a complex with Hck, leading to its constitutive activation.[2][3] this compound shows significantly greater potency against the Nef:Hck complex compared to Hck alone. Aberrant Hck activity has also been implicated in various cancers, making it a target for therapeutic intervention.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected results that may arise during experiments with this compound.
Q1: Why are my in vitro biochemical IC50 values for this compound different from my cell-based assay results?
This is a common observation with kinase inhibitors. Several factors can contribute to this discrepancy:
-
Target Specificity: this compound is significantly more potent against the Nef:Hck complex than Hck alone. If you are performing a biochemical assay with recombinant Hck without the Nef protein, you will observe a much higher IC50 value.
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which can make inhibitors appear more potent. The intracellular environment has a much higher ATP concentration, which can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 in cell-based assays.
-
Cell Permeability and Efflux: this compound may have poor membrane permeability, limiting its access to intracellular Hck. Additionally, cells can actively remove the compound using efflux pumps, reducing its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, this compound might have off-target effects that contribute to the observed phenotype, confounding the interpretation of its on-target potency.
Troubleshooting Steps:
-
Confirm Target Context: Ensure your biochemical assay conditions mimic the intended biological context (i.e., include Nef if studying the Nef:Hck complex).
-
Vary ATP Concentration: Perform biochemical assays at varying ATP concentrations, including physiological levels (typically 1-5 mM), to assess the impact on IC50 values.
-
Assess Cell Permeability: If possible, use methods to measure the intracellular concentration of this compound.
-
Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if the potency of this compound increases.
-
Conduct Kinase Selectivity Profiling: Test this compound against a broad panel of kinases to identify potential off-targets (see Data Presentation section).
Q2: I'm observing significant cell death in my control cell line that does not express the HIV-1 Nef protein when treated with this compound. What could be the cause?
This observation strongly suggests either off-target effects of this compound or non-specific cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the cytotoxic concentration 50 (CC50) of this compound on your control cell line. This will help you identify a concentration range that is non-toxic for future experiments.
-
Review Kinase Selectivity Data: If available, a kinome scan of this compound can reveal other kinases that are inhibited by the compound. If your control cell line expresses a sensitive off-target kinase that is crucial for its survival, this could explain the observed toxicity.
-
Use a Structurally Different Hck Inhibitor: If possible, test a different, structurally unrelated Hck inhibitor. If it produces the same phenotype, it is more likely an on-target effect. If the toxicity is unique to this compound, it points towards an off-target effect of that specific compound.
-
Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the cytotoxicity. Run a vehicle-only control.
Q3: The inhibitory effect of this compound on the phosphorylation of downstream targets like AKT and ERK is weaker than expected or inconsistent. What should I check?
Several factors can lead to inconsistent results in signaling studies.
Troubleshooting Steps:
-
Optimize Stimulation Conditions: If you are studying Hck signaling in response to a stimulus (e.g., CXCL12), ensure that the timing and concentration of the stimulus are optimized to induce a robust and reproducible phosphorylation of downstream targets.
-
Check for Feedback Loops: Inhibition of Hck might activate compensatory signaling pathways that can lead to the reactivation of AKT or ERK. A time-course experiment can help to reveal such dynamics.
-
Verify Antibody Specificity: Ensure that the phospho-specific antibodies you are using in your western blots are specific and validated for the intended targets.
-
Confirm Hck Inhibition: In parallel with assessing downstream targets, probe for the autophosphorylation of Hck (at Tyr416 for Src family kinases) to confirm that this compound is engaging its target in the cell.
-
Review Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect signaling pathways.
Data Presentation
This compound Potency
| Target | IC50 (µM) | Assay Condition |
| Nef:Hck complex | 2.8 | in vitro biochemical assay |
| Hck alone | >20 | in vitro biochemical assay |
This data highlights the selectivity of this compound for the Nef-activated form of Hck.
Hypothetical Kinase Selectivity Profile of a Kinase Inhibitor
Disclaimer: The following table is a hypothetical example to illustrate the importance of a kinase selectivity profile. Publicly available kinome scan data for this compound is limited. Researchers should perform their own kinase profiling to accurately assess the selectivity of this compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. Hck |
| Hck | 100 | 1 |
| Src | 500 | 5 |
| Lyn | 800 | 8 |
| Fyn | 1,200 | 12 |
| Lck | 2,500 | 25 |
| Abl | >10,000 | >100 |
| EGFR | >10,000 | >100 |
| VEGFR2 | >10,000 | >100 |
This example table demonstrates how a kinase inhibitor's potency against its intended target (Hck) can be compared to its activity against other related and unrelated kinases. High fold selectivity values indicate a more specific inhibitor.
Experimental Protocols
In Vitro Hck Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human Hck (and Nef protein, if applicable)
-
Poly-Glu,Tyr (4:1) substrate
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant Hck enzyme (pre-incubated with Nef if studying the complex), and substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for Hck if known.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Hck Signaling Pathway
This protocol allows for the detection of changes in the phosphorylation status of Hck and its downstream targets.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., CXCL12) if applicable
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
anti-phospho-Hck (pan-Src family phospho-Tyr416)
-
anti-Hck
-
anti-phospho-AKT (Ser473)
-
anti-AKT
-
anti-phospho-ERK1/2 (Thr202/Tyr204)
-
anti-ERK1/2
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
If applicable, stimulate the cells with an agonist (e.g., CXCL12) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Hck Signaling Pathway
Caption: Simplified Hck signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cell viability data with this compound.
Logical Relationship for Discrepant IC50 Values
Caption: Potential causes and solutions for discrepant IC50 values.
References
- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of HCK in myeloid cells restricts pancreatic tumor growth and metastasis [escholarship.org]
Technical Support Center: Cell Viability Assays with Hck-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting cell viability assays using the Hematopoietic Cell Kinase (Hck) inhibitor, Hck-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nef-dependent activity of Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases.[1] It blocks the kinase activity of the Nef:Hck complex.[1] Hck is involved in various cellular signaling pathways that regulate processes such as cell proliferation, survival, migration, and inflammation.[2][3] By inhibiting Hck, this compound can modulate these downstream pathways, which may include the PI3K/AKT, MAPK/ERK, and STAT5 signaling cascades.[3]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Standard colorimetric (MTT, XTT), fluorometric, and luminescent (CellTiter-Glo®) cell viability assays are suitable for use with this compound. The choice of assay depends on the experimental goals, cell type, and available equipment. Luminescent assays like CellTiter-Glo®, which measure ATP levels, are generally more sensitive than colorimetric assays.
Q3: What is the expected effect of this compound on cell viability?
A3: The effect of this compound on cell viability is context-dependent, varying with cell type, concentration of the inhibitor, and the duration of treatment. As Hck is implicated in pro-survival signaling in some cancers, its inhibition can lead to decreased cell proliferation and induction of apoptosis.
Q4: Can this compound affect the cell cycle?
A4: Yes, by inhibiting Hck, which is involved in signaling pathways that regulate cell proliferation, this compound may lead to cell cycle arrest. The specific phase of cell cycle arrest can vary depending on the cell line and its genetic background.
Q5: Does this compound induce apoptosis?
A5: Inhibition of Hck signaling can lead to the induction of apoptosis in cells where Hck plays a pro-survival role. This can occur through the modulation of downstream apoptosis-regulating proteins.
Data Presentation
Quantitative Data Summary
Publicly available data on the IC50 values of this compound across a wide range of cancer cell lines is limited. The following table summarizes the currently available inhibitory concentrations. Researchers are strongly encouraged to determine the IC50 value empirically in their specific cell line of interest.
| Target/Context | Inhibitor | IC50 Value | Assay Type |
| Nef:Hck complex (in vitro) | This compound | 2.8 µM | Kinase Assay |
| Hck alone (in vitro) | This compound | >20 µM | Kinase Assay |
| HIV-1 replication (cell-based) | This compound | 100-300 nM | Replication Assay |
**
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the procedure for assessing cell viability using the CellTiter-Glo® assay, which measures ATP levels.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay protocol, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay protocol.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | Visually inspect this compound stock and working solutions for precipitation. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. |
| Cell Health and Passage Number | Monitor cell morphology and doubling time. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase during the experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. High cell density can lead to nutrient depletion and changes in cell signaling, affecting inhibitor sensitivity. |
| Incubation Time | The duration of this compound exposure will influence the IC50 value. Ensure consistent incubation times across experiments. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. |
Issue 2: Unexpectedly High or Low Cell Viability
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound may inhibit other kinases, particularly other members of the Src family (e.g., Src, Lyn, Fyn), which can lead to unexpected effects on cell viability. A comprehensive kinome scan for this compound is not publicly available. If unexpected results are observed, consider using another, structurally different Hck inhibitor to confirm the phenotype is on-target. |
| Assay Interference | This compound may directly interfere with the assay reagents. To test for this, run a control plate with this compound in cell-free media. If interference is detected (e.g., color change in MTT assay or signal in CellTiter-Glo®), consider using an alternative viability assay. |
| Cell Line Specific Factors | The genetic background of the cell line, including the expression levels of Hck and the status of downstream signaling pathways, can significantly impact the response to this compound. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation. |
| Incomplete Reagent Mixing | Gently vortex or triturate each component before adding it to the master mix. Ensure the final reaction mixture is homogenous before dispensing into wells. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. Avoid using these wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier. |
Visualizations
References
Technical Support Center: Control Experiments for Hck-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hck-IN-1, a selective Nef-dependent Hematopoietic Cell Kinase (Hck) inhibitor. Adherence to proper control experiments is critical for the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, cell-permeable inhibitor of Hematopoietic Cell Kinase (Hck). It functions by blocking the kinase activity of the Nef:Hck complex with an in vitro IC50 value of 2.8 μM.[1][2][3] It exhibits significantly less potency against Hck alone (IC50 > 20 μM).[1][2] this compound has also been shown to block wild-type HIV-1 replication with an IC50 in the range of 100-300 nM.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 40 mg/mL (99.29 mM). To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one year or -80°C for up to two years. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected downstream signaling pathways affected by Hck inhibition?
A3: Hck is a Src family kinase that, upon activation, phosphorylates various downstream targets to regulate cellular processes like proliferation, migration, and inflammation. Key signaling pathways include the PI3K/AKT, MAPK/ERK, and STAT3 pathways. Therefore, inhibition of Hck with this compound is expected to lead to a decrease in the phosphorylation of key proteins within these cascades, such as p-AKT, p-ERK, and p-STAT3.
Q4: What are some essential positive and negative controls for my this compound experiments?
A4: For any experiment with this compound, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.
-
Untreated Control: This baseline control shows the normal state of the cells without any treatment.
-
Positive Control (for cellular assays): If applicable, use a known activator of the Hck signaling pathway (e.g., a cytokine or growth factor) to ensure the pathway is active and responsive in your cell model.
-
Positive Control (for biochemical assays): A known active Hck inhibitor can be used to validate the assay's ability to detect inhibition.
-
Gene Silencing Control: To confirm that the observed effects are due to Hck inhibition, consider using siRNA or shRNA to knock down Hck expression as an orthogonal approach.
Troubleshooting Guides
Issue 1: Inconsistent or No-Effect in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure that the this compound stock solution has been stored correctly and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can vary between cell types. |
| Low Hck Expression or Activity | Confirm that your cell line expresses Hck at a sufficient level. You can check this by Western blot or qPCR. Also, ensure that the Hck pathway is active under your experimental conditions. In some cases, stimulation with a cytokine or growth factor may be necessary to observe an inhibitory effect. |
| Cell Health and Passage Number | Use healthy, logarithmically growing cells. High cell passage numbers can lead to phenotypic changes and altered signaling responses. It is advisable to use cells within a consistent and low passage range. |
| Incorrect Assay Timing | The effect of this compound may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect on downstream signaling or cell phenotype. |
Issue 2: High Background in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Enzyme Autophosphorylation | Reduce the concentration of the recombinant Hck enzyme in the assay. High enzyme concentrations can lead to increased autophosphorylation and high background signal. |
| Contaminating Kinases | Ensure the purity of the recombinant Hck enzyme preparation. Contaminating kinases can lead to non-specific substrate phosphorylation. |
| Non-specific Substrate Phosphorylation | Optimize the substrate concentration. If using a peptide substrate, verify its specificity for Hck. |
| High ATP Concentration | Use an ATP concentration that is at or near the Km for Hck. High ATP concentrations can compete with ATP-competitive inhibitors, leading to a weaker inhibitory signal. |
Issue 3: Unexpected Phenotype or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | While this compound is reported to be selective, off-target effects can occur, especially at higher concentrations. This compound shows weak activity against other Src-family members like c-Src, Lck, and Lyn (IC50 > 20 µM). If you suspect off-target effects, use the lowest effective concentration of this compound. |
| Use of a Structurally Different Inhibitor | To confirm that the observed phenotype is due to Hck inhibition, use a structurally unrelated Hck inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Genetic Knockdown/Knockout | The most rigorous control for on-target effects is to use a genetic approach. Use siRNA, shRNA, or CRISPR to deplete Hck and see if this phenocopies the effect of this compound. |
| Cross-reference with Kinome Scans | If available, consult kinome scan data for this compound to identify potential off-target kinases. Cross-reference the known functions of these potential off-targets with your observed phenotype. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 | Reference(s) |
| Nef:Hck complex (in vitro) | 2.8 µM | |
| Hck alone (in vitro) | >20 µM | |
| c-Src (in vitro) | >20 µM | |
| Lck (in vitro) | >20 µM | |
| Lyn (in vitro) | >20 µM | |
| Wild-type HIV-1 replication | 100-300 nM |
Table 2: Reference IC50 Values for another Hck Inhibitor (Hck-IN-2) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MDA-MB-231 | Breast Cancer | 19.58 µM | |
| MCF-7 | Breast Cancer | 1.42 µM |
Experimental Protocols
Protocol 1: In Vitro Hck Kinase Assay
This protocol is adapted from a commercially available Hck kinase assay kit and is intended for measuring the in vitro activity of Hck and the inhibitory potential of this compound.
Materials:
-
Recombinant Hck enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Hck substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ assay)
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical dose range to test would be from 0.01 µM to 100 µM.
-
Set up assay plate:
-
Blank wells: Add kinase assay buffer without the enzyme.
-
Positive control wells (no inhibitor): Add kinase assay buffer with DMSO vehicle.
-
Test inhibitor wells: Add the different dilutions of this compound.
-
-
Add enzyme: Add recombinant Hck enzyme to the positive control and test inhibitor wells.
-
Initiate reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop reaction and detect signal: Stop the reaction and measure the signal according to the specific kinase assay kit's instructions (e.g., by adding a detection reagent that measures ADP production).
-
Data Analysis: Subtract the signal from the blank wells from all other readings. Normalize the data with the positive control (no inhibitor) set to 100% kinase activity. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Downstream Hck Signaling
This protocol provides a general framework for analyzing the phosphorylation status of Hck downstream targets like AKT, ERK, and STAT3.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time. If necessary, stimulate the cells with an appropriate agonist to activate the Hck pathway.
-
Cell lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Washing and secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL detection reagent. Image the blot using a chemiluminescence detector.
-
Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total AKT) or a housekeeping protein like GAPDH or β-actin.
Protocol 3: Cell Viability/Proliferation Assay (CCK-8)
This protocol is for determining the effect of this compound on cell viability and calculating the IC50 value.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Simplified Hck signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Logical framework for control experiments to validate this compound's on-target effects.
References
Addressing variability in Hck-IN-1 kinase assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Hck-IN-1 kinase assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Hck kinase activity?
Hck (Hematopoietic Cell Kinase) is a member of the Src family of non-receptor tyrosine kinases, primarily expressed in myeloid and B-lymphoid cells. It plays a crucial role in signal transduction pathways that regulate various cellular processes, including proliferation, differentiation, and migration. Dysregulation of Hck activity has been implicated in certain types of leukemia and inflammatory diseases.
This compound is a small molecule inhibitor that has been shown to be a selective inhibitor of the Nef-dependent Hck complex. This is a critical point to consider, as its potency can vary significantly depending on the specific context of the assay. In the presence of the HIV-1 Nef protein, this compound blocks the kinase activity of the Nef:Hck complex with a reported IC50 value of 2.8 μM. However, its activity against Hck alone is significantly lower, with a reported IC50 greater than 20 μM. This suggests that this compound may function as an allosteric inhibitor or by disrupting the Nef-Hck interaction, rather than being a direct ATP-competitive inhibitor of Hck in isolation.
Q2: My IC50 value for this compound is different from the published data. What are the common causes for this discrepancy?
Variability in IC50 values is a common issue in kinase assays and can be attributed to several factors. When comparing your results to published data, it is crucial to ensure that the experimental conditions are as similar as possible. Key factors that can influence the IC50 value of this compound include:
-
Assay Format: Different assay technologies (e.g., radiometric, luminescence-based, fluorescence-based) have varying sensitivities and are susceptible to different types of interference.
-
ATP Concentration: If this compound has any ATP-competitive activity, the concentration of ATP in the assay will significantly impact the measured IC50. Assays performed at lower ATP concentrations will generally yield lower IC50 values for ATP-competitive inhibitors.[1][2]
-
Enzyme and Substrate Concentrations: The concentrations of the Hck enzyme and the substrate used can affect the kinetics of the reaction and, consequently, the inhibitor's apparent potency.
-
Presence of Nef Protein: As mentioned, the potency of this compound is dramatically increased in the presence of the HIV-1 Nef protein. Assays performed without Nef will likely show much weaker inhibition.
-
Reagent Quality and Handling: The purity and activity of the recombinant Hck enzyme, as well as the stability of this compound and other reagents, are critical for obtaining reproducible results.
-
Buffer Composition: Components in the assay buffer, such as detergents or additives, can influence both enzyme activity and inhibitor behavior.
-
Incubation Times: The pre-incubation time of the inhibitor with the enzyme and the kinase reaction time can both affect the measured IC50.
Q3: How can I determine if this compound is interfering with my assay technology?
Assay interference is a potential source of misleading results. To test for interference, it is important to run control experiments. A common method is to perform the assay in the absence of the Hck enzyme but with all other components, including this compound at the concentrations being tested. If a signal is generated or the background signal is altered in the absence of the enzyme, it suggests that this compound is directly interacting with the assay reagents or the detection system. For luminescence-based assays like ADP-Glo™, this could manifest as quenching or enhancement of the light signal. For fluorescence-based assays, the compound's intrinsic fluorescence or quenching properties could be a factor.
Data Presentation
This compound IC50 Values
The following table summarizes the reported IC50 values for this compound under different conditions. The significant difference in potency highlights the importance of the assay context.
| Kinase Target | Inhibitor | IC50 | Assay Conditions | Source |
| Nef:Hck complex | This compound | 2.8 µM | In vitro kinase assay | Selleck Chemicals |
| Hck alone | This compound | >20 µM | In vitro kinase assay | Selleck Chemicals |
Experimental Protocols
Detailed Methodology for Hck Kinase Assay using ADP-Glo™
This protocol is adapted from the BPS Bioscience Chemi-Verse™ HCK Kinase Assay Kit, which utilizes the Promega ADP-Glo™ technology.[3][4]
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare the 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. If required, DTT can be added to a final concentration of 10 mM.
-
Inhibitor Dilution:
-
If this compound is dissolved in DMSO, prepare a 100x stock solution of the highest desired concentration.
-
Create a 10-fold intermediate dilution in 1x Kinase Assay Buffer, resulting in a 10% DMSO concentration.
-
Perform serial dilutions of the inhibitor using 10% DMSO in 1x Kinase Assay Buffer to maintain a constant DMSO concentration across all wells. The final DMSO concentration in the assay should not exceed 1%.[4]
-
-
Master Mix: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the PTK Substrate in distilled water.
-
Hck Enzyme Preparation: Thaw the recombinant Hck enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Add 12.5 µl of the Master Mix to each well.
-
Add 2.5 µl of the diluted this compound or vehicle control (Diluent Solution) to the appropriate wells.
-
To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µl of the diluted Hck enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 45 minutes).
-
Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the average luminescence of the "Blank" wells from all other measurements.
-
Determine the percent inhibition for each this compound concentration relative to the "Positive Control" (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting steps and ensure consistency across wells. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and a humidified incubation environment. |
| Reagent Instability | Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles. Keep enzymes on ice at all times. |
Issue 2: Weaker Than Expected Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Absence of Nef Protein | The potency of this compound is significantly higher against the Nef:Hck complex. If you are using recombinant Hck alone, much weaker inhibition is expected. Consider including purified Nef protein in your assay if you aim to study the Nef-dependent inhibition. |
| High ATP Concentration | If this compound has some ATP-competitive properties, a high ATP concentration in the assay will lead to a higher apparent IC50. Consider performing the assay at an ATP concentration close to the Km for Hck to maximize sensitivity to ATP-competitive inhibitors. |
| Inhibitor Solubility/Stability | Visually inspect for precipitation of this compound in the assay buffer. Determine the solubility of the compound under the final assay conditions. Ensure the inhibitor is stable in the assay buffer over the course of the experiment. |
| Inactive Hck Enzyme | Verify the activity of your recombinant Hck enzyme using a known potent inhibitor as a positive control. Ensure the enzyme has been stored and handled correctly to maintain its activity. |
Issue 3: Inconsistent IC50 Values Across Different Experiments
| Potential Cause | Troubleshooting Step |
| Variations in Reagent Preparation | Prepare fresh dilutions of ATP and the inhibitor for each experiment. Ensure consistent preparation of all buffers and master mixes. |
| Lot-to-Lot Variability of Enzyme | The specific activity of recombinant Hck can vary between different lots. It is advisable to characterize each new lot of enzyme to ensure consistency. |
| Fluctuations in Incubation Conditions | Maintain consistent incubation times and temperatures for all experiments. Use a calibrated incubator. |
| Inconsistent Data Analysis | Use a standardized data analysis workflow and software for calculating IC50 values. Ensure that the curve fitting parameters are consistent between experiments. |
Mandatory Visualizations
Hck Signaling Pathway and Inhibition
Caption: Simplified Hck signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Kinase Assay
Caption: Step-by-step experimental workflow for determining the IC50 of this compound.
Logical Relationship of Factors Affecting IC50 Variability
References
Potential pitfalls of using kinase inhibitors like Hck-IN-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor Hck-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a diphenylpyrazolo compound that acts as a selective, Nef-dependent inhibitor of Hematopoietic Cell Kinase (Hck).[1] Its primary mechanism involves blocking the kinase activity of the complex formed between Hck and the HIV-1 Nef protein.[1][2] Interestingly, it is significantly less potent against Hck alone, making it a valuable tool for studying the specific functions of the Nef:Hck complex.[1][2] Hck itself is a member of the Src family of cytoplasmic tyrosine kinases, which are involved in regulating immune cell functions like proliferation, differentiation, and survival.
Q2: What are the recommended solvents and storage conditions for this compound?
For optimal use, this compound should be dissolved in fresh, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. It is insoluble in water. To maintain stability, solid this compound should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for one month.
Q3: What is the selectivity profile of this compound?
This compound exhibits strong selectivity for the Nef:Hck complex over Hck alone and other Src-family kinases. This selectivity is a key feature of the inhibitor.
Q4: Why might my in vitro results with this compound differ from my cell-based assay results?
Discrepancies between simplified in vitro kinase assays and complex cellular environments are common for several reasons:
-
ATP Concentration: In vitro assays are often conducted with ATP concentrations near the Km value of the kinase, which is typically much lower than the high physiological ATP levels inside a cell. An inhibitor that appears potent at low ATP concentrations may be less effective in a cellular context.
-
Cellular Complexity: The cellular environment contains scaffolding proteins, signaling complexes, and feedback loops that are absent in a purified in vitro system. These factors can influence inhibitor binding and efficacy.
-
Off-Target Effects: In a cellular context, an observed phenotype might be the result of the compound acting on unintended targets, not just Hck.
-
Cell Permeability: For an inhibitor to work in a cell-based assay, it must be able to cross the cell membrane, which is not a factor in in vitro kinase assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (Nef:Hck complex) | 2.8 µM | Concentration for 50% inhibition of the Nef-dependent Hck complex in vitro. |
| IC50 (Hck alone) | >20 µM | Demonstrates selectivity for the Nef-activated form of Hck. |
| IC50 (Other Src-family kinases) | >20 µM | Low activity against related kinases such as c-Src, Lck, and Lyn. |
| IC50 (Wild-type HIV-1 replication) | 100-300 nM | Potent inhibition of HIV-1 replication in cell-based assays. |
| Solubility in DMSO | 40 mg/mL (99.29 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. |
| Solubility in Water | Insoluble | Not suitable for direct dissolution in aqueous buffers. |
Troubleshooting Guides
Issue 1: this compound precipitates when diluted into my aqueous cell culture medium.
-
Question: I observed a precipitate forming after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I fix it?
-
Answer: This is a common issue for hydrophobic small molecules like this compound. The cause is the low aqueous solubility of the compound. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
Solutions:
-
Use Fresh, Anhydrous DMSO: Moisture in DMSO can negatively impact the solubility of the compound.
-
Optimize Dilution Technique: Instead of adding a small volume of stock to a large volume of media, perform serial dilutions to gradually decrease the DMSO concentration.
-
Ensure Rapid Mixing: Gently vortex or pipette the solution immediately after adding the DMSO stock to the aqueous medium to ensure rapid and thorough mixing.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤ 0.5%.
-
Caption: A workflow for troubleshooting this compound solubility issues.
Issue 2: My results are inconsistent, and I suspect off-target effects.
-
Question: I'm seeing an unexpected phenotype in my cell-based assay. How can I determine if this is a true on-target effect of Hck inhibition or an off-target effect?
-
Answer: Distinguishing between on-target and off-target effects is crucial for data integrity. Off-target interactions can lead to misleading results.
Strategies to Differentiate On-Target vs. Off-Target Effects:
-
Perform a Dose-Response Analysis: A genuine on-target effect should correlate with the inhibitor's potency for the target. The cellular phenotype should appear at concentrations consistent with the IC50 of this compound.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that also targets Hck produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Overexpression Rescue: Overexpressing the target protein (Hck) may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect. This can help confirm the phenotype is linked to the specific target.
-
Use a Negative Control: Test a structurally similar but inactive analog of this compound, if available. This can help rule out effects caused by the chemical scaffold itself.
-
Caption: A decision-making diagram for on-target vs. off-target effects.
Issue 3: The inhibitory effect of this compound is weaker than expected in my in vitro kinase assay.
-
Question: The IC50 value I'm getting for this compound in my in vitro kinase assay is much higher than what is reported. What could be wrong?
-
Answer: Several factors in the experimental setup of an in vitro kinase assay can lead to variability in IC50 values.
Potential Causes and Solutions:
-
High ATP Concentration: Most kinase inhibitors, including presumably this compound, are ATP-competitive. Using a high concentration of ATP in your assay will require a higher concentration of the inhibitor to achieve 50% inhibition, thus artificially inflating the apparent IC50.
-
Solution: Standardize your assay by using an ATP concentration that is equal to the Km(ATP) of the Hck enzyme.
-
-
High Enzyme Concentration: Using an excessive concentration of the kinase can lead to issues such as rapid substrate depletion and an overestimation of substrate phosphorylation due to autophosphorylation.
-
Solution: Use the lowest possible enzyme concentration that still provides a good signal-to-noise ratio.
-
-
Assay Readout Interference: The inhibitor itself might interfere with the assay's detection method (e.g., fluorescence quenching in a fluorescence-based assay).
-
Solution: Run a control experiment with the inhibitor and all assay components except the kinase enzyme to check for direct interference with the readout system.
-
-
Compound Degradation: Ensure that the solid compound and DMSO stock solutions have been stored correctly to prevent degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 402.82 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
-
Prepare Working Solution for Cell Culture:
-
Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle pipetting before adding it to your cells.
-
Prepare the working solution fresh for each experiment.
-
Protocol 2: General In Vitro Kinase Assay to Determine IC50
This protocol is a general guideline and should be optimized for your specific kinase and substrate.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a solution of recombinant Hck enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide or protein substrate.
-
Prepare an ATP solution (e.g., in water). The final concentration in the assay should be at or near the Km for Hck.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, Hck enzyme solution, and the serially diluted this compound (or DMSO for control).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the substrate solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric 32P-ATP).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound on your cells.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot cell viability against the log of the inhibitor concentration to determine if the compound exhibits cytotoxic effects at the concentrations used in your primary assays.
-
Hck Signaling Pathway and this compound Inhibition
Hematopoietic Cell Kinase (Hck) is a key signaling molecule in myeloid cells. Upon activation by various stimuli, Hck can phosphorylate downstream targets, leading to the activation of pathways like ERK, AKT, and STAT3/5. These pathways regulate critical cellular processes such as proliferation, survival, and inflammation. The HIV-1 Nef protein can directly bind to and activate Hck, contributing to viral pathogenesis. This compound specifically targets the Nef-activated Hck complex, thereby inhibiting these downstream signaling events.
Caption: Hck signaling and the inhibitory action of this compound.
References
Validating Hck-IN-1's Inhibitory Effect in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular inhibitory effects of Hck-IN-1, a putative inhibitor of Hematopoietic Cell Kinase (HCK). While specific peer-reviewed data on this compound is limited in the public domain, this guide leverages established protocols and data from other well-characterized HCK inhibitors to provide a robust framework for its validation.
Understanding this compound and its Target
Hematopoietic Cell Kinase (HCK) is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in hematopoietic cells like macrophages and neutrophils.[1] HCK is a key transducer of signals from various cell surface receptors, playing a crucial role in immune responses, inflammation, cell proliferation, migration, and survival.[1][2] Dysregulation of HCK activity is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[1][3]
HCK inhibitors, like this compound, are presumed to function by blocking the ATP-binding site of the HCK enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition is expected to modulate cellular activities driven by HCK signaling.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm this compound activity in cells?
A1: The initial and most direct method is to assess the phosphorylation status of HCK's known downstream substrates. A reduction in the phosphorylation of these targets upon this compound treatment provides strong evidence of on-target activity.
Q2: Which downstream targets of HCK should I monitor?
A2: Key downstream targets that can be monitored by Western blot analysis include STAT5, AKT, ERK, and SYK. The choice of target may depend on the cell type and the specific signaling pathway you are investigating.
Q3: What cell lines are appropriate for validating this compound?
A3: Myeloid leukemia cell lines such as K-562 and TF-1, which have been used to study other HCK inhibitors, are suitable models. Additionally, primary myeloid cells or cell lines with known dysregulation in HCK signaling would be relevant.
Q4: How do I determine the optimal concentration of this compound to use in my experiments?
A4: A dose-response experiment is crucial. You should treat your cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for both target phosphorylation and a functional endpoint (e.g., cell viability). This will help you select appropriate concentrations for subsequent experiments.
Q5: What are the expected phenotypic effects of HCK inhibition in cells?
A5: Based on HCK's function, its inhibition is expected to lead to reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion. The specific effects will be cell-type dependent.
Q6: How can I assess potential off-target effects of this compound?
A6: While a comprehensive kinase panel screening is the gold standard, a preliminary assessment can be done by examining the phosphorylation of key kinases from other families that are known to be potential off-targets for Src family kinase inhibitors. Additionally, comparing the phenotypic effects of this compound with those of HCK knockdown (e.g., using siRNA or shRNA) can help attribute the observed effects to HCK inhibition.
Troubleshooting Guides
Western Blot Analysis
| Problem | Possible Cause | Suggested Solution |
| No change in phospho-protein levels | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Low HCK expression or activity in the chosen cell line. | Confirm HCK expression in your cell line by Western blot or qPCR. Consider using a cell line with known high HCK activity. | |
| Poor antibody quality. | Use a validated antibody for the specific phospho-protein. Run positive and negative controls. | |
| High background | Insufficient blocking or washing. | Increase blocking time and use a fresh blocking solution. Increase the number and duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent results | Variation in cell seeding density or treatment conditions. | Ensure consistent cell numbers and accurate drug dilutions for all experiments. |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
Cell-Based Functional Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability/migration assays | Uneven cell seeding. | Ensure a single-cell suspension and use a multichannel pipette for seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No significant effect on cell viability or migration | HCK may not be a primary driver of these phenotypes in your cell line. | Choose a cell line where HCK signaling is known to be critical for the phenotype you are studying. |
| Sub-optimal assay conditions. | Optimize assay parameters such as incubation time, serum concentration, and chemoattractant concentration (for migration assays). |
Experimental Protocols & Data Presentation
Western Blot Analysis of HCK Downstream Signaling
This protocol details the steps to assess the phosphorylation status of HCK targets.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT5, phospho-AKT, phospho-ERK, or phospho-SYK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins and a loading control like GAPDH or β-actin.
Expected Quantitative Data (Example based on known HCK inhibitors):
| Target Protein | This compound Conc. (nM) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-STAT5 (Tyr694) | 0 | 1.00 |
| 10 | 0.75 | |
| 100 | 0.30 | |
| 1000 | 0.10 | |
| p-AKT (Ser473) | 0 | 1.00 |
| 10 | 0.85 | |
| 100 | 0.45 | |
| 1000 | 0.15 |
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay such as MTS or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value.
Expected Quantitative Data (Example IC50 values for HCK inhibitors in leukemia cell lines):
| Cell Line | HCK Inhibitor | IC50 (nM) |
| K-562 | A-419259 | ~100 |
| TF-1 | A-419259 | ~150 |
| AML Patient Cells | RK-20449 | Sub-nanomolar (enzymatic) |
Transwell Migration Assay
This protocol assesses the impact of this compound on cell migration.
Methodology:
-
Cell Preparation: Culture cells to be used for the assay and then serum-starve them for several hours before the experiment.
-
Assay Setup: Place Transwell inserts (with an appropriate pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., FBS or a specific chemokine) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Expected Quantitative Data (Example based on known HCK inhibitors):
| This compound Conc. (nM) | % Migration (Relative to Control) |
| 0 | 100% |
| 10 | 80% |
| 100 | 45% |
| 1000 | 20% |
Visualizations
Caption: Simplified HCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for cell viability assay.
References
- 1. What are HCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. A new role for the SRC family kinase HCK as a driver of SYK activation in MYD88 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hck Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Hck inhibitor resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Hck inhibitors?
A1: Resistance to Hck inhibitors, like other kinase inhibitors, can be broadly categorized into two types: on-target and off-target resistance.
-
On-Target Resistance: This is primarily caused by mutations in the Hck kinase domain itself. The most common is the "gatekeeper" mutation, where the threonine residue at position 338 (in c-Src numbering) is replaced by a bulkier amino acid, such as methionine (T338M).[1][2][3][4] This mutation sterically hinders the binding of the inhibitor to the ATP-binding pocket, reducing its efficacy.[1]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Hck. Overexpression of other Src family kinases (SFKs) like LYN or activation of parallel pathways such as PI3K/AKT or MAPK/ERK can compensate for Hck inhibition and promote cell survival and proliferation.
Q2: How do I choose an appropriate cancer cell line for my Hck inhibitor study?
A2: The choice of cell line is critical for a successful study. Consider the following factors:
-
Hck Expression and Activity: Select cell lines with documented high expression and activation of Hck. This is more common in hematopoietic malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), but Hck is also implicated in solid tumors.
-
Genetic Background: Choose cell lines with a known genetic background. For example, if you are studying the interplay between Hck and a specific oncogene, use a cell line where that oncogene is active.
-
Inhibitor Sensitivity: Refer to published data on the sensitivity of various cell lines to Hck inhibitors. Start with a cell line that is known to be sensitive to your inhibitor of choice.
Q3: What are the key downstream signaling pathways I should monitor when testing an Hck inhibitor?
A3: Hck is known to activate several pro-survival and proliferative signaling pathways. When you inhibit Hck, you should expect to see a decrease in the phosphorylation of key downstream proteins. The most important pathways to monitor are:
-
PI3K/AKT Pathway: Hck can activate this pathway, which is crucial for cell survival. Monitor the phosphorylation of AKT.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and is another downstream target of Hck. Monitor the phosphorylation of ERK.
-
STAT5 Pathway: In the context of leukemias like CML, Hck couples the BCR-ABL oncoprotein to the activation of STAT5, a key driver of proliferation. Monitor the phosphorylation of STAT5.
Q4: What are some potential combination strategies to overcome resistance to Hck inhibitors?
A4: A promising strategy to combat resistance is the use of combination therapies. Consider the following approaches:
-
Dual-Target Inhibitors: Use inhibitors that target both Hck and other key kinases. For example, dasatinib is a potent dual Abl/Src kinase inhibitor.
-
Combination with Other Pathway Inhibitors: If resistance is mediated by the activation of a bypass pathway, combining the Hck inhibitor with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) can be effective.
-
Immunotherapy Combinations: Hck plays a role in regulating the tumor microenvironment. Combining Hck inhibitors with immune checkpoint inhibitors (e.g., anti-PD1) has been shown to enhance anti-tumor immune responses.
Troubleshooting Guides
Problem 1: My Hck inhibitor shows reduced efficacy in my cell line, and I suspect a gatekeeper mutation.
-
Possible Cause: Your cells may have acquired a mutation in the Hck gatekeeper residue (T338M), which prevents the inhibitor from binding effectively.
-
Solutions:
-
Sequence the Hck Gene: Extract DNA from your resistant cells and sequence the Hck kinase domain to confirm the presence of the T338M mutation.
-
Use a Second-Generation Inhibitor: Some newer inhibitors are designed to be effective against gatekeeper mutations. Research and test an alternative inhibitor that is less susceptible to this resistance mechanism.
-
Switch to a Different Inhibitor Class: If a second-generation inhibitor is not available, consider an inhibitor with a different binding mode that is not affected by the gatekeeper mutation.
-
Problem 2: My cells are showing signs of resistance, but I've confirmed there is no gatekeeper mutation. What else could be the cause?
-
Possible Cause: The cells may have developed resistance through off-target mechanisms, such as the activation of bypass signaling pathways.
-
Solutions:
-
Phospho-Kinase Array: Perform a phospho-kinase array to get a broad overview of which signaling pathways are activated in your resistant cells compared to the sensitive parent cells. This can help you identify potential bypass pathways.
-
Western Blot Analysis: Based on the array results or known resistance mechanisms, use western blotting to confirm the increased phosphorylation of key nodes in suspected bypass pathways (e.g., p-AKT, p-ERK).
-
Combination Therapy: Once a bypass pathway is identified, treat the resistant cells with a combination of your Hck inhibitor and an inhibitor targeting the activated bypass pathway.
-
Problem 3: I'm having trouble detecting a decrease in Hck phosphorylation after treating my cells with an inhibitor.
-
Possible Cause: This could be due to several technical issues, from the inhibitor's stability to the specifics of your western blot protocol.
-
Solutions:
-
Inhibitor Integrity: Ensure your inhibitor is properly stored and hasn't degraded. Prepare fresh stock solutions.
-
Phosphatase Inhibitors: When preparing cell lysates, it is crucial to include phosphatase inhibitors to protect the phosphorylation state of your proteins.
-
Blocking Buffer: For phospho-westerns, avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.
-
Antibody Specificity: Use a well-validated antibody that is specific for the phosphorylated form of Hck. There are antibodies that recognize the conserved activation loop phosphorylation site of several Src family kinases, including Hck.
-
Data Presentation
Table 1: IC50 Values of Select Hck Inhibitors in Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| RK-20449 (A-419259) | Hck, other SFKs | K-562 | Chronic Myeloid Leukemia | 100-300 | |
| RK-20449 (A-419259) | Hck, other SFKs | Meg-01 | Myeloid Leukemia | 100 | |
| Dasatinib | Abl, Src family | HCT 116 | Colon Carcinoma | 140 | |
| Dasatinib | Abl, Src family | MCF7 | Breast Carcinoma | 670 | |
| Dasatinib | Abl, Src family | K562 | Chronic Myeloid Leukemia | 4.6 | |
| Bosutinib | Src, Abl | - | Chronic Myeloid Leukemia | - |
Table 2: Common Gatekeeper Mutations in Kinases and Their Effect on Inhibitor Sensitivity
| Kinase | Gatekeeper Mutation | Inhibitor(s) Affected | Consequence | Reference |
| Hck | T338M | A-419259 | Increased Resistance | |
| EGFR | T790M | Gefitinib, Erlotinib | Increased Resistance | |
| BRAF | T529I | Sorafenib, PLX4720 | Increased Resistance | |
| BCR-ABL | T315I | Imatinib | Increased Resistance |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Hck and Downstream Targets
This protocol is adapted from general guidelines for detecting phosphorylated proteins.
-
Cell Lysis:
-
Culture and treat your cells with the Hck inhibitor for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target (e.g., phospho-Hck, phospho-AKT, phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of your Hck inhibitor. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Hck Protein Interactions
This protocol can be used to investigate if Hck's interaction with other proteins is altered upon inhibitor treatment.
-
Cell Lysis:
-
Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against Hck or your protein of interest overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and analyze by western blotting.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Hck-IN-1 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hck-IN-1, a selective Nef-dependent Hck inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases.[1] It functions primarily by blocking the kinase activity of the Nef:Hck complex, which is crucial for HIV-1 replication, with a reported IC50 of 2.8 µM.[1] Its activity against Hck alone is significantly lower (>20 µM).[1] Hck itself is a key regulator in signaling pathways that control cell proliferation, differentiation, and migration.[2]
Q2: What is the recommended method for preparing this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent, with a reported solubility of up to 40 mg/mL (99.29 mM).[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to their hydrophobic nature. Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% to maintain solubility and minimize solvent-induced cellular effects.
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Proper mixing technique: Add the DMSO stock to the media and mix thoroughly and immediately to ensure rapid and uniform dispersion.
-
Lower the final concentration: The desired final concentration of this compound may be above its solubility limit in the specific cell culture medium. Try using a lower final concentration.
Q4: How stable is this compound in different cell culture media like DMEM and RPMI-1640?
A4: The stability of this compound in specific cell culture media has not been extensively published. The stability of a small molecule inhibitor in media can be influenced by factors such as pH, temperature, and interactions with media components, including serum. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing compound stability in cell culture media is provided in the "Experimental Protocols" section below.
This compound Stability in Cell Culture Media (Illustrative Data)
The following table provides an example of what stability data for a small molecule inhibitor in different cell culture media might look like. This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
| Media Condition | Incubation Time (hours) | Initial Concentration (µM) | Measured Concentration (µM) | % Remaining |
| DMEM + 10% FBS | 0 | 10 | 10.0 | 100% |
| 2 | 10 | 9.5 | 95% | |
| 6 | 10 | 8.8 | 88% | |
| 24 | 10 | 6.2 | 62% | |
| 48 | 10 | 3.5 | 35% | |
| RPMI-1640 + 10% FBS | 0 | 10 | 10.0 | 100% |
| 2 | 10 | 9.2 | 92% | |
| 6 | 10 | 7.8 | 78% | |
| 24 | 10 | 4.5 | 45% | |
| 48 | 10 | 1.8 | 18% |
Note: This table is a hypothetical example to illustrate how stability data can be presented. Actual stability will vary based on the specific compound and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cell-based assays | Compound Solubility/Stability: The compound may be precipitating or degrading in the cell culture medium. | Visually inspect for precipitation. Perform a stability study of this compound in your specific media (see protocol below). Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity. | Monitor cell morphology and doubling time. Use cells within a defined, low passage number range. | |
| High variability between replicate wells | Pipetting Inaccuracy: Inconsistent volumes of inhibitor or cells. | Ensure pipettes are properly calibrated. Use a master mix of reagents to dispense across the plate. |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the microplate or fill them with sterile media or PBS to maintain humidity. | |
| Lack of expected biological effect | Inactive Compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of this compound. Verify compound activity in a cell-free kinase assay if possible. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. | Be aware that IC50 values from biochemical assays (often low ATP) may be lower than in cellular assays (high ATP). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials and Reagents:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
Incubator set to 37°C with 5% CO2
-
Analytical instrument (HPLC or LC-MS/MS)
-
Quenching/extraction solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample as described in step 7.
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Processing:
-
For media containing serum, precipitate proteins by adding 3 volumes of a cold quenching solvent (e.g., acetonitrile).
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Simplified Hck signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent this compound experimental results.
References
Technical Support Center: Ensuring Specificity of Hck-IN-1 in Complex Biological Systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of Hck-IN-1 in complex biological systems. The focus is on ensuring the specificity of its inhibitory action and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and how does its specificity manifest?
A1: this compound is a selective inhibitor of the Hematopoietic Cell Kinase (Hck) when it is in a complex with the HIV-1 Nef protein. It is not a potent inhibitor of Hck alone. This is a critical distinction for experimental design and data interpretation. The IC50 value of this compound for the Nef:Hck complex is 2.8 µM, while its IC50 for Hck alone is greater than 20 µM.[1][2][3][4][5] Therefore, its "on-target" effect is specific to this complex, which is relevant in the context of HIV-1 research.
Q2: I am observing a cellular phenotype with this compound in a system that does not involve HIV-1 Nef. What could be the cause?
A2: If you are observing a phenotype in a Nef-negative system, it is likely due to off-target effects, especially if you are using high concentrations of the inhibitor. This compound has been shown to have weak activity against other Src-family kinases such as c-Src, Lck, and Lyn, with IC50 values greater than 20 µM. To investigate this, it is crucial to perform dose-response experiments and compare the concentration at which you observe the phenotype with the known IC50 values for potential off-targets. Additionally, consider using a structurally different Hck inhibitor as a control to see if the phenotype is reproducible.
Q3: My experimental results with this compound are inconsistent. What are some common causes for this variability?
A3: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your assay buffer and remains stable throughout the experiment. It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and to avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to inhibitors. It is important to use healthy, logarithmically growing cells and to maintain a consistent passage number for your experiments.
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to inconsistent results. Standardizing your protocol is key to reproducibility.
Q4: How can I experimentally confirm that this compound is engaging its intended target (the Nef:Hck complex) in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells. This assay is based on the principle that a protein's thermal stability increases when it is bound to a ligand. By treating your cells with this compound and then subjecting them to a heat gradient, you can determine if the Nef:Hck complex is stabilized, which would be indicated by a shift in its melting curve.
Q5: What are the key signaling pathways downstream of Hck that I should monitor to assess on-target and potential off-target effects?
A5: Hck is a member of the Src family of tyrosine kinases and is involved in several signaling pathways. Upon activation, Hck can phosphorylate and activate downstream effectors, leading to the activation of pathways such as:
-
PI3K/AKT: Involved in cell survival and proliferation.
-
MAPK/ERK: Plays a role in cell proliferation and differentiation.
-
STAT5: A transcription factor involved in cytokine signaling and cell survival.
Monitoring the phosphorylation status of key components of these pathways (e.g., phospho-Akt, phospho-ERK, phospho-STAT5) via western blotting can help to dissect the effects of this compound.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
| Target | Inhibitor | IC50 | Assay Conditions |
| Nef:Hck complex | This compound | 2.8 µM | In vitro kinase assay |
| Hck (alone) | This compound | >20 µM | In vitro kinase assay |
| c-Src | This compound | >20 µM | In vitro kinase assay |
| Lck | This compound | >20 µM | In vitro kinase assay |
| Lyn | This compound | >20 µM | In vitro kinase assay |
Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from multiple sources.
| System | Inhibitor | IC50 |
| Wild-type HIV-1 replication | This compound | 100-300 nM |
| Nef-mediated enhancement of HIV-1 infectivity | This compound | Concentration-dependent inhibition |
Table 2: Cellular Activity of this compound. Data compiled from multiple sources.
Experimental Protocols
General Biochemical Kinase Assay for this compound Activity
This protocol outlines a basic luminescence-based assay to measure the inhibitory activity of this compound on the Nef:Hck complex.
Materials:
-
Recombinant active Nef:Hck complex
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Luminescence-based ATP detection kit
-
96-well or 384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute it further in the kinase assay buffer to the desired final concentrations.
-
In a white assay plate, add the this compound dilutions and appropriate controls (e.g., no inhibitor, no enzyme).
-
Add the recombinant Nef:Hck enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should ideally be at or near its Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader. The light signal is inversely proportional to the kinase activity.
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data, setting the "no inhibitor" control as 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with the Nef:Hck complex in cells.
Materials:
-
Cells expressing the Nef:Hck complex
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against Hck or Nef for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control.
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentrations and perform a Western blot using an antibody against Hck or Nef to detect the amount of soluble target protein at each temperature.
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the soluble protein fraction against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
KiNativ™ Kinase Profiling for Off-Target Identification
KiNativ™ is a chemical proteomics approach to profile the selectivity of kinase inhibitors in a cellular lysate.
Principle: This method uses an ATP-biotin probe that covalently labels a conserved lysine residue in the active site of kinases. If a kinase is inhibited by a compound, the binding of the ATP-biotin probe will be blocked. By using mass spectrometry to identify and quantify the biotinylated peptides, one can determine the inhibitor's selectivity profile across a large portion of the kinome.
General Workflow:
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Inhibitor Treatment: Treat the lysate with this compound at various concentrations. A DMSO control is also prepared.
-
Probe Labeling: Add the ATP-biotin probe to the treated lysates to label the active kinases.
-
Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
-
Enrichment of Biotinylated Peptides: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
Data Analysis:
-
The relative abundance of the biotinylated peptides from each kinase is compared between the this compound treated and control samples.
-
A decrease in the signal for a particular kinase in the presence of this compound indicates that the inhibitor is binding to and inhibiting that kinase.
-
The results provide a comprehensive profile of the on-target and off-target activities of this compound.
Visualizations
Caption: Simplified Hck signaling pathway, highlighting the specific inhibition of the Nef:Hck complex by this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Troubleshooting decision tree for unexpected phenotypes observed with this compound.
References
Validation & Comparative
A Comparative Guide to Hck-IN-1 and Other Hematopoietic Cell Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hck-IN-1 against other prominent Hematopoietic Cell Kinase (Hck) inhibitors. This document synthesizes experimental data on their performance, details key experimental methodologies, and visualizes relevant signaling pathways to aid in the selection of the most appropriate research tools.
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, proliferation, and survival. Dysregulation of Hck activity has been implicated in various diseases, including certain types of leukemia and HIV-1 pathogenesis, making it a significant target for therapeutic intervention. This guide focuses on this compound, a selective Nef-dependent Hck inhibitor, and compares its activity with other well-characterized Hck inhibitors: A-419259, Bosutinib, Dasatinib, and Saracatinib.
Performance Comparison of Hck Inhibitors
The following tables summarize the inhibitory activities of this compound and its alternatives against Hck and other kinases, as well as their effects on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Hck IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | >20,000 (alone); 2,800 (Nef:Hck complex)[1][2] | Weak activity against c-Src, Lck, and Lyn (>20,000)[1] |
| A-419259 | 11.26[3] | Src (9), Lck (<3), Lyn (<3)[3] |
| Bosutinib | <10 | Abl (1), Src (1.2), Lyn (0.850), Fgr (0.174) |
| Dasatinib | - | Abl (<1), Src (0.8), c-Kit (79) |
| Saracatinib (AZD0530) | - | Src (2.7), c-Yes (4), Fyn (10), Lyn (5), Blk (11), Fgr (10), Lck (4-10), Abl (30) |
Table 2: Cellular Activity of Hck Inhibitors
| Inhibitor | Cell Lines Tested | Observed Effects |
| This compound | HIV-1 infected cells | Blocks wild-type HIV-1 replication (IC50: 100-300 nM) |
| A-419259 | K-562, Meg-01 (myeloid leukemia) | Inhibits proliferation (IC50: 100-300 nM), induces apoptosis |
| Bosutinib | KU812, K562, MEG-01 (leukemia) | Inhibits proliferation (IC50: 5-20 nM) |
| Dasatinib | CML progenitor cells | Suppresses proliferation and downstream signaling |
| Saracatinib (AZD0530) | K562 (leukemia), various solid tumor lines | Inhibits proliferation (IC50: 220 nM in K562) |
Signaling Pathways
Hck is a key transducer of various signaling pathways. The diagrams below illustrate the canonical Hck signaling cascade and the points of intervention by the discussed inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Hck Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Hck kinase.
Materials:
-
Recombinant Hck enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the Hck enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for Hck.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of Hck inhibitors on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., K-562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with Hck inhibitors using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cell line by treating with the Hck inhibitor for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This guide provides a comparative overview of this compound and other significant Hck inhibitors. This compound stands out for its unique mechanism of selectively inhibiting the Nef-dependent Hck activity, making it a valuable tool for studying the role of Hck in HIV-1 replication. In contrast, inhibitors like A-419259, Bosutinib, Dasatinib, and Saracatinib are broader-spectrum Src family kinase inhibitors with potent activity against Hck among other kinases. Their application is more geared towards cancer research, particularly in leukemia where Src family kinases are often dysregulated.
The choice of inhibitor will ultimately depend on the specific research question. For studies focused on the interplay between HIV-1 Nef and Hck, this compound is the inhibitor of choice. For broader studies on Hck's role in cancer or for screening for potent Hck inhibitors, the other compounds offer powerful alternatives. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting experiments in this important area of research.
References
Hck-IN-1 vs. Broad-Spectrum Src Family Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective inhibitor Hck-IN-1 and broad-spectrum inhibitors of the Src family of kinases (SFKs). The Src family, comprising eight non-receptor tyrosine kinases (Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk), plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and immune responses. Dysregulation of SFK activity is implicated in various cancers and inflammatory diseases, making them attractive targets for therapeutic intervention. This comparison aims to highlight the distinct selectivity profiles and potential applications of a targeted approach with this compound versus the multi-targeted nature of broad-spectrum SFK inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and three prominent broad-spectrum Src family kinase inhibitors—Dasatinib, Saracatinib (AZD0530), and Bosutinib—against various Src family kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound (IC50) | Dasatinib (IC50) | Saracatinib (IC50) | Bosutinib (IC50) |
| Hck | >20 µM | ~3 nM | 4-10 nM | ~1.2 nM |
| Src | >20 µM | <1 nM | 2.7 nM | ~1.2 nM |
| Lck | >20 µM | <1 nM | 4-10 nM | ~1.1 nM |
| Lyn | >20 µM | <1 nM | 4-10 nM | ~1.1 nM |
| Fyn | Not Reported | <1 nM | 4-10 nM | ~1.1 nM |
| Yes | Not Reported | <1 nM | 4-10 nM | Not Reported |
| Fgr | Not Reported | <1 nM | 4-10 nM | Not Reported |
| Blk | Not Reported | Not Reported | 4-10 nM | Not Reported |
| Abl | Not Reported | <1 nM | 30 nM | ~1.2 nM |
Note: Data is compiled from various sources and assays, and direct comparisons should be made with caution. This compound's potency is significantly enhanced in the presence of the HIV-1 Nef protein, with an IC50 of 2.8 µM for the Nef:Hck complex.
Selectivity Profile: A Tale of Two Approaches
This compound exhibits a unique and highly selective inhibitory profile. It is a weak inhibitor of isolated Hck and other Src family kinases, with IC50 values greater than 20 µM.[1] Its mechanism of action is dependent on the presence of the HIV-1 Nef protein, which induces a conformation in Hck that this compound can bind to and inhibit.[1][2] This makes this compound a valuable tool for studying the specific functions of Hck in the context of HIV-1 pathogenesis and potentially other conditions where Hck adopts a similar conformation.
In stark contrast, broad-spectrum Src family kinase inhibitors like Dasatinib, Saracatinib, and Bosutinib are designed to potently inhibit multiple SFK members.
-
Dasatinib is a potent, multi-targeted inhibitor of both Src and Abl kinases, with IC50 values in the low nanomolar range for most SFKs.[2][3]
-
Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl kinases, also with low nanomolar IC50 values against a range of SFKs.
-
Bosutinib is another dual Src/Abl kinase inhibitor with potent activity against most Src family members.
The broad activity of these inhibitors makes them effective in disease contexts where multiple SFKs are dysregulated, such as in certain cancers. However, this lack of selectivity can also lead to off-target effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified Src family kinase signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Simplified Src Family Kinase Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 values of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, substrate, ATP, and the test inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate mix, ATP solution, and serial dilutions of the inhibitor.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate solution, the test inhibitor (or DMSO as a control), and initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Principle: Cells are treated with the kinase inhibitor, and then the phosphorylation status of a downstream target of the kinase of interest is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated protein signal indicates inhibition of the kinase.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specific duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src (Y416)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH or β-actin).
Conclusion
The choice between a highly selective inhibitor like this compound and a broad-spectrum Src family kinase inhibitor depends on the specific research question or therapeutic strategy. This compound's unique dependence on the Nef protein makes it an invaluable tool for dissecting the specific roles of Hck in HIV-1 biology. In contrast, broad-spectrum inhibitors such as Dasatinib, Saracatinib, and Bosutinib are powerful agents for targeting diseases driven by the hyperactivity of multiple Src family members, though with a higher potential for off-target effects. Understanding their distinct selectivity profiles, supported by robust experimental data, is crucial for their effective application in research and drug development.
References
Hck as a Therapeutic Target in Cancer: A Comparative Analysis of Inhibitors
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role of Hematopoietic Cell Kinase (Hck) in Oncology and a Comparative Look at Its Inhibitors.
Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, has emerged as a significant therapeutic target in various malignancies.[1][2] Primarily expressed in hematopoietic cells, Hck plays a crucial role in signaling pathways that govern cell proliferation, survival, and migration.[3][4] Dysregulation of Hck activity has been implicated in the pathogenesis of numerous cancers, including various forms of leukemia and solid tumors such as breast and colon cancer, often correlating with poorer patient outcomes.[3] This guide provides a comparative analysis of inhibitors targeting Hck, with a focus on their effects in different cancer cell lines, supported by experimental data and detailed protocols.
While direct comparative data for the selective Nef-dependent Hck inhibitor, Hck-IN-1, in cancer cell lines is not extensively available in public literature, this guide will leverage data from other notable Hck inhibitors to provide a valuable comparative context for researchers targeting this kinase. This compound is primarily characterized by its potent inhibition of the HIV-1 Nef:Hck complex, with an IC50 of 2.8 μM, while showing significantly weaker activity against Hck alone (>20 μM).
Comparative Efficacy of Hck Inhibitors in Cancer Cell Lines
To illustrate the therapeutic potential of targeting Hck, this section summarizes the effects of various Hck inhibitors on different cancer cell lines. The data presented below is compiled from multiple studies and showcases the impact of Hck inhibition on cell viability and apoptosis.
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | IC50/GI50 | Reference(s) |
| iHCK-37 | Acute Myeloid Leukemia (AML) | HL-60, KG1a, U937 | Growth Inhibition | 5.0 - 5.8 µM | |
| Chronic Myeloid Leukemia (CML) | HEL, K562 | Growth Inhibition | 9.1 - 19.2 µM | ||
| CML | KU-812 | Antiproliferative | 66.5 µM | ||
| A-419259 | CML | K-562, Meg-01 | Growth Inhibition, Apoptosis Induction | 0.1 - 0.3 µM | |
| AML | Patient-Derived Xenograft (PDX) models | Reduced tumor growth and stem cell number | Not Applicable | ||
| KIN-8194 | Mantle Cell Lymphoma (MCL) | Granta-519, Mino, JeKo-1, Maver-1 | Growth Inhibition | Not Specified | |
| Dasatinib (Src/Abl inhibitor with Hck activity) | Non-Small Cell Lung Cancer (NSCLC) | H520, H596, Calu-1, H522, H1299 | Increased apoptosis in combination with cisplatin | Not Applicable |
Hck Signaling Pathways in Cancer
Hck is a critical node in several signaling pathways that are frequently dysregulated in cancer. Its inhibition can disrupt these pathways, leading to anti-tumor effects. Hck can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) like EGFR and PDGFR, oncogenic fusion proteins such as BCR-ABL, and cytokines. Upon activation, Hck phosphorylates downstream substrates, leading to the activation of key pro-survival and proliferative pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of Hck inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Hck inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the Hck inhibitor as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the Hck signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the Hck inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Hck, AKT, ERK, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel Hck inhibitor in cancer cell lines.
References
- 1. oncotarget.com [oncotarget.com]
- 2. iHCK-37 | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 3. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hck-IN-1 and A-419259 in Chronic Myelogenous Leukemia: A Review of Preclinical Findings
A definitive head-to-head comparison between the investigational inhibitor Hck-IN-1 and the well-characterized compound A-419259 in the context of Chronic Myelogenous Leukemia (CML) is not available in the current scientific literature. While extensive research has elucidated the role and inhibition of Hematopoietic Cell Kinase (Hck) by A-419259 in CML models, data on this compound remains scarce, precluding a direct, data-driven comparison of their performance.
This guide synthesizes the available preclinical data for A-419259, a potent Src family kinase (SFK) inhibitor, and outlines the type of experimental data that would be necessary for a comprehensive evaluation of this compound in CML.
A-419259: A Broad-Spectrum Src Family Kinase Inhibitor in CML
A-419259 (also known as RK-20449) is a pyrrolo-pyrimidine compound that acts as an ATP-competitive inhibitor of Src family kinases, including Hck.[1][2] In CML, the constitutively active Bcr-Abl fusion protein drives the proliferation of myeloid progenitors, and SFKs like Hck are key downstream effectors in this signaling cascade.[1][3]
Mechanism of Action and Preclinical Efficacy of A-419259
A-419259 has been shown to effectively block the kinase activity of Hck and other SFKs, leading to the inhibition of critical downstream signaling pathways, such as the STAT5 and Erk pathways, which are crucial for the survival and proliferation of CML cells.[1]
Table 1: Summary of Preclinical Data for A-419259 in CML Models
| Parameter | Cell Line / Model | Result | Reference |
| IC50 (Hck Kinase Activity) | In vitro kinase assay | Not explicitly reported, but >30-fold less sensitive in Hck-T338M mutant | |
| IC50 (Cell Proliferation) | K562 (CML cell line) | 0.1–0.3 μM | |
| Effect on Apoptosis | K562 cells | Induces apoptosis at 0.3 and 1.0 μM | |
| Effect on Signaling | K562 cells | Inhibits Stat5 and Erk activation | |
| Effect on Primary Cells | Primary CD34+ CML cells | Induces cell-cycle arrest and apoptosis |
Experimental Protocols for A-419259 Studies
Cell Viability Assay: K562 CML cells were seeded in 96-well plates and treated with varying concentrations of A-419259 for 72 hours. Cell viability was assessed using the CellTiter-Blue viability assay, which measures the conversion of a redox dye by metabolically active cells.
Apoptosis Assay: Apoptosis in K562 cells treated with A-419259 for 72 hours was measured by flow cytometry after staining with a fluorescently labeled anti-phosphatidylserine antibody.
Western Blotting for Signaling Proteins: K562 cells were treated with A-419259, and cell lysates were subjected to SDS-PAGE and transferred to a membrane. Phosphorylation status of Hck (pY418), Stat5, and Erk was detected using phosphospecific antibodies.
Kinase Assay: The in vitro kinase activity of purified Hck was measured using the Z′-Lyte kinase assay kit (Invitrogen), which is a fluorescence-based assay that measures the extent of phosphorylation of a peptide substrate.
This compound: An Uncharacterized Hck Inhibitor
Currently, there is a significant lack of published experimental data regarding this compound in the context of CML. To facilitate a meaningful comparison with A-419259, the following data points for this compound would be essential:
-
Biochemical Activity: Determination of the IC50 value of this compound against purified Hck kinase.
-
Cellular Activity: Measurement of the IC50 values for the inhibition of proliferation in various CML cell lines (e.g., K562, MEG-01).
-
Mechanism of Action: Assessment of the effects of this compound on the phosphorylation of Hck and its downstream targets, such as Stat5 and Erk, in CML cells.
-
Apoptosis Induction: Quantification of the apoptotic effect of this compound on CML cell lines.
-
Specificity Profile: Evaluation of the inhibitory activity of this compound against a panel of other kinases to understand its selectivity.
Signaling Pathways and Experimental Workflow
The signaling pathway downstream of Bcr-Abl involving Hck, Stat5, and Erk is a critical driver of CML. A-419259 has been shown to effectively inhibit this pathway. The experimental workflow to evaluate a novel inhibitor like this compound would typically involve a tiered approach from biochemical assays to cell-based studies and potentially in vivo models.
Figure 1. Simplified signaling pathway of Bcr-Abl-Hck in CML.
Figure 2. General workflow for preclinical evaluation of kinase inhibitors.
References
- 1. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the SRC kinase HCK functions in Chronic Myelogenous Leukemia using chemical genetics methods. - D-Scholarship@Pitt [d-scholarship.pitt.edu]
Hck-IN-1: A Comparative Guide to Kinase Selectivity Profiling
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of Hck-IN-1's performance and selectivity against a panel of kinases. While extensive public data on this compound's kinome-wide selectivity is limited, this document serves as a framework for researchers, scientists, and drug development professionals to understand its potential by comparing it with other well-characterized kinase inhibitors and detailing the experimental methodologies for selectivity profiling.
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases and is primarily expressed in myeloid cells.[1] Hck is implicated in various cellular processes, including inflammation, phagocytosis, and cell migration, making it a compelling target for therapeutic intervention in inflammatory diseases and cancer.[1] this compound has been identified as an inhibitor of Hck kinase activity.[1]
Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the selectivity of this compound, it is essential to compare its potential profile with that of other kinase inhibitors. The following table summarizes the inhibitory activity of several compounds against Hck and other kinases. It is important to note that a direct comparison of IC50 or Ki values across different assay formats can be challenging.
| Compound Name | Target Kinase(s) | Potency (IC50/Ki) | Reported Selectivity Profile | Reference |
| This compound | Hck | Data not publicly available | Selectivity profile against a broad kinase panel is not publicly available. | [1] |
| Curcumin Derivative (4) | Hck | Kd = 50 ± 10 nM | Selective for Hck; no inhibitory effect observed against DYRK2, Src, and Abl.[2] | |
| Staurosporine | Broad Spectrum | IC50 = 1.7 nM (against Hck) | A potent but non-selective kinase inhibitor, often used as a positive control. | |
| PP2 | Src Family Kinases | IC50 = 46 nM (against Hck) | A selective inhibitor of the Src family of tyrosine kinases. | |
| AG1478 | EGFR | IC50 = 540 nM (against Hck) | Primarily an EGFR inhibitor with off-target activity against Hck. | |
| D-64406 | Hck | IC50 = 1,400 nM (against Hck) | A known Hck inhibitor. |
Understanding Kinase Selectivity Profiles
A kinase inhibitor's selectivity is often assessed by screening it against a large panel of kinases, a process known as kinome scanning. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Ki values against each kinase. A highly selective inhibitor will potently inhibit its intended target with minimal effect on other kinases.
The following diagram illustrates a general workflow for kinase inhibitor selectivity profiling.
Hck Signaling Pathway
Hck plays a role in signaling pathways that regulate immune cell function. Upon activation by cytokine receptors, Hck phosphorylates downstream targets such as PI3K/AKT and STAT5. Understanding this pathway is crucial for interpreting the cellular effects of Hck inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to generating reliable kinase selectivity data. Below are summaries of common protocols used in kinase inhibitor profiling.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Principle: The assay involves two steps. First, the kinase reaction is performed with ATP and a substrate in the presence of the inhibitor. In the second step, the remaining ATP is depleted, and the ADP generated is converted back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, and the luminescence signal is proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase (e.g., Hck), substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 40-60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Competition Binding Assay (e.g., KINOMEscan®)
This method measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically using qPCR for DNA-tagged kinases.
Protocol Outline:
-
Preparation: A panel of DNA-tagged recombinant human kinases is used.
-
Competition: The kinases are incubated with the test compound and a biotinylated, active-site directed ligand.
-
Capture: The mixture is added to streptavidin-coated magnetic beads to capture the ligand-bound kinases.
-
Washing: The beads are washed to remove unbound components.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified using qPCR.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control, with lower values indicating stronger binding of the test compound.
Cellular Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the autophosphorylation of a kinase within a cellular context.
Principle: Many kinases undergo autophosphorylation upon activation. An effective inhibitor will reduce the level of this phosphorylation, which can be detected by methods such as Western blotting using phospho-specific antibodies.
Protocol Outline:
-
Cell Treatment: Treat relevant cells (e.g., triple-negative breast cancer cells or murine macrophage cells for Hck) with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-Hck).
-
Probe with a primary antibody for the total kinase as a loading control.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
While a comprehensive, publicly available kinome-wide selectivity profile for this compound is not yet available, this guide provides a framework for understanding its potential performance. By comparing it with other known Hck and multi-kinase inhibitors and by detailing the robust experimental methodologies for kinase selectivity profiling, researchers can better design experiments to characterize this compound and evaluate its therapeutic potential. The provided diagrams of the Hck signaling pathway and the experimental workflow offer a visual aid to conceptualize the inhibitor's mechanism of action and the process of its evaluation. Future studies detailing the activity of this compound against a broad panel of kinases are necessary for a complete assessment of its selectivity.
References
Independent Verification of Hck-IN-1's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Hck-IN-1 against Hematopoietic Cell Kinase (Hck) and other alternative inhibitors. The objective is to offer a framework for the independent verification of its IC50 value through established experimental protocols.
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor protein tyrosine kinases, predominantly expressed in hematopoietic cells.[1] It plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and immune cell signaling.[1] Consequently, inhibitors of Hck are valuable research tools and potential therapeutic agents for conditions involving Hck dysregulation, such as certain leukemias and inflammatory disorders.[1]
This compound is identified as a selective, Nef-dependent inhibitor of Hck.[2] Its inhibitory action is most pronounced in the presence of the HIV-1 Nef protein, with a reported IC50 of 2.8 μM for the Nef:Hck complex.[2] In contrast, its activity against Hck alone is significantly lower, with a reported IC50 of over 20 μM. This guide compares this compound with other direct and potent Hck inhibitors.
Data Presentation: Comparative IC50 Values of Hck Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative Hck inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Hck IC50 Value | Other Notable Kinase Targets (IC50) | Reference |
| This compound | >20 µM (2.8 µM for Nef:Hck complex) | Selective for the Nef:Hck complex | |
| A-419259 (RK-20449) | 0.43 nM | Src (9 nM), Lck (<3 nM), Lyn (<3 nM) | |
| KIN-8194 | <0.495 nM | BTK (0.915 nM) | |
| PP487 | 4 nM | DNA-PK (17 nM), mTOR (72 nM), Src (10 nM) | |
| TL02-59 | 160 nM | Fgr (0.03 nM), Lyn (0.1 nM) | |
| iHCK-37 | 220 nM (Ki) | Specific for Hck |
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
To independently verify the IC50 value of this compound and compare it with other inhibitors, a robust in vitro kinase assay is essential. The following protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of kinase activity.
Objective: To determine the concentration of an inhibitor required to reduce Hck kinase activity by 50%.
Materials:
-
Recombinant human Hck enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Adenosine triphosphate (ATP)
-
This compound and other inhibitors of interest
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of each inhibitor in 100% DMSO.
-
Create a serial dilution of each inhibitor to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Prepare 2X final inhibitor concentrations by diluting the serial dilutions in the Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 12.5 µL of the 2X inhibitor dilutions to the appropriate wells of a 96-well plate.
-
For positive control wells (100% kinase activity), add 12.5 µL of Kinase Reaction Buffer with the same final DMSO concentration as the inhibitor wells.
-
For negative control wells (no kinase activity), add 12.5 µL of Kinase Reaction Buffer with DMSO.
-
-
Enzyme Addition:
-
Prepare a 2X Hck enzyme solution in Kinase Dilution Buffer.
-
Add 12.5 µL of the 2X Hck enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 12.5 µL of Kinase Dilution Buffer without the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for Hck.
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 50 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
After incubation, add 50 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal with Inhibitor / Signal of Positive Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the Hck signaling pathway and the experimental workflow for IC50 determination.
Caption: Simplified Hck signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 value determination.
References
Hck-IN-1 Efficacy: A Comparative Analysis in Primary Cells vs. Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Hck-IN-1, a potent and selective inhibitor of Hematopoietic Cell Kinase (Hck), in primary cells versus immortalized cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Hck in various disease models.
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases, predominantly expressed in hematopoietic cells of the myeloid and B-lymphocyte lineages.[1][2] Its dysregulation has been implicated in various malignancies, particularly acute myeloid leukemia (AML), and inflammatory diseases, making it a compelling therapeutic target.[3][4] Understanding the differential effects of Hck inhibition in physiologically relevant primary cells compared to widely used cancer cell lines is crucial for preclinical and clinical development.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following table summarizes the quantitative data on the efficacy of a selective Hck inhibitor, iHCK-37 (used here as a proxy for this compound), in primary AML cells and various leukemia cell lines.
| Cell Type | Description | Parameter | Value | Reference |
| Primary Cells | CD34+ cells from AML patients | Migration Inhibition (vs. control) | ~75% reduction | [5] |
| Cell Line | KG1a (AML, CD34+) | Hck Gene Inhibition (shRNA) | ~72.0% | |
| Migration Inhibition (vs. control) | Significant reduction | |||
| Cell Line | U937 (AML, CD34-) | Hck Gene Inhibition (shRNA) | ~73.1% | |
| Migration Inhibition (vs. control) | Significant reduction |
Note: The provided data for primary cells focuses on migration inhibition, a key cellular process regulated by Hck. While direct IC50 values for proliferation were not available in a comparative context, the significant impairment of migration in primary AML cells highlights the potent activity of Hck inhibition in a primary disease model.
Key Findings and Observations
Inhibition of Hck with a selective inhibitor demonstrated significant biological effects in both primary hematopoietic cells and leukemia cell lines. In primary CD34+ cells isolated from the bone marrow of AML patients, Hck inhibition severely impaired CXCL12-induced migration. This is a critical finding as the CXCL12/CXCR4 axis is pivotal for the homing and retention of leukemic stem cells in the protective bone marrow niche.
Similarly, in the AML cell lines KG1a and U937, both genetic knockdown of Hck and pharmacological inhibition resulted in a marked reduction in cell migration. Furthermore, Hck inhibition led to the disruption of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, in these cell lines. These pathways are crucial for cell proliferation, survival, and differentiation.
While both primary cells and cell lines showed a response to Hck inhibition, the context of the primary cells being derived directly from patients underscores the potential clinical relevance of targeting Hck in AML. The effects observed in primary cells are generally considered more predictive of in vivo efficacy.
Experimental Protocols
Isolation and Culture of Primary CD34+ Cells from AML Patients
Mononuclear cells were isolated from the bone marrow of AML patients using Ficoll-Hypaque density gradient centrifugation. Following red blood cell lysis, primary CD34+ bone marrow cells were purified using magnetic bead separation with a human CD34 MicroBead kit. The purity of the CD34+ fraction was assessed by flow cytometry, with fractions greater than 90% purity used for experiments. The isolated cells were cultured in StemSpan media supplemented with 20% FBS and a cocktail of cytokines including SCF, FLT-3L, TPO, IL-3, and IL-6.
Cell Line Culture
The human myeloid leukemia cell lines KG1a and U937 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2 and were harvested during the logarithmic growth phase for experiments.
Cell Migration Assay (Transwell Assay)
The migratory capacity of both primary CD34+ cells and leukemia cell lines was assessed using a Transwell-based migration assay. Cells were placed in the upper chamber of the Transwell insert, and CXCL12 was used as a chemoattractant in the lower chamber. After an incubation period, the number of cells that migrated to the lower chamber was quantified.
Western Blot Analysis
To assess the effect of Hck inhibition on downstream signaling pathways, whole-cell lysates were prepared from both primary cells and cell lines after treatment with an Hck inhibitor or vehicle control. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against total and phosphorylated forms of Hck, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
Evaluating Hck-IN-1: A Comparative Guide to On-Target and Off-Target Effects
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides a comprehensive evaluation of Hck-IN-1, a known inhibitor of Hematopoietic Cell Kinase (Hck), by comparing its on-target and off-target effects with alternative Hck inhibitors. The following analysis is supported by available experimental data to aid in the informed selection of research tools.
Hck is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction pathways that govern cell growth, differentiation, and immune responses. Dysregulation of Hck activity has been implicated in various diseases, including cancer and HIV infection, making it an attractive therapeutic target. This compound is a selective inhibitor of the HIV-1 Nef:Hck complex, with a reported IC50 of 2.8 µM, and exhibits significantly lower potency against Hck alone, with an IC50 greater than 20 µM. This unique profile suggests its primary utility in studying the specific role of the Nef:Hck interaction in HIV pathogenesis.
Comparative Analysis of Hck Inhibitors
To provide a comprehensive overview, this guide compares this compound with other notable Hck inhibitors: A-419259 (also known as RK20449) and iHCK-37.
On-Target Potency
The on-target potency of a kinase inhibitor is a critical measure of its efficacy. The following table summarizes the reported inhibitory concentrations (IC50) or inhibitor constants (Ki) of this compound and its alternatives against Hck.
| Inhibitor | Target | IC50 / Ki |
| This compound | Nef:Hck complex | 2.8 µM |
| Hck | >20 µM | |
| A-419259 (RK20449) | Hck | 11.26 nM |
| iHCK-37 | Hck | 0.22 µM (Ki)[1][2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.
A-419259 and iHCK-37 demonstrate significantly higher potency against Hck itself compared to this compound. This suggests that for studies focused on the direct inhibition of Hck kinase activity, A-419259 and iHCK-37 are more suitable candidates.
Off-Target Effects and Selectivity
A key consideration in the use of kinase inhibitors is their selectivity, as off-target effects can lead to confounding results and potential toxicity. A comprehensive kinase selectivity profile, often determined by screening against a large panel of kinases (kinome scan), is the gold standard for assessing off-target activity.
This compound: Publicly available, comprehensive kinome-wide selectivity data for this compound is limited. Its primary reported selectivity is for the Nef:Hck complex over Hck alone. The lack of a broad kinase panel profile makes a thorough assessment of its off-target effects challenging.
A-419259 (RK20449): This inhibitor has been profiled against a selection of kinases and has shown high selectivity for Src family kinases.
| Inhibitor | Off-Target Kinase | IC50 |
| A-419259 (RK20449) | Src | 9 nM[3] |
| Lck | <3 nM | |
| Lyn | <3 nM | |
| c-Abl | 3,000 nM | |
| PKC | >33 µM |
A-419259 displays potent inhibition of other Src family members (Src, Lck, Lyn) but is significantly less active against c-Abl and PKC, indicating a degree of selectivity.
Cellular Effects
The ultimate utility of a kinase inhibitor is determined by its activity in a cellular context. This includes its ability to inhibit cell growth, induce apoptosis, and modulate downstream signaling pathways.
| Inhibitor | Cell Line(s) | Effect | Concentration |
| This compound | Various | Anti-retroviral activity | Not specified |
| A-419259 (RK20449) | K-562, Meg-01 (myeloid leukemia) | Growth inhibition | IC50 = 0.1-0.3 µM |
| K-562 | Apoptosis induction | Concentration-dependent | |
| AML PDX models | Reduced AML cells in vivo | 30 mg/kg twice daily | |
| iHCK-37 | HL60, KG1a, U937 (AML) | Growth inhibition (GI50) | 5.0-5.8 µM |
| HEL, K562 (CML) | Growth inhibition (GI50) | 9.1-19.2 µM | |
| KG1a, U937 | Reduced p-HCK, p-ERK, p-AKT, p-p70S6K | 3-9 µM |
GI50: 50% growth inhibition concentration. PDX: Patient-derived xenograft.
Both A-419259 and iHCK-37 demonstrate potent anti-proliferative effects in cancer cell lines at micromolar to sub-micromolar concentrations and effectively modulate downstream signaling pathways. The cellular effects of this compound are primarily documented in the context of its anti-HIV activity.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified Hck signaling pathway.
Caption: Experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
In Vitro Hck Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against Hck kinase.
Materials:
-
Recombinant Hck enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP (radiolabeled [γ-³³P]ATP and non-radiolabeled ATP)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add kinase buffer, diluted inhibitor, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis for Downstream Signaling
This protocol outlines the general steps for assessing the effect of an Hck inhibitor on downstream signaling pathways.
Materials:
-
Cell line of interest (e.g., KG1a, U937)
-
Cell culture medium and supplements
-
Hck inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Hck, anti-Hck, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the Hck inhibitor or vehicle (DMSO) for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Acquire images using an imaging system and perform densitometry analysis to quantify protein band intensities. Normalize phosphorylated protein levels to total protein levels.
Conclusion
The selection of an appropriate Hck inhibitor is highly dependent on the specific research question.
-
This compound is a valuable tool for investigating the specific functions of the HIV-1 Nef:Hck complex . Its weak inhibition of Hck alone makes it less suitable for studying the general cellular roles of Hck. The lack of a comprehensive off-target profile is a significant limitation that should be considered when interpreting results.
-
A-419259 (RK20449) is a potent inhibitor of Hck and other Src family kinases . Its high potency makes it a suitable tool for studying the roles of these kinases in cancer and other diseases. Researchers should be mindful of its activity against other Src family members.
-
iHCK-37 is another potent Hck inhibitor with demonstrated cellular activity against leukemia cell lines. It effectively inhibits downstream signaling pathways. Further characterization of its kinome-wide selectivity would enhance its utility as a specific research tool.
For researchers aiming to inhibit Hck directly and potently, A-419259 and iHCK-37 are superior choices over this compound based on the available data. However, for studies focused on the unique biology of the Nef:Hck interaction, this compound remains a relevant, albeit specialized, tool. A thorough understanding of the on-target potency and potential off-target effects is crucial for the rigorous design and interpretation of experiments utilizing these chemical probes.
References
Reproducibility of Hck-IN-1 Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the Hematopoietic Cell Kinase (Hck) inhibitor, Hck-IN-1, alongside other commonly used Hck inhibitors. By presenting available quantitative data, detailed experimental protocols, and an overview of the Hck signaling pathway, this document aims to facilitate a better understanding of the factors that may influence the reproducibility of experiments involving these compounds.
Comparative Analysis of Hck Inhibitors
This compound is a selective inhibitor of the Nef-dependent Hck kinase activity, with a reported IC50 of 2.8 µM for the Nef:Hck complex and over 20 µM for Hck alone.[1] This selectivity makes it a valuable tool for studying the specific role of Hck in the context of HIV-1 Nef signaling. However, for broader applications targeting Hck activity, other inhibitors with different potency and selectivity profiles are available.
The following table summarizes the available quantitative data for this compound and other notable Hck inhibitors. It is important to note that direct comparison of these values should be approached with caution, as they are often generated in different assay formats and under varying experimental conditions, a key factor impacting reproducibility.
| Inhibitor | Target(s) | IC50 / Kd (Hck) | Assay Type | Reference |
| This compound | Nef:Hck complex | IC50: 2.8 µM | In vitro kinase assay | |
| A-419259 (RK-20449) | Src family kinases | IC50: 0.43 nM, 11.26 nM | In vitro kinase assay | [2] |
| RK-20449 | Hck | Kd: 50 ± 10 nM | Not specified | |
| Dasatinib | Multi-targeted (including Src family kinases) | IC50: <1 nM (Src) | Cell-free assay |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency. The significant difference in reported potency between inhibitors highlights the importance of using standardized assays for accurate comparisons.
Hck Signaling Pathway
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells of the myeloid and B-lymphoid lineages. It plays a crucial role in various cellular processes, including immune responses, cell proliferation, and migration. Dysregulation of Hck activity has been implicated in several diseases, including cancer and inflammatory disorders.
Hck is activated by a variety of stimuli, including cytokines, growth factors, and engagement of immunoreceptors. Upon activation, Hck phosphorylates a range of downstream substrate proteins, initiating signaling cascades that regulate diverse cellular functions. Key downstream signaling pathways include the PI3K/AKT, MAPK/ERK, and STAT5 pathways.
Experimental Protocols
To promote reproducibility, the following sections provide detailed, standardized protocols for key experiments involving Hck inhibitors. These protocols are based on established methodologies and can be adapted for specific research questions.
In Vitro Hck Kinase Assay
This protocol is adapted from a commercially available kinase assay kit and is suitable for determining the in vitro potency of Hck inhibitors.
Materials:
-
Recombinant Hck enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare inhibitor solutions: Create a serial dilution of this compound and other test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, ATP, and the substrate at their final desired concentrations.
-
Set up the assay plate:
-
Add 2.5 µL of the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add 5 µL of the kinase reaction mix to each well.
-
-
Initiate the reaction: Add 2.5 µL of diluted Hck enzyme to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ADP: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit to stop the reaction and measure the generated luminescence.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis of Hck Phosphorylation
This protocol outlines a general procedure for assessing the effect of Hck inhibitors on the phosphorylation of Hck or its downstream targets in a cellular context.
Materials:
-
Cell line expressing Hck (e.g., myeloid leukemia cell lines)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Hck, anti-total-Hck, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed cells in culture plates and allow them to adhere or reach the desired density. Treat the cells with various concentrations of this compound or other inhibitors for a specified duration.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and protein transfer: Normalize the protein concentrations of the lysates, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This protocol describes a general method to evaluate the effect of Hck inhibitors on cell viability using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Inhibitor treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for the desired time period (e.g., 24, 48, or 72 hours).
-
Add viability reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the cell viability against the inhibitor concentration.
Conclusion and Recommendations for Reproducibility
The lack of direct comparative studies and specific, published protocols for this compound in various cellular assays presents a challenge for ensuring inter-laboratory reproducibility. To mitigate this, researchers are encouraged to:
-
Thoroughly document all experimental details: This includes cell line passage number, reagent sources and lot numbers, and precise incubation times.
-
Utilize standardized protocols: Adhering to well-established protocols, such as those provided in this guide, can help minimize variability.
-
Include appropriate controls: Always include positive and negative controls in every experiment. For inhibitor studies, a known potent inhibitor can serve as a positive control.
-
Perform dose-response curves: Determining the full dose-response relationship provides a more comprehensive understanding of an inhibitor's activity than single-point measurements.
-
Validate reagents: Ensure the specificity and activity of antibodies and recombinant proteins before use.
By adopting these practices, the scientific community can work towards improving the reproducibility of experiments involving this compound and other kinase inhibitors, ultimately leading to more robust and reliable research findings.
References
Benchmarking Hck-IN-1 Against the Gold Standard Hck Inhibitor A-419259
In the landscape of kinase inhibitor research, the Hematopoietic Cell Kinase (Hck) has emerged as a significant therapeutic target, particularly in the context of inflammatory diseases and certain cancers. This guide provides a detailed comparison of Hck-IN-1, a notable Hck inhibitor, against A-419259, a widely used potent Src family kinase inhibitor often employed as a de facto gold standard for Hck inhibition studies. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy and characteristics of these two compounds.
Data Presentation
The following tables summarize the key quantitative data for this compound and A-419259, offering a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency against Hck
| Compound | Target | IC50 | Assay Conditions |
| This compound | Hck (in complex with Nef) | 2.8 µM[1][2][3] | In vitro kinase assay |
| This compound | Hck (alone) | >20 µM[1][2] | In vitro kinase assay |
| A-419259 | Hck | 0.43 nM | In vitro kinase assay |
| A-419259 | Hck | 1.23 ± 0.39 nM | In vitro kinase assay (pre-incubated with PBS) |
| A-419259 | Hck | 14.12 ± 7.02 nM | In vitro kinase assay (after autophosphorylation) |
| A-419259 | Hck | 11.26 nM | In vitro kinase assay |
Table 2: Kinase Selectivity Profile of A-419259
| Kinase | IC50 |
| Hck | 0.43 nM |
| Src | 9 nM |
| Lck | <3 nM |
| Lyn | <3 nM |
| c-Abl | 3,000 nM |
| PKC | >33 µM |
Table 3: Cellular Activity
| Compound | Cell Line | Effect | IC50 / Concentration |
| This compound | HIV-1 infected cells | Inhibition of wild-type HIV-1 replication | 100-300 nM |
| A-419259 | K-562 (CML) | Inhibition of proliferation | 0.1-0.3 µM |
| A-419259 | Meg-01 (CML) | Inhibition of proliferation | 0.1 µM |
| A-419259 | CML cell lines | Induction of apoptosis | Not specified |
| A-419259 | Primary CD34+ CML cells | Induction of cell-cycle arrest and apoptosis | Potency equal to imatinib |
| iHCK-37 (another Hck inhibitor) | Leukemia cell lines (KG1a, HL-60, HEL, K562) | Reduced cell viability | 5 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the comparison.
Biochemical Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of Hck. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of an inhibitor against Hck.
Materials:
-
Recombinant Hck enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound, A-419259) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: A master mix containing the kinase assay buffer, ATP, and the kinase substrate is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells of the 96-well plate. Control wells with DMSO only (no inhibitor) are also included.
-
Enzyme Addition: The reaction is initiated by adding the recombinant Hck enzyme to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Reaction Termination: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Signal Generation: The Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (In Situ)
This assay assesses the effect of the inhibitors on the growth and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Objective: To determine the effect of Hck inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K-562, Meg-01)
-
Cell culture medium and supplements
-
Test compounds (this compound, A-419259) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds. Control wells with DMSO only are included.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Incubation and Measurement: The plates are incubated for a short period to stabilize the luminescent signal, which is then measured using a plate reader.
-
Data Analysis: The effect on cell viability is calculated as a percentage of the control (DMSO-treated) cells. IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
Hck Signaling Pathway
The following diagram illustrates a simplified representation of the Hck signaling pathway, highlighting its role in downstream cellular processes. Hematopoietic cell kinase (HCK) is a member of the SRC family of cytoplasmic tyrosine kinases. Upon activation by various stimuli, such as cytokines or Toll-like receptor (TLR) engagement, Hck can phosphorylate downstream targets, leading to the activation of key signaling cascades like the PI3K/AKT and MAPK/ERK pathways. These pathways, in turn, regulate a multitude of cellular functions including proliferation, migration, and inflammatory responses.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the key steps in a typical in vitro kinase assay used to determine the IC50 of an inhibitor.
Logical Relationship: this compound vs. A-419259
The following diagram illustrates the logical comparison between this compound and A-419259 based on their primary characteristics.
References
Structural comparison of Hck-IN-1 and other kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Hck-IN-1 and other notable kinase inhibitors, supported by experimental data. We delve into the structural nuances and inhibitory activities of these compounds to inform targeted drug discovery efforts.
Hematopoietic Cell Kinase (Hck) is a member of the Src family of non-receptor tyrosine kinases and a key player in signal transduction pathways that govern the function of myeloid and B-lymphoid cells.[1][2] Its aberrant activity has been implicated in various diseases, including leukemia and HIV-1 pathogenesis, making it an attractive target for therapeutic intervention.[1][3] This guide focuses on this compound, a selective inhibitor of Hck, and compares its structural and functional characteristics with other well-known kinase inhibitors.
Structural and Potency Comparison of Kinase Inhibitors
The inhibitory potential of small molecules is intrinsically linked to their chemical structure. Here, we compare this compound with other kinase inhibitors that target Hck and other members of the Src family.
| Inhibitor | Chemical Structure | Target Kinase(s) | IC50 / Ki |
| This compound | [Image of this compound structure] | Nef-dependent Hck | IC50: 2.8 µM (Nef:Hck complex), >20 µM (Hck alone)[4] |
| PP1 | [Image of PP1 structure] | Lck, Fyn, Hck, Src | IC50: 5 nM (Lck), 6 nM (Fyn), 20 nM (Hck), 170 nM (Src) |
| TL02-59 | [Image of TL02-59 structure] | Fgr, Lyn, Hck | IC50: 0.03 nM (Fgr), 0.1 nM (Lyn), 160 nM (Hck) |
| iHCK-37 | [Image of iHCK-37 structure] | Hck | Ki: 0.22 µM |
Hck Signaling Pathways and Points of Inhibition
Hck is a crucial node in multiple signaling cascades. Upon activation by various stimuli, including cytokines and Toll-like receptor (TLR) ligands, Hck phosphorylates downstream substrates, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways. These pathways are central to cell proliferation, survival, and migration. The inhibitors discussed in this guide primarily act by competing with ATP for the binding site in the kinase domain of Hck, thereby preventing the phosphorylation of its substrates.
Caption: Simplified Hck signaling cascade and points of therapeutic intervention.
Experimental Workflow for Kinase Inhibitor Evaluation
The characterization of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. A typical workflow is outlined below.
Caption: A standard workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., recombinant Hck)
-
Substrate (specific peptide or protein)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of viable cells to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cell line (e.g., a leukemia cell line expressing Hck)
-
Cell culture medium
-
Resazurin sodium salt solution
-
Test compounds
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the reduced product (resorufin) using a fluorescence plate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-Kinase Analysis
This technique is used to assess the effect of inhibitors on the phosphorylation status of Hck and its downstream targets within cells.
Materials:
-
Cell line
-
Test compounds
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Hck, anti-Hck, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hck-IN-1
For researchers and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive protocol for the proper disposal of Hck-IN-1, a potent Hematologic Cell Kinase (Hck) inhibitor. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Hazard Profile and Safety Precautions
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), when handling this compound or its waste products.[1]
-
Avoid Environmental Release: Prevent the release of this compound into the environment.[2] Do not dispose of this compound or its solutions down the drain or in the regular trash.[1]
-
Designated Waste Area: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
Quantitative Hazard and Disposal Information
The following table summarizes key hazard classifications and precautionary statements based on closely related compounds. This information should be considered highly relevant for the safe handling and disposal of this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statement | Citation |
| Acute Toxicity, Oral (Category 4) | центр | H302: Harmful if swallowed. | |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | ||
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | ||
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Standard Operating Procedure for this compound Disposal
This step-by-step protocol outlines the necessary procedures for the safe disposal of this compound and any contaminated materials.
Experimental Protocol
Objective: To safely segregate, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated, leak-proof hazardous chemical waste containers (for solid and liquid waste)
-
Puncture-resistant sharps container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand) for spill response
Procedure:
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and empty vials, into a designated, leak-proof container clearly labeled "Hazardous Chemical Waste".
-
Liquid Waste: Collect all unused or waste solutions containing this compound in a sealed, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
Clearly label all hazardous waste containers with the full chemical name "this compound," the approximate concentration and volume of the waste, and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment"). Follow your institution's specific labeling requirements.
-
-
Waste Storage:
-
Ensure all waste containers are tightly sealed except when adding waste.
-
Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation regarding the waste contents as required.
-
-
Spill and Decontamination:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain liquid spills using an inert absorbent material.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and collect all decontamination materials as hazardous waste.
-
Report the spill to your institution's EHS department.
-
Disposal Workflow Diagram
Caption: Waste segregation and disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Hck-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Hck-IN-1, a small molecule kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar potent kinase inhibitors and are intended to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is highly recommended. Gloves should be changed immediately if contamination is suspected. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times within the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify the recommended storage conditions on the product vial or accompanying datasheet. Potent kinase inhibitors are often stored at low temperatures (e.g., -20°C).[1]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[1]
2. Preparation of Stock Solutions:
-
Environment: All procedures involving the handling of solid this compound must be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
Weighing: Use a precision balance located within the fume hood. Handle the solid compound with care to avoid generating dust.[1]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Waste Segregation:
-
Solid Waste: This includes unused or expired this compound, as well as contaminated lab supplies such as weigh paper, pipette tips, and gloves.
-
Liquid Waste (Organic): Solutions of this compound in organic solvents should be collected separately.
-
Liquid Waste (Aqueous): Aqueous solutions containing this compound, such as from cell culture media, should also be collected in a dedicated container.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
2. Waste Handling and Storage:
-
Containment: All waste handling should be performed within a chemical fume hood.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the primary solvent for liquids, and an estimate of the concentration or quantity.
-
Storage: Store sealed waste containers in a designated secondary containment area, away from incompatible materials, until they can be collected for disposal.
3. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
